molecular formula C5H12N2O B12394485 N-Ethyl-N-nitroso-1-propanamine-d4

N-Ethyl-N-nitroso-1-propanamine-d4

Cat. No.: B12394485
M. Wt: 120.19 g/mol
InChI Key: SRYOEGQUUQSLBH-CQOLUAMGSA-N
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Description

N-Ethyl-N-nitroso-1-propanamine-d4 is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 120.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

120.19 g/mol

IUPAC Name

N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide

InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2

InChI Key

SRYOEGQUUQSLBH-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C)N(C([2H])([2H])CC)N=O

Canonical SMILES

CCCN(CC)N=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4: A Crucial Internal Standard for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine (NEPA).[1][2] This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of NEPA and other related N-nitrosamine impurities in various matrices, particularly in pharmaceutical products.[1] The presence of N-nitrosamines in pharmaceuticals is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[3] Accurate and precise quantification of these impurities is therefore essential to ensure patient safety. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical applications, and the metabolic context of its non-deuterated analogue.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4[2]
CAS Number 25413-61-0 (Unlabelled)[4][5]
Molecular Formula C₅H₈D₄N₂O[4]
Molecular Weight 120.19 g/mol [4]
Appearance Typically a liquid[6]
Storage Refrigerator (2-8°C) for long-term storage[4]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general synthetic approach can be inferred from established methods for the synthesis of N-nitrosamines and deuterated compounds. The synthesis would likely involve the nitrosation of a deuterated secondary amine precursor.

A plausible synthetic route would be the reaction of N-ethyl-1-propanamine-d4 with a nitrosating agent. The deuterated precursor could be synthesized first, followed by the nitrosation step.

General Experimental Protocol for Nitrosation:

  • Precursor Preparation: The secondary amine, N-ethyl-1-propanamine, would first be deuterated at the desired positions on the propyl group. This can be achieved through various deuteration methods, such as catalytic H-D exchange or by using deuterated starting materials in a multi-step synthesis.

  • Nitrosation Reaction: The deuterated N-ethyl-1-propanamine-d4 is dissolved in an appropriate solvent.

  • Addition of Nitrosating Agent: A nitrosating agent, such as sodium nitrite in an acidic aqueous solution or an organic nitrite like tert-butyl nitrite, is added to the solution of the deuterated amine.[7][8] The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction, washing, and drying of the organic phase.

  • Purification: The crude product is then purified, typically by column chromatography or distillation, to obtain the final product of high purity.

G cluster_synthesis Synthesis of this compound Deuterated_Precursor N-Ethyl-1-propanamine-d4 Reaction Nitrosation Reaction Deuterated_Precursor->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/H+ or t-BuONO) Nitrosating_Agent->Reaction Product This compound Reaction->Product

Caption: General synthetic pathway for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (MS) for the trace-level quantification of N-nitrosamine impurities in pharmaceuticals.[1] Its utility stems from its chemical and physical properties being nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection by the mass spectrometer.[9]

General Protocol for Nitrosamine Analysis using a Deuterated Internal Standard

1. Sample Preparation:

  • Standard and Sample Fortification: A known amount of this compound (internal standard) is added to all calibration standards, quality control samples, and the unknown samples to be analyzed.

  • Extraction: The nitrosamines are extracted from the sample matrix (e.g., drug substance, drug product). Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction conditions depends on the specific matrix.

  • Concentration and Reconstitution: The extract is often concentrated under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the chromatographic system.

2. Chromatographic Separation and Mass Spectrometric Detection:

The analysis is typically performed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MS/MSLC-MS/MS
Column e.g., DB-WAX or equivalent polar capillary columne.g., C18 reverse-phase column
Injection Mode Splitless-
Carrier Gas/Mobile Phase HeliumGradient of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile)
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS Analyzer Triple Quadrupole (QqQ)Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

3. Quantification:

Quantification is based on the ratio of the peak area of the analyte (N-Ethyl-N-nitroso-1-propanamine) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

G cluster_workflow Quantitative Analysis Workflow Sample Sample (Drug Substance/Product) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Analysis LC-MS/MS or GC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Area Ratio) Analysis->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Activation of N-Ethyl-N-nitroso-1-propanamine

Understanding the metabolism of N-nitrosamines is crucial as their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can alkylate DNA.[10] While specific metabolic data for N-Ethyl-N-nitroso-1-propanamine is limited, the general metabolic pathway for N-nitrosodi-n-propylamine (a closely related compound) has been studied and is believed to proceed primarily through α-hydroxylation catalyzed by cytochrome P450 enzymes.[11][12]

Metabolic Pathway:

  • α-Hydroxylation: The initial and rate-limiting step is the oxidation of the carbon atom adjacent (alpha) to the nitroso group, catalyzed by cytochrome P450 enzymes (e.g., CYP2E1). This results in the formation of an unstable α-hydroxy-N-nitrosamine intermediate.

  • Decomposition: This intermediate spontaneously decomposes, leading to the formation of an aldehyde (propanal from the propyl group or acetaldehyde from the ethyl group) and an unstable alkyldiazonium ion.

  • DNA Alkylation: The highly reactive alkyldiazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine), leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

G cluster_metabolism Metabolic Activation of N-Nitrosamines Nitrosamine N-Ethyl-N-nitroso-1-propanamine Hydroxylation α-Hydroxylation (Cytochrome P450) Nitrosamine->Hydroxylation Intermediate Unstable α-Hydroxy Intermediate Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Aldehyde Aldehyde (e.g., Propanal) Decomposition->Aldehyde Diazonium Ethyldiazonium Ion Decomposition->Diazonium DNA DNA Diazonium->DNA Adduct DNA Adducts DNA->Adduct Carcinogenesis Carcinogenesis Adduct->Carcinogenesis

References

N-Ethyl-N-nitroso-1-propanamine-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) is the deuterated form of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant class of probable human carcinogens, often found as impurities in pharmaceutical products, food, and drinking water. The isotope-labeled NEPA-d4 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various matrices during safety and quality control assessments. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and the toxicological mechanisms of N-nitrosamines.

Core Chemical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4[1][2]
Molecular Formula C₅H₈D₄N₂O[1][2]
Molecular Weight 120.19 g/mol [1][2]
CAS Number 1217719-75-6-
Appearance Not specified, likely a yellow liquid[3]
Solubility Soluble in DMSO (10 mM)[4]
Boiling Point (non-deuterated) 206 °C (for N-Nitrosodi-n-propylamine)[5]
Density (non-deuterated) 0.9163 g/cm³ at 20 °C (for N-Nitrosodi-n-propylamine)[5]
Storage Conditions 2-8°C, protected from light[2]

Toxicological Profile and Signaling Pathways

N-nitrosamines exert their toxic effects primarily after metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6][7] This process leads to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and initiating carcinogenesis.[6][7] The general mechanism involves α-hydroxylation of the nitrosamine, followed by decomposition to an unstable alkyldiazonium ion, which is a potent alkylating agent.[7] This DNA damage can trigger various cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair mechanisms.[8] Chronic exposure and accumulation of DNA damage can ultimately lead to tumor formation.

Furthermore, the metabolism of nitrosamines is associated with the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components such as lipids and proteins and modulate various signaling pathways, including those involved in inflammation and cell proliferation.[8] Some studies have also suggested a link between nitrosamine exposure and the dysregulation of insulin/IGF and G-protein signaling pathways.[8]

Nitrosamine_Toxicity_Pathway cluster_metabolism Metabolic Activation (Liver) cluster_cellular_damage Cellular Damage cluster_cellular_response Cellular Response & Outcomes N-Nitrosamine N-Nitrosamine CYP450 CYP450 N-Nitrosamine->CYP450 Metabolism Alpha-hydroxynitrosamine Alpha-hydroxynitrosamine CYP450->Alpha-hydroxynitrosamine Oxidative_Stress Oxidative_Stress CYP450->Oxidative_Stress ROS Production Alkyldiazonium_ion Alkyldiazonium_ion Alpha-hydroxynitrosamine->Alkyldiazonium_ion Decomposition DNA_Alkylation DNA_Alkylation Alkyldiazonium_ion->DNA_Alkylation DNA_Damage DNA_Damage DNA_Alkylation->DNA_Damage Cellular_Dysfunction Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction DNA_Repair DNA_Repair DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation Mutation DNA_Repair->Mutation Failed Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: General metabolic activation and toxicity pathway of N-nitrosamines.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for nitrosamines and deuterated compounds.

Synthesis of this compound

A common method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine.[9] For the deuterated analog, a deuterated precursor is required.

Materials:

  • N-Ethyl-1-propanamine-d4 (or a suitable deuterated precursor)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or another suitable acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Ethyl-1-propanamine-d4 in a suitable solvent such as water or an organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water.

  • Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature. The reaction is typically carried out at a pH of 3-4.

  • Stir the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.

  • Extract the product into dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow Start Start Dissolve_Amine Dissolve N-Ethyl-1-propanamine-d4 Start->Dissolve_Amine Cool Cool to 0-5 °C Dissolve_Amine->Cool Add_Nitrite Add NaNO2 solution Cool->Add_Nitrite Acidify Acidify with HCl Add_Nitrite->Acidify React Stir for 1-2 hours Acidify->React Extract Extract with CH2Cl2 React->Extract Wash Wash organic phase Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Crude Product Concentrate->End

Caption: Workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved using column chromatography.

Materials:

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the crude this compound onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for the analysis of volatile nitrosamines.[10][11]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for nitrosamine analysis (e.g., DB-5ms or equivalent)

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[10][12]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For sample analysis, the non-deuterated N-Ethyl-N-nitroso-1-propanamine is extracted from the matrix (e.g., drug product, water) using a suitable solvent or solid-phase extraction (SPE).

  • The deuterated internal standard (this compound) is added to the sample extract at a known concentration before injection into the GC-MS.

Quantification: The concentration of the non-deuterated analyte is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.[13]

Analytical_Workflow Start Start Sample_Prep Sample Preparation (Extraction) Start->Sample_Prep Add_IS Add NEPA-d4 Internal Standard Sample_Prep->Add_IS GC_Injection GC Injection Add_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection (SIM/MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis End Concentration Result Data_Analysis->End

Caption: General workflow for the quantitative analysis of N-nitrosamines using GC-MS.

Conclusion

This compound is an indispensable tool for the accurate risk assessment of N-nitrosamine impurities in various consumer and pharmaceutical products. A thorough understanding of its chemical properties, appropriate handling, and analytical methodologies is crucial for researchers and professionals in the fields of drug development, food safety, and environmental science. The information provided in this guide serves as a foundational resource for these endeavors.

References

An In-Depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-Ethyl-N-nitroso-1-propanamine-d4, a deuterated isotopologue of the known carcinogen N-Ethyl-N-nitroso-1-propanamine. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards for quantitative analysis.

Chemical Structure and Properties

This compound is a stable, isotopically labeled compound where four hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅H₈D₄N₂O[1][2][3]
Molecular Weight 120.19 g/mol [2]
Synonyms N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4[2][3]
Physical State Not specified, likely a liquid at room temperature
Storage Conditions Refrigerator (2-8°C), protected from light and moisture[4]

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopic DataPredicted Values
¹H NMR Due to the deuteration on the ethyl group, the typical quartet for the methylene protons and the triplet for the methyl protons of the ethyl group would be absent or significantly reduced. The spectrum would be dominated by the signals from the propyl group.
¹³C NMR The carbon signals of the deuterated ethyl group would exhibit splitting due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated compound.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ would be observed at m/z 120. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (-NO, 30 Da) and alpha-cleavage.[5] Key fragments would be expected at m/z 90 ([M-NO]⁺) and other fragments arising from the propyl and deuterated ethyl chains.

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the preparation of the deuterated precursor, N-ethyl-1-propanamine-d4, followed by its nitrosation.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-ethyl-1-propanamine-d4 cluster_step2 Step 2: Nitrosation Propionaldehyde Propionaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Propionaldehyde->Reductive_Amination Ethylamine_d5 Ethylamine-d5 Ethylamine_d5->Reductive_Amination Precursor N-ethyl-1-propanamine-d4 Reductive_Amination->Precursor Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/HCl) Precursor->Nitrosating_Agent Final_Product This compound Nitrosating_Agent->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-ethyl-1-propanamine-d4 (Deuterated Precursor)

A plausible method for the synthesis of N-ethyl-1-propanamine-d4 is via reductive amination. This common method for forming amines involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.

  • Materials:

    • Propionaldehyde

    • Ethylamine-d5 (or another suitable deuterated ethylamine source)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

    • Dichloromethane (DCM) or another suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve propionaldehyde (1 equivalent) and ethylamine-d5 (1.1 equivalents) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude N-ethyl-1-propanamine-d4.

    • Purify the crude product by distillation or column chromatography.

Step 2: Nitrosation of N-ethyl-1-propanamine-d4

The final step is the conversion of the deuterated secondary amine to the corresponding N-nitrosamine. This is typically achieved by treatment with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite and a strong acid.

  • Materials:

    • N-ethyl-1-propanamine-d4

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-ethyl-1-propanamine-d4 (1 equivalent) in DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of sodium nitrite (1.2 equivalents) in water.

    • Slowly add the aqueous sodium nitrite solution to the cooled solution of the amine.

    • While maintaining the temperature at 0°C, add a dilute solution of hydrochloric acid dropwise with vigorous stirring.

    • Continue stirring at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain this compound.

    • The product can be further purified by column chromatography if necessary.

Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Applications

This compound is primarily used as an internal standard in analytical chemistry, particularly for the quantification of N-Ethyl-N-nitroso-1-propanamine in various matrices such as food, environmental samples, and pharmaceutical products. Its use as an internal standard allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the analytical method.[2]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and a plausible synthesis route for this compound. The information presented is intended to be a valuable resource for researchers and scientists working with deuterated standards for the analysis of N-nitrosamines. The provided experimental protocols offer a practical starting point for the laboratory synthesis of this important analytical standard. As with all work involving potent carcinogens, appropriate safety precautions must be strictly followed.

References

physical and chemical properties of N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of N-Ethyl-N-nitroso-1-propanamine-d4. This deuterated N-nitrosamine is a critical analytical standard for researchers, scientists, and drug development professionals engaged in the study of nitrosamine impurities and their metabolism.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS or LC-MS.[1] It is a derivative of the well-known carcinogen N-Nitrosodiethylamine and is primarily used in research settings for spiking and recovery experiments to ensure the accuracy of analytical methods.[2][3]

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundN-Ethyl-N-nitroso-1-propanamine (for comparison)
Molecular Formula C₅H₈D₄N₂OC₅H₁₂N₂O[4][5][6][7]
Molecular Weight 120.19 g/mol 116.16 g/mol [4][5]
CAS Number 2733722-83-125413-61-0[4][5][6][7]
Appearance Not explicitly stated, likely a yellow liquidClear slightly yellow liquid[8]
Boiling Point Data not availableEst. 217.23°C (for Ethylisopropylnitrosamine)[9]
Melting Point Data not availableData not available
Solubility 10 mM in DMSO[10]Data not available
Storage Conditions 2-8°C Refrigerator for long-term storage[3][11]Store in freezer, under -20°C (for Ethylisopropylnitrosamine)[9]

Experimental Protocols

Synthesis of N-Nitrosamines (General Protocol)

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Workflow for General N-Nitrosamine Synthesis

G General N-Nitrosamine Synthesis Workflow cluster_reactants Reactants Secondary_Amine Secondary Amine Reaction_Vessel Reaction Vessel (0-5°C) Secondary_Amine->Reaction_Vessel Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Reaction_Vessel Acid Acid (e.g., HCl) Acid->Reaction_Vessel Nitrosation Nitrosation Reaction Reaction_Vessel->Nitrosation Workup Aqueous Workup (Neutralization, Extraction) Nitrosation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure N-Nitrosamine Purification->Final_Product

Caption: A generalized workflow for the synthesis of N-nitrosamines.

Methodology:

  • Dissolution: Dissolve the secondary amine precursor (in this case, N-ethyl-1-propanamine-d4) in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Nitrosating Agent Preparation: In a separate vessel, prepare an aqueous solution of sodium nitrite.

  • Addition: Slowly add the sodium nitrite solution to the stirred amine solution. Following this, add a dilute acid (e.g., hydrochloric acid) dropwise to the reaction mixture. The acidic conditions facilitate the formation of the active nitrosating species.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the N-nitrosamine into an organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like sodium sulfate.

  • Purification: After removing the drying agent by filtration, concentrate the organic solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure N-nitrosamine.

Analytical Methods for N-Nitrosamine Quantification

The quantification of trace levels of N-nitrosamines in various matrices is crucial. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Workflow for LC-MS/MS Analysis of N-Nitrosamines

G LC-MS/MS Analysis Workflow for N-Nitrosamines Sample_Preparation Sample Preparation (Extraction, Concentration) LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Standard) MS_Detection->Data_Analysis G Metabolic Activation of NDEA and DNA Adduct Formation cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Carcinogenesis NDEA N-Nitrosodiethylamine (NDEA) Alpha_Hydroxylation α-Hydroxylation NDEA->Alpha_Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy NDEA Alpha_Hydroxylation->Unstable_Intermediate Ethyldiazonium_Ion Ethyldiazonium Ion Unstable_Intermediate->Ethyldiazonium_Ion Spontaneous decomposition DNA DNA Ethyldiazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-ethylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

A Technical Guide to the Analytical Mechanism of N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine (NENP) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Their presence as impurities in pharmaceutical products, even at trace levels, is a significant safety concern, leading regulatory bodies to mandate strict control.[1][2] Accurate and precise quantification of these impurities is therefore critical. N-Ethyl-N-nitroso-1-propanamine-d4 is the stable, deuterium-labeled analogue of NENP.[3][4] Its primary and pivotal role in analytical chemistry is to serve as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered the gold standard for quantifying trace-level contaminants.[1][2] This guide provides an in-depth examination of the mechanism of action of this compound in analytical workflows, detailing the underlying principles, experimental protocols, and data interpretation.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental mechanism through which this compound functions is Isotope Dilution Mass Spectrometry (IDMS). This technique leverages the chemical and physical similarities between an analyte and its stable isotope-labeled counterpart to achieve highly accurate quantification.[5][6]

Principle: A precisely known amount of the deuterated internal standard (this compound) is added to the sample matrix at the very beginning of the analytical procedure.[2] Because the substitution of hydrogen with deuterium atoms results in a negligible change in chemical properties, the deuterated standard behaves virtually identically to the native analyte (NENP) throughout the entire workflow.[2] This includes all stages of sample preparation such as extraction, cleanup (e.g., solid-phase extraction), and chromatographic separation.[2][5]

Consequently, any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard. The final step involves detection by mass spectrometry, which can easily differentiate between the analyte and the deuterated standard due to their mass difference.[2] By measuring the ratio of the native analyte signal to the internal standard signal, the initial concentration of the analyte can be calculated with high precision, as the ratio remains constant regardless of sample loss or matrix-induced signal suppression/enhancement.[1]

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Containing Analyte (NENP) Spike Add Known Amount of Internal Standard (NENP-d4) Sample->Spike Extraction Extraction / Cleanup (e.g., SPE, LLE) Spike->Extraction AnalyteLoss Analyte Loss Extraction->AnalyteLoss IS_Loss IS Loss Extraction->IS_Loss ProcessedSample Processed Sample Extract (Analyte + IS) Extraction->ProcessedSample Chromatography Chromatographic Separation (LC or GC) ProcessedSample->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Data Data Acquisition (Signal Ratio Measurement) MS->Data Quantification Accurate Quantification Data->Quantification

Workflow for Isotope Dilution Mass Spectrometry (IDMS) analysis.

Mass Spectrometric Behavior and Fragmentation

The ability to distinguish NENP from NENP-d4 is entirely dependent on mass spectrometry. The four deuterium atoms in this compound increase its molecular weight by approximately 4 Da compared to the native compound.

CompoundMolecular FormulaMolecular Weight
N-Ethyl-N-nitroso-1-propanamineC₅H₁₂N₂O116.16
This compoundC₅H₈D₄N₂O120.19

Table 1: Molecular Properties of NENP and its Deuterated Standard. [4][7]

In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[8]

The fragmentation of N-nitrosamines is structure-dependent. Common fragmentation pathways observed in positive ion mode include:

  • Loss of the Nitroso Radical (•NO): A characteristic loss of 30 Da is a common pathway for many nitrosamines.[9][10]

  • Loss of Water (H₂O): Under certain conditions, a neutral loss of 18 Da can occur.[10]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines.[11]

  • McLafferty-type Rearrangement: For nitrosamines with longer alkyl chains, rearrangement can lead to the loss of an alkene.[12][13]

For NENP and its d4-analogue, specific SRM transitions would be developed to monitor unique precursor-to-product ion pairs, ensuring unambiguous detection.

MS_Concept Conceptual diagram of MS/MS differentiation between an analyte and its deuterated internal standard. cluster_ms Mass Spectrometer IonSource Ion Source (e.g., ESI, APCI) Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Analyte_Frag Product Ion(s) e.g., loss of •NO Q2->Analyte_Frag IS_Frag Product Ion(s) e.g., loss of •NO Q2->IS_Frag Detector Detector Q3->Detector Analyte Analyte (NENP) m/z 117.1 [M+H]⁺ Analyte->Q1 IS Internal Standard (NENP-d4) m/z 121.1 [M+H]⁺ IS->Q1 Analyte_Frag->Q3 IS_Frag->Q3

Conceptual MS/MS differentiation of analyte and internal standard.

Experimental Protocols

While specific parameters must be optimized for the instrument and matrix, a general protocol for the analysis of NENP in a pharmaceutical drug product using LC-MS/MS and this compound is provided below.

1. Sample Preparation

  • Standard and Sample Preparation:

    • Accurately weigh a portion of the powdered drug product equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

    • Add a precise volume of a stock solution of this compound (e.g., 50 µL of a 1 µg/mL solution in methanol) to the tube.

    • Add the extraction solvent (e.g., 5 mL of methanol or dichloromethane).[1]

    • Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pelletize excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for separating polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[1]

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient must be optimized to separate the nitrosamine from the API and other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[14]

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions (Hypothetical):

      • NENP: Precursor m/z 117.1 → Product m/z 87.1 (Loss of •NO)

      • NENP-d4: Precursor m/z 121.1 → Product m/z 91.1 (Loss of •NO)

      • (Note: Optimal transitions and collision energies must be determined experimentally).

    • Source Parameters: Optimize sheath gas, auxiliary gas, spray voltage, and capillary temperature for maximum signal intensity.

Experimental_Workflow Sample Weigh Drug Product Sample Spike Spike with NENP-d4 Internal Standard Sample->Spike Extract Add Solvent & Extract (Vortex/Sonicate) Spike->Extract Centrifuge Centrifuge to Separate Solids Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Vial Transfer to Autosampler Vial Filter->Vial LCMS Inject into LC-MS/MS System Vial->LCMS Result Calculate Concentration Based on Area Ratio LCMS->Result

A typical experimental workflow for nitrosamine analysis.

Quantitative Performance Data

The use of IDMS allows for excellent analytical performance, which is crucial for meeting the stringent regulatory limits for nitrosamines (often in the nanogram-per-day intake range).[15] The table below summarizes typical performance characteristics reported in the literature for nitrosamine analysis using similar isotope dilution methods.

ParameterPerformance RangeMatrixAnalytical Technique
LOD (Limit of Detection) 0.4 - 12 ng/LWaterLC-HRMS
LOQ (Limit of Quantification) 0.005 ppm (5 ng/g)Drug ProductsLC-HRMS
Accuracy (% Recovery) 68 - 99 %Water / PharmaceuticalsLC-MS/MS, GC-MS/MS
Precision (% RSD) < 15%Water / PharmaceuticalsLC-MS/MS, GC-MS/MS

Table 2: Representative Performance Data for Nitrosamine Analysis using Isotope Dilution Mass Spectrometry. [1][16][17] (Note: Values are compiled from various sources analyzing different nitrosamines and may not be specific to NENP but are representative of the methodology's capability).

Conclusion

The mechanism of action of this compound in analysis is fundamentally tied to the principles of isotope dilution mass spectrometry. By acting as a chemically identical but mass-differentiated surrogate for the target analyte, it enables analytical chemists to correct for variations in sample preparation and matrix effects. This results in exceptionally accurate and precise data, which is indispensable for the reliable detection and quantification of potentially carcinogenic nitrosamine impurities in pharmaceuticals and other complex matrices. The use of deuterated standards like this compound is a cornerstone of modern analytical strategies designed to ensure product quality and patient safety.

References

A Comprehensive Technical Guide to the Safe Handling of N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for N-Ethyl-N-nitroso-1-propanamine-d4 based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for the deuterated compound was not available. Users must consult the supplier-provided SDS for the specific product in use and conduct a thorough risk assessment before handling this chemical. This guide is intended for informational purposes for laboratory and research use only and is not for human or household use.[1]

Introduction

This compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine. It is primarily used as an internal standard or tracer in quantitative analyses by methods such as NMR, GC-MS, or LC-MS.[2] Like its unlabeled analogue, it belongs to the N-nitrosamine class of compounds. N-nitrosamines are recognized as a class of potent environmental carcinogens, with compounds like N-Nitrosodiethylamine known to primarily induce liver tumors.[3][4] The deuteration is intended to aid in analytical detection and is not expected to alter the fundamental toxicological properties of the molecule. Therefore, this compound must be handled with extreme caution as a suspected carcinogen and mutagen.

Hazard Identification and Classification

Based on the data for the analogous compound N-Nitrosodiethylamine, this compound should be considered hazardous.[5] The following classifications, derived from structurally similar compounds, should be applied:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5][6]

  • Carcinogenicity (Category 1B or 2A): May cause cancer.[5][6][7]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[5]

  • Aquatic Hazard, Chronic (Category 3): Harmful to aquatic life with long-lasting effects.[5]

Signal Word: Danger[5][6]

Hazard Pictograms:

GHS06 (Skull and Crossbones) GHS08 (Health Hazard)

Hazard Statements:

  • H301: Toxic if swallowed.[5]

  • H350: May cause cancer.[5]

  • H341: Suspected of causing genetic defects.[5]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Physical and Chemical Properties

The following table summarizes the known properties of this compound and its unlabeled analogue.

PropertyValueSource Document Reference
Chemical Name This compound--INVALID-LINK--, --INVALID-LINK--
Synonyms N-Ethyl-N-nitrosopropylamine-d4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₈D₄N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 120.19 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Yellow to dark brown viscous liquidInferred from N-Nitrosodiethanolamine --INVALID-LINK--
Purity (Example) 94.87% by HPLC--INVALID-LINK--

Toxicological Data Summary

There is limited toxicological data for this compound. The data presented below is for the unlabeled analogue N-Nitrosodiethylamine (NDEA) and related nitrosamines and should be considered representative. N-nitrosamines are known to be absorbed following oral and dermal exposure.[8]

Data PointValue / ObservationSpeciesSource Document Reference
LD50 (Oral) 280 mg/kgWoman--INVALID-LINK--
LD50 (IP) 216 mg/kgRat--INVALID-LINK--
Carcinogenicity Probable human carcinogen (Group B2/2A). Sufficient evidence in animals. Induces liver, lung, and kidney tumors.Animal--INVALID-LINK--, --INVALID-LINK--
Transplacental Carcinogenicity Demonstrated for N-Nitrosodi-n-propylamine, suggesting a risk to developing fetuses.Animal--INVALID-LINK--

Experimental Protocols and Handling Procedures

Hierarchy of Controls

To minimize exposure, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Hazardous Chemicals cluster_1 Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Engineering Engineering Controls (Fume Hood, BSC) Administrative Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (Gloves, Lab Coat, Goggles) l2 Least Effective l1 Most Effective

Caption: Hierarchy of controls for minimizing chemical exposure.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear double gloves. For concentrated solutions, use butyl rubber or SilverShield gloves, as nitrile rubber may be susceptible to degradation.[9]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection: Wear a lab coat, closed-toe shoes, and additional protective clothing as needed.[9][10]

  • Respiratory Protection: If engineering controls are insufficient or during a spill, use a respirator with organic vapor cartridges.[9]

Storage and Handling
  • Storage: Store in a refrigerator at 2-8°C in a tightly sealed container, protected from light.[3][4] Store locked up in a designated, well-ventilated area.[5][6]

  • Handling: All work with this compound must be performed inside a certified chemical fume hood or a Class II, B2 biological safety cabinet to prevent inhalation exposure.[9] Use non-sparking tools and take measures against static discharge.[6][10] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][10]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[5][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[5][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]

Spill and Waste Disposal
  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Absorb with an inert material and collect for disposal.

  • Waste Disposal: this compound and any contaminated materials (e.g., pipette tips, vials, bedding) must be disposed of as hazardous waste.[9][11] Containers should be sealed tightly to prevent evaporation and disposed of according to all applicable local, state, and federal regulations.[9][11]

Experimental Workflow

The following diagram outlines a generalized workflow for safely handling this compound in a research setting.

Safe_Handling_Workflow Prep Preparation - Review SDS & SOP - Don PPE - Prepare Fume Hood Receive Receiving & Storage - Verify Integrity - Store at 2-8°C - Update Inventory Prep->Receive Start Weigh Weighing & Dilution - Perform in Hood - Use designated tools - Prepare stock solution Receive->Weigh Experiment Experimentation - Handle within hood - Keep containers sealed - Label all samples Weigh->Experiment Decon Decontamination - Clean work area - Decontaminate equipment Experiment->Decon Waste Waste Disposal - Collect all waste - Segregate hazardous waste - Label waste container Decon->Waste Doff Doffing PPE - Remove PPE correctly - Wash hands thoroughly Waste->Doff Doff->Prep New Task

Caption: General workflow for safe handling of hazardous chemicals.

Conclusion

This compound is a valuable tool for analytical research but poses significant health risks due to its classification as a probable carcinogen and mutagen. Strict adherence to the safety guidelines outlined in this document, the product's SDS, and institutional protocols is mandatory to ensure the safety of all laboratory personnel. A thorough understanding of the hazards and the implementation of robust control measures are paramount when working with this and other N-nitrosamine compounds.

References

N-Ethyl-N-nitroso-1-propanamine-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled analogue of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the nitrosamine class of compounds. Nitrosamines are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens. Regulatory bodies worldwide mandate strict control and monitoring of these impurities in drug substances and products. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for the accurate quantification of nitrosamine impurities via mass spectrometry-based methods.[1]

This technical guide provides comprehensive information on the properties, synthesis, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative workflows.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. There is some ambiguity in the publicly available literature regarding the specific CAS number for this deuterated compound; however, 2733722-83-1 is frequently cited by chemical suppliers.[2][3][4] The CAS number for the non-deuterated parent compound is 25413-61-0.[5][6]

Table 1: Compound Identification

Parameter Value Source(s)
Chemical Name This compound N/A
CAS Number 2733722-83-1 [2][3][4]
Molecular Formula C₅H₈D₄N₂O [1][3][4][5][7][8][9]

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4, N-ethyl-N-propylnitrous amide-d4 |[1][7][8][10] |

Table 2: Physicochemical and Analytical Data

Parameter Value Source(s)
Molecular Weight 120.19 g/mol [1][3][4][5][7][9]
Purity (by HPLC) 94.87% [5][7]
Solubility 10 mM in DMSO [4]
Storage Condition Refrigerator (2-8°C) for long-term storage [5][7]

| Primary Application | Internal standard for quantitative analysis by GC-MS or LC-MS |[2][3] |

The Principle of Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for quantifying its non-deuterated counterpart. The principle, known as isotope dilution, relies on the near-identical chemical and physical properties of the analyte and its stable isotope-labeled version.[1] Because the deuterated standard behaves like the native analyte during sample preparation, extraction, and chromatographic separation, it can accurately account for any analyte loss during the analytical process.[1][11] In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass, allowing for a precise ratiometric quantification that corrects for variations in sample matrix effects and instrument response.

G cluster_0 Principle of Isotope Dilution sample Sample containing unknown amount of Analyte (A) spike Add known amount of Internal Standard (IS-d4) sample->spike mixed Homogenized Mixture of A and IS-d4 spike->mixed prep Sample Preparation (Extraction, Cleanup) (Loss affects A and IS-d4 equally) mixed->prep analysis LC-MS/MS Analysis prep->analysis ms Mass Spectrometer separates A and IS-d4 by mass analysis->ms ratio Measure Intensity Ratio (A / IS-d4) ms->ratio quant Quantify Analyte (A) based on the ratio and known IS-d4 amount ratio->quant

Caption: The core principle of isotope dilution mass spectrometry.

Experimental Protocols

Example Synthesis of N-Nitrosamines

While a specific synthesis protocol for this compound is proprietary to manufacturers, a general and modern method for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent like tert-butyl nitrite (TBN).[12][13] This approach is often preferred over traditional methods using sodium nitrite and mineral acids due to its milder, acid-free conditions and simpler product isolation.[12][13]

Methodology:

  • Reactant Preparation: The secondary amine precursor, N-Ethyl-1-propanamine-d4, is obtained commercially or synthesized via deuteration of appropriate starting materials.

  • Nitrosation Reaction: N-Ethyl-1-propanamine-d4 is reacted with tert-butyl nitrite (TBN). The reaction is typically performed under solvent-free conditions or in a suitable organic solvent.

  • Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure to remove volatile by-products like tert-butanol. The resulting crude product, this compound, is then purified using column chromatography to achieve high purity.

Quantitative Analysis of NEPA in a Drug Product by LC-MS/MS

This protocol describes a representative method for quantifying N-Ethyl-N-nitroso-1-propanamine (NEPA) in a drug substance using this compound as an internal standard.

4.2.1 Materials and Reagents

  • Analytes: N-Ethyl-N-nitroso-1-propanamine (NEPA) reference standard, this compound (Internal Standard, IS).

  • Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Drug Substance: The pharmaceutical material to be tested.

4.2.2 Solution Preparation

  • Standard Stock Solution (SSS) of NEPA: Prepare a 1.0 µg/mL solution of NEPA in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1.0 µg/mL solution of this compound in methanol.

  • Working IS Solution: Dilute the IS Stock Solution with methanol to a final concentration of 20 ng/mL.

  • Calibration Curve Standards: Serially dilute the SSS of NEPA with methanol to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the Working IS Solution to achieve a final IS concentration of 10 ng/mL in each vial.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a centrifuge tube.

    • Add 1.0 mL of the Working IS Solution (20 ng/mL). This spikes the sample with a known amount of the internal standard.

    • Add 1.0 mL of methanol.

    • Vortex the tube for 5 minutes to dissolve the drug substance and ensure homogeneity.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Transfer the supernatant to an LC-MS vial for analysis.

4.2.3 Instrumental Conditions (LC-MS/MS)

  • LC System: UHPLC system.

  • Column: C18 stationary phase (e.g., Xselect® HSS T3, 15 cm × 3 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (2:8).[7]

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 100% B to elute the analytes, and then return to initial conditions for re-equilibration.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI often shows higher signals for nitrosamines.[7][14]

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • NEPA (Analyte): Precursor Ion (Q1) > Product Ion (Q3)

    • NEPA-d4 (IS): Precursor Ion+4 (Q1) > Product Ion (Q3)

4.2.4 Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the NEPA to the peak area of the NEPA-d4 internal standard against the concentration of the NEPA calibration standards.

  • Calculate the peak area ratio for the unknown sample.

  • Determine the concentration of NEPA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Workflow and Data Visualization

The following diagram illustrates the complete analytical workflow for the quantification of a target nitrosamine impurity in a pharmaceutical sample using its deuterated analogue as an internal standard.

G cluster_prep 1. Sample and Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Quantification prep_sample Weigh Drug Substance spike Spike Sample with known amount of IS-d4 prep_sample->spike prep_is Prepare Working IS-d4 Solution prep_is->spike dissolve Add Solvent & Vortex spike->dissolve centrifuge Centrifuge dissolve->centrifuge transfer Transfer Supernatant to LC Vial centrifuge->transfer inject Inject Sample onto UHPLC transfer->inject separate Chromatographic Separation on C18 Column inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Integrate Peak Areas (Analyte & IS-d4) detect->integrate ratio Calculate Area Ratio (Analyte / IS-d4) integrate->ratio quantify Calculate Analyte Conc. from Calibration Curve ratio->quantify calcurve Prepare Calibration Curve from Standards calcurve->quantify report Report Final Result (e.g., in ppm) quantify->report

Caption: Analytical workflow for nitrosamine quantification.

References

A Technical Guide to Understanding the Isotopic Purity of N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of N-Ethyl-N-nitroso-1-propanamine-d4. This deuterated nitrosamine is a critical internal standard for sensitive and accurate quantification of its non-labeled carcinogenic counterpart in various matrices, including pharmaceutical products. Understanding its isotopic purity is paramount for ensuring the reliability of analytical data.

Quantitative Data Summary

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound was not publicly available, the following table represents typical specifications for such a standard, based on common industry practices and analytical capabilities.

ParameterMethodTypical SpecificationDescription
Chemical Purity HPLC≥ 95%The percentage of the desired compound in the sample, irrespective of its isotopic composition. A value of 94.87% has been reported for a commercial standard[1].
Isotopic Purity (d4) Mass Spectrometry / NMR≥ 98%The percentage of N-Ethyl-N-nitroso-1-propanamine molecules that contain exactly four deuterium atoms.
Isotopic Distribution Mass SpectrometryThe relative abundance of molecules with fewer than the specified number of deuterium atoms.
   d3≤ 2%Percentage of molecules containing three deuterium atoms.
   d2≤ 0.5%Percentage of molecules containing two deuterium atoms.
   d1≤ 0.1%Percentage of molecules containing one deuterium atom.
   d0 (unlabeled)≤ 0.1%Percentage of non-deuterated molecules.

Experimental Protocols

The determination of isotopic purity for this compound relies on sophisticated analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for separating the deuterated compound from potential impurities and then accurately measuring its mass-to-charge ratio to determine the isotopic distribution.[2][3]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: m/z 100-200.

    • Resolution: ≥ 60,000 FWHM to resolve isotopic peaks.

    • Data Analysis:

      • Extract the ion chromatograms for the theoretical m/z of the protonated molecule [M+H]+ for each isotopic species (d0 to d4).

      • The theoretical monoisotopic mass of C₅H₈D₄N₂O is 120.1197. The [M+H]⁺ ion would be at m/z 121.1275.

      • The corresponding unlabeled compound (C₅H₁₂N₂O) has a monoisotopic mass of 116.0949, with an [M+H]⁺ ion at m/z 117.1027.

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopic species relative to the total integrated area of all species.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the degree and position of deuteration.[4][5][6]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3) in a 5 mm NMR tube. The choice of solvent should be one where the residual solvent peaks do not overlap with the analyte signals.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • The signals corresponding to the protons on the ethyl and propyl chains will be observed.

    • The presence and integration of signals at positions expected to be deuterated indicate incomplete deuteration.

    • An internal standard with a known concentration can be added for absolute quantification of residual protons.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

    • The chemical shifts of the deuterium signals will be very similar to their proton counterparts.

    • The presence of signals at the expected deuterated positions confirms the incorporation of deuterium.

    • The relative integration of the different deuterium signals can provide information about the distribution of deuterium within the molecule.

Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of the corresponding deuterated secondary amine, N-Ethyl-1-propanamine-d4. This precursor can be synthesized through reductive amination using deuterated reagents.

G cluster_synthesis Synthesis Pathway Propanal Propanal Intermediate_Imine Intermediate Imine Propanal->Intermediate_Imine + Ethylamine Ethylamine Ethylamine Ethylamine->Intermediate_Imine Deuterium_Gas Deuterium Gas (D2) Deuterated_Amine N-Ethyl-1-propanamine-d4 Deuterium_Gas->Deuterated_Amine or Reducing_Agent Deuterated Reducing Agent (e.g., NaBD4) Reducing_Agent->Deuterated_Amine Intermediate_Imine->Deuterated_Amine Reduction Final_Product This compound Deuterated_Amine->Final_Product Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, H+) Nitrosating_Agent->Final_Product

Caption: Synthesis pathway for this compound.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.

G cluster_workflow Isotopic Purity Analysis Workflow Sample This compound Sample LC_Separation LC Separation Sample->LC_Separation NMR_Analysis NMR Analysis Sample->NMR_Analysis HRMS_Analysis HRMS Analysis LC_Separation->HRMS_Analysis Data_Processing_MS Mass Spectrum Data Processing HRMS_Analysis->Data_Processing_MS Data_Processing_NMR NMR Spectrum Data Processing NMR_Analysis->Data_Processing_NMR Isotopic_Distribution Isotopic Distribution Calculation Data_Processing_MS->Isotopic_Distribution Data_Processing_NMR->Isotopic_Distribution Purity_Confirmation Isotopic Purity Confirmation Isotopic_Distribution->Purity_Confirmation

Caption: Workflow for isotopic purity determination.

Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of N-Ethyl-N-nitroso-1-propanamine in a mass spectrometer is crucial for its identification and quantification. The primary fragmentation involves the loss of the nitroso group (•NO).

G cluster_fragmentation MS Fragmentation Pathway Parent_Ion [M+H]+ Fragment_Ion [M+H - NO]+ Parent_Ion->Fragment_Ion Collision-Induced Dissociation NO_Loss Loss of •NO

Caption: Primary fragmentation of protonated N-nitrosamines.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Recommended Storage and Stability of N-Ethyl-N-nitroso-1-propanamine-d4

For researchers, scientists, and drug development professionals utilizing this compound as a reference standard or in experimental studies, a thorough understanding of its storage requirements and stability profile is paramount for ensuring analytical accuracy and data integrity. This guide provides a comprehensive overview of the available information on this compound, supplemented with general principles and methodologies for nitrosamine stability assessment.

Recommended Storage Conditions

While specific quantitative stability data for this compound is not extensively published, recommendations from various suppliers provide a consistent guideline for its storage. These recommendations are crucial for minimizing degradation and preserving the integrity of the compound.

General guidance from suppliers emphasizes the need to store the compound in tightly closed containers, shielded from light and moisture.[1] The following table summarizes the storage temperature recommendations from several chemical suppliers.

Supplier / SourceRecommended Storage TemperatureAdditional Notes
ClearsynthRefrigerator (2-8°C) for long-term storage.[2]-
Pharmaffiliates2-8°C Refrigerator.[3]Ships under ambient conditions.
ClinivexGenerally at room temperature unless otherwise specified.[1]For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) will be indicated to ensure product stability.[1] Ships at ambient temperature.
MedChemExpressRoom temperature in continental US; may vary elsewhere.[4]Recommends storing the product under the conditions specified in the Certificate of Analysis.[4]
Santa Cruz Biotechnology (for N-Nitrosodiethylamine)Store in original, securely sealed, glass containers in the dark.[5]Avoid reaction with oxidizing agents and strong acids.[5]

Chemical Stability Profile

The stability of this compound is influenced by its chemical nature as a deuterated nitrosamine.

General Nitrosamine Stability

Nitrosamines as a class are known to be relatively stable compounds.[6] However, they are susceptible to degradation under specific conditions:

  • Light Exposure: Nitrosamines are sensitive to ultraviolet (UV) light and can be rapidly decomposed upon exposure.[5] Therefore, storage in amber vials or in the dark is critical.

  • pH: While stable at neutral and basic pH, nitrosamines can undergo denitrosation in strong acidic solutions (e.g., >1M).[6]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing agents can lead to the formation of the corresponding nitramine, while reducing agents may produce hydrazine.[5]

A long-term study on volatile nitrosamines in human urine demonstrated their stability for at least one year when samples were stored frozen at -70°C.[6]

Considerations for a Deuterated Standard

This compound is a stable isotope-labeled compound, commonly used as an internal standard in mass spectrometry-based analyses.[7] The primary stability concern for some deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, which can compromise analytical accuracy.[8] However, this exchange is most likely to occur when deuterium atoms are attached to heteroatoms (like oxygen or nitrogen).[8] In this compound, the deuterium atoms are located on carbon atoms, which are significantly more stable and less prone to exchange.[8]

Experimental Protocol: Comprehensive Stability Assessment

Due to the lack of publicly available, detailed stability studies for this specific compound, the following section provides a generalized yet detailed protocol for conducting a comprehensive stability assessment. This protocol can be adapted by researchers to perform in-house validation. The methodology is based on common practices for stability testing of chemical reference standards and incorporates analytical techniques suitable for nitrosamine quantification.[9][10]

Objective

To evaluate the stability of this compound under various environmental conditions (long-term, accelerated, and forced degradation) to establish recommended storage conditions and shelf-life.

Materials and Reagents
  • This compound (high purity)

  • Solvents: Methanol, Acetonitrile (LC-MS grade), Water (Type I), Dichloromethane

  • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and amber HPLC vials

Equipment
  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS).[9][11]

  • Stability chambers/ovens capable of maintaining controlled temperature and humidity

  • Photostability chamber with a calibrated light source

  • pH meter

Stability Study Design

3.4.1. Preparation of Stability Samples

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions at a relevant concentration (e.g., 1 µg/mL) in the same solvent.

  • Aliquot the working solutions into amber HPLC vials, seal them tightly, and use these for the study.

3.4.2. Long-Term and Accelerated Stability

  • Long-Term: Store vials at the recommended condition (2-8°C) and at a controlled room temperature (e.g., 25°C / 60% RH).

  • Accelerated: Store vials at an elevated temperature (e.g., 40°C / 75% RH).

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).

3.4.3. Forced Degradation Studies Expose the working solution to the following stress conditions to identify potential degradation products and degradation pathways.[12][13]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Methodology (Example LC-MS/MS Method)
  • Chromatographic Column: C18 column (e.g., 150 x 3.0 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for MS/MS. Monitor the specific precursor-to-product ion transition for this compound.

Data Analysis
  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

  • Identify and quantify any significant degradation products formed during the forced degradation studies.

  • Establish acceptance criteria (e.g., remaining purity >95%).

  • Determine the shelf-life based on the long-term stability data.

Visualized Workflows and Relationships

To further clarify the processes and factors involved in ensuring the integrity of this compound, the following diagrams have been generated.

Caption: Experimental workflow for a comprehensive stability assessment.

Storage_Factors center Optimal Storage of This compound Temp Temperature Control (Refrigerate 2-8°C) center->Temp Light Protection from Light (Amber Vials / Dark) center->Light Container Proper Container (Tightly Sealed Glass) center->Container Atmosphere Inert Atmosphere (Protect from Moisture) center->Atmosphere Avoid Avoid Incompatibles (Strong Acids, Oxidizers) center->Avoid

Caption: Key factors for ensuring optimal storage and stability.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an analytical standard. The consensus from supplier data points to long-term storage in a refrigerator at 2-8°C, in tightly sealed containers, and protected from light. While specific degradation kinetics for this deuterated compound are not widely published, the general behavior of nitrosamines suggests a susceptibility to light and strong acids. For applications requiring the highest degree of accuracy, it is strongly recommended that laboratories conduct their own in-house stability validation using robust analytical methods such as LC-MS/MS to confirm the compound's integrity under their specific storage and handling conditions.

References

Commercial Availability and Technical Guide for N-Ethyl-N-nitroso-1-propanamine-d4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrosamine impurities, the availability of high-purity, well-characterized isotopic internal standards is critical for robust and accurate quantification. This guide provides an in-depth overview of the commercial availability of N-Ethyl-N-nitroso-1-propanamine-d4, a key deuterated internal standard for the corresponding nitrosamine impurity.

Commercial Availability

This compound is available from several specialized chemical suppliers. While pricing is often available only upon request, the following table summarizes key quantitative data from various vendors to facilitate comparison.

VendorProduct Code / CAS No.PurityAvailable QuantitiesMolecular FormulaMolecular WeightStorage Conditions
Clearsynth CS-T-9351094.87% (by HPLC)[1]1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1]C₅H₈D₄N₂O[1]120.19[1]Refrigerator (2-8°C)[1]
Pharmaffiliates PA STI 038080High PurityNot specifiedC₅H₈D₄N₂O[2]120.19[2]2-8°C Refrigerator[2]
Clinivex Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedRecommended on CoA[3]
MedChemExpress HY-139493SNot specifiedNot specifiedNot specifiedNot specifiedRecommended on CoA
Simson Pharma Not specifiedHigh QualityNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound, based on established chemical principles for nitrosamine synthesis and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of a deuterated secondary amine precursor. A general and efficient method utilizes tert-butyl nitrite (TBN) as the nitrosating agent under mild, solvent-free conditions.

Materials:

  • N-Ethyl-1-propanamine-d4 (deuterated precursor)

  • tert-Butyl nitrite (TBN)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add N-Ethyl-1-propanamine-d4.

  • With gentle stirring, add a molar excess of tert-butyl nitrite (TBN) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude this compound.

  • Purify the crude product using column chromatography on silica gel to obtain the final, high-purity standard.

Analytical Workflow for Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of N-Ethyl-N-nitroso-1-propanamine in various sample matrices, particularly in pharmaceutical products. A typical analytical workflow using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is described below.

Materials and Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole MS)

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate)

  • This compound internal standard stock solution

  • Calibration standards of N-Ethyl-N-nitroso-1-propanamine

  • Sample preparation consumables (e.g., vials, filters, solid-phase extraction cartridges if necessary)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. Spike the sample with a known concentration of the this compound internal standard solution. Depending on the complexity of the sample matrix, a cleanup step such as solid-phase extraction (SPE) may be necessary.

  • Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of N-Ethyl-N-nitroso-1-propanamine, each spiked with the same concentration of the this compound internal standard.

  • LC-MS/MS Analysis: Inject the prepared samples and calibration standards onto the HPLC-MS/MS system.

    • Chromatographic Separation: Use a gradient elution method with the C18 column to separate the analyte from other matrix components.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure selectivity and accuracy.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of N-Ethyl-N-nitroso-1-propanamine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor N-Ethyl-1-propanamine-d4 Nitrosation Nitrosation with tert-Butyl Nitrite (TBN) Precursor->Nitrosation Crude_Product Crude Product Nitrosation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product N-Ethyl-N-nitroso- 1-propanamine-d4 Standard Purification->Final_Product Analytical_Workflow cluster_analysis Analytical Workflow using LC-MS/MS Sample_Prep Sample Preparation (Spiking with d4-IS) LC_MS_Analysis HPLC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS_Analysis Calibration_Prep Calibration Curve Preparation Calibration_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Interpreting the Certificate of Analysis for N-Ethyl-N-nitroso-1-propanamine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of a representative Certificate of Analysis (CoA) for N-Ethyl-N-nitroso-1-propanamine-d4. This deuterated internal standard is critical for the accurate quantification of the potential carcinogen N-Ethyl-N-nitroso-1-propanamine (NENPA) in various matrices, including pharmaceutical products. This document outlines the key quality attributes of the standard, details the experimental protocols used for its analysis, and illustrates the relevant biological pathway for N-nitrosamines.

Certificate of Analysis Data Summary

The following tables summarize the quantitative data typically found on a CoA for a high-purity batch of this compound.

Table 1: General Product Information

ParameterSpecification
Product Name This compound
Synonyms N-ethyl-N-propylnitrous amide-d4
CAS Number 25413-61-0 (Unlabeled)
Molecular Formula C₅H₈D₄N₂O[1]
Molecular Weight 120.19 g/mol [1]
Storage Refrigerator (2-8°C), Protect from Light[1][2]

Table 2: Analytical Test Results

TestSpecificationResult
Appearance Clear OilConforms
Purity (by GC-MS) ≥ 98.0%99.5%
Isotopic Purity (by ¹H NMR) ≥ 99 atom % D99.6 atom % D
Chemical Identity (by MS) Conforms to StructureConforms
Residual Solvents (by GC-HS) ≤ 3000 ppm (Methanol)< 500 ppm
¹H NMR Conforms to StructureConforms

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the CoA are provided below. These protocols are representative of standard industry practices for the analysis of nitrosamine impurities and their deuterated analogues.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is used to determine the chemical purity of the substance by separating it from any volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MS/MS system).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.

    • Create a working solution by diluting the stock solution to 10 µg/mL with dichloromethane.[3]

  • GC Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet Temperature: 250 °C.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 20 °C/min to 240 °C and hold for 5 minutes.[4]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for the characteristic ions of the analyte and potential impurities.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR is a powerful tool for confirming the molecular structure and determining the level of deuteration.[5]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in an NMR tube.

  • ¹H NMR Protocol:

    • Objective: To quantify the remaining protons at the deuterated positions.

    • Methodology: A standard single-pulse experiment is used.

    • Data Processing: The integral of the residual proton signals at the deuterated positions is compared to the integral of a signal from a non-deuterated position within the molecule (e.g., the ethyl group protons). The percentage of deuteration is calculated from this ratio.[5]

  • ²H (Deuterium) NMR Protocol:

    • Objective: To directly observe the deuterium nuclei and confirm the sites of deuteration.

    • Methodology: A standard deuterium NMR experiment is performed. This provides a clean spectrum showing only the signals from the deuterium atoms.

2.3 Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

While GC-MS is common, LC-MS is also widely used for nitrosamine analysis, particularly in complex matrices like finished drug products.[6][7]

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Dissolve 100 mg of the drug product in 2 mL of a 50:50 methanol:water mixture.[8]

    • Sonicate for 30 minutes, then centrifuge at 12,000 rpm for 10 minutes.[8]

    • Collect the supernatant and dilute 1:5 with water.[8]

    • Spike with the this compound internal standard.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

  • MS Parameters:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[9]

Mandatory Visualizations

3.1 Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of the deuterated standard using GC-MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Dichloromethane prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject into GC prep3->analysis1 Transfer to Vial analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection (EI) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area Percent data1->data2 data3 Report Purity data2->data3

Workflow for GC-MS Purity Analysis.

3.2 Metabolic Activation Pathway of N-Nitrosamines

N-nitrosamines are not carcinogenic themselves but require metabolic activation to exert their genotoxic effects.[10] The primary pathway involves cytochrome P450 enzymes.[10][11][12]

NENPA N-Ethyl-N-nitroso-1-propanamine (Procarcinogen) AlphaOH α-Hydroxy Nitrosamine (Unstable Intermediate) NENPA->AlphaOH CYP450 (α-hydroxylation) Diazonium Alkyldiazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adduct DNA Adducts (e.g., O⁶-alkylguanine) Mutation Mutations & Carcinogenesis Adduct->Mutation

Metabolic activation of N-nitrosamines leading to DNA damage.

References

The Indispensable Role of Deuterated Standards in Nitrosamine Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[2][3][4] This technical guide provides an in-depth exploration of the critical role of deuterated standards in modern nitrosamine analysis, focusing on the underlying principles, practical applications, and detailed experimental methodologies. The use of such standards is a cornerstone of robust analytical data and regulatory compliance.[3][4]

The Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for accurate quantification of nitrosamines is isotope dilution mass spectrometry (IDMS), a technique that relies on the use of stable isotope-labeled internal standards.[4] Deuterated standards, which are synthetic versions of the target nitrosamine with one or more hydrogen atoms replaced by deuterium, are the most commonly used internal standards for this purpose.[3][4]

The fundamental principle of IDMS lies in the near-identical chemical and physical properties of the deuterated standard and the native analyte.[3][5] When a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow, it behaves identically to the target nitrosamine throughout all subsequent steps, including extraction, cleanup, and chromatographic separation.[4]

However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the native analyte by a mass spectrometer.[3] This allows for the determination of the analyte concentration based on the ratio of the signal from the native analyte to that of the deuterated internal standard.[6] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, meaning the ratio between them remains constant, thus ensuring a highly accurate and precise measurement.[4][6]

Advantages of Employing Deuterated Standards

The use of deuterated internal standards in nitrosamine analysis offers several key advantages:

  • Compensation for Matrix Effects: Complex sample matrices, such as drug formulations or food products, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains unaffected, thereby correcting for these interferences.[4]

  • Correction for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the deuterated standard at the outset, these losses are accounted for, leading to more accurate and reliable results.[4][6]

  • Improved Accuracy and Precision: The use of isotope dilution analysis significantly enhances the accuracy and precision of quantitative measurements, particularly at the low concentrations relevant to nitrosamine impurities.[4][7]

  • Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended and often expected by regulatory agencies for the validation of analytical methods for nitrosamine impurities.[3][4]

Quantitative Performance of Deuterated Standards

The following tables summarize typical quantitative performance data for the analysis of various nitrosamines using deuterated internal standards with LC-MS/MS and GC-MS/MS. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method conditions.

Table 1: Performance Characteristics of Deuterated Standards in Pharmaceutical Analysis (LC-MS/MS)

NitrosamineDeuterated StandardConcentration Range (ng/mL)Correlation Coefficient (r²)Recovery (%)LOQ (ng/mL)Reference
NDMANDMA-d60.4 - 1.1> 0.9980 - 1200.4[8]
NDEANDEA-d100.4 - 1.1> 0.9980 - 1200.4[8]
NMBANMBA-d30.4 - 1.1> 0.9980 - 120< 0.4[8]
NEIPA-0.4 - 1.1> 0.9980 - 1200.4[8]
NDIPA-1 - 100> 0.99--[4]
NDBANDBA-d188.8 - 111.80.9973 - 0.9954--[4]

Table 2: Performance Characteristics of Deuterated Standards in Food Analysis (Meat Products by GC-MS/MS)

NitrosamineDeuterated StandardSpiked Concentration (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
VariousIsotope-labelled mix0.5, 1, 1095 - 1105 - 110.3 - 0.4[9]
NDMANDMA-d610, 10070 - 114~13.20.50 - 1.24[10]
NDEA-10, 10070 - 114~13.20.50 - 1.24[10]
NDPA-10, 10070 - 114~13.20.50 - 1.24[10]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of nitrosamine analysis using deuterated standards. Below are representative protocols for both LC-MS/MS and GC-MS/MS.

Protocol 1: Quantification of Nitrosamines in a Drug Product by LC-MS/MS

This protocol is based on the principles outlined in the USP General Chapter <1469> for the analysis of nitrosamines in sartan drug products.[4][11]

1. Materials and Reagents:

  • Nitrosamine analytical standards (NDMA, NDEA, NMBA, etc.)

  • Deuterated internal standards (NDMA-d6, NDEA-d10, NMBA-d3, etc.)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug product for testing

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitrosamine standard and deuterated internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nitrosamine stock solutions with a 50:50 methanol/water mixture to achieve the desired concentration range (e.g., 0.5 - 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of the deuterated internal standards in the diluent at a concentration appropriate for the expected levels of the analytes.

3. Sample Preparation:

  • Accurately weigh a portion of the ground drug product.

  • Add a known volume of the internal standard spiking solution.

  • Add an appropriate extraction solvent (e.g., methanol).

  • Vortex and/or sonicate to ensure complete extraction.

  • Centrifuge to pelletize excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: UHPLC system

  • Column: Suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A suitable gradient to achieve separation of the nitrosamines from the drug substance and other matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for each nitrosamine and its deuterated internal standard should be determined.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NDMA75.043.0
NDMA-d681.046.0
NDEA103.175.1
NDEA-d10113.180.1
Protocol 2: Quantification of Volatile Nitrosamines in Cured Meat by GC-MS/MS

This protocol is a representative example for the analysis of volatile nitrosamines in a complex food matrix.[9]

1. Materials and Reagents:

  • Nitrosamine analytical standards

  • Deuterated internal standards (e.g., d6-NDMA)

  • Sodium hydroxide solution

  • Methanol

  • Dichloromethane

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)

2. Sample Preparation:

  • Homogenize a representative sample of the cured meat.

  • Weigh a portion of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of the deuterated internal standard solution.

  • Add NaOH/methanol solution and extract the nitrosamines.

  • Perform a liquid-liquid partition into dichloromethane.

  • Clean up the extract using an SPE cartridge to remove interfering matrix components.

  • Concentrate the final extract to a suitable volume.

3. GC-MS/MS Analysis:

  • Gas Chromatography System: GC equipped with a split/splitless injector.

  • Column: A suitable capillary column for volatile compound analysis (e.g., 30 m x 0.25 mm I.D., 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient to separate the target nitrosamines (e.g., 50°C hold for 2 min, ramp to 100°C at 3°C/min, then ramp to 250°C at 20°C/min).[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Synthesis of Deuterated Standards

A common pathway for the synthesis of deuterated nitrosamine standards involves the N-alkylation of a suitable amine precursor with a deuterated alkyl halide, followed by nitrosation.[12] For example, the synthesis of N-nitrosodimethylamine-d6 (NDMA-d6) can be generally described as follows:

  • Preparation of Deuterated Dimethylamine: This can be achieved through various methods, such as the reaction of a suitable precursor with a deuterated methylating agent.

  • Nitrosation: The deuterated dimethylamine is then reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to form NDMA-d6.[13][14]

It is crucial to ensure the high isotopic purity of the final deuterated standard to avoid interference from any unlabeled analogue.[11]

Challenges and Considerations

While deuterated standards are invaluable tools, it is important to be aware of potential challenges:

  • Hydrogen-Deuterium (H-D) Exchange: In some cases, deuterium atoms on the standard can exchange with hydrogen atoms from the sample matrix or solvents, particularly if the deuterium is attached to a heteroatom. This can compromise the accuracy of the analysis. It is therefore preferable to use standards where the deuterium labels are on carbon atoms.[15][16]

  • Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the nitrosamine concentration in the sample. It is essential to use standards with high isotopic purity and to account for any contribution from the unlabeled species.[11]

  • Availability and Cost: While many common deuterated nitrosamine standards are commercially available, the synthesis of custom or less common standards can be challenging and costly.

Alternative: 15N-Labeled Standards

As an alternative to deuterated standards, 15N-labeled internal standards are sometimes preferred.[15][16] These standards are generally more stable and not susceptible to H-D exchange.[16] The synthesis of 15N-labeled nitrosamines can often be achieved by using 15N-labeled sodium nitrite as the nitrosating agent.[15]

Role in Metabolic Studies

Deuterated standards are also employed in metabolic tracing studies to investigate the bioactivation pathways of nitrosamines.[3] By administering a deuterated nitrosamine, researchers can track its metabolic fate and identify its metabolites using mass spectrometry.[3][5] This is crucial for understanding the mechanisms of nitrosamine-induced carcinogenicity. For example, studies with deuterated N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have helped to elucidate the role of cytochrome P450 enzymes in their metabolic activation to DNA-alkylating species.[3][17]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the analytical workflow, the principle of isotope dilution, and the metabolic activation pathway of NDEA.

analytical_workflow sample Sample Weighing spike Spiking with Deuterated Internal Standard sample->spike extraction Extraction (e.g., Sonication) spike->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS or GC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification

A typical analytical workflow for nitrosamine analysis.

isotope_dilution cluster_sample Initial Sample cluster_spiked Spiked Sample cluster_processed After Processing (with loss) cluster_detection MS Detection analyte1 Analyte analyte2 Analyte analyte1->analyte2 analyte3 Analyte (some loss) analyte2->analyte3 is Deuterated IS is2 Deuterated IS (proportional loss) is->is2 ratio Ratio (Analyte / IS) Remains Constant analyte3->ratio is2->ratio

Principle of Isotope Dilution for accurate quantification.

NDEA_Metabolism NDEA N-Nitrosodiethylamine (NDEA) CYP CYP2E1, CYP2A6 (α-hydroxylation) NDEA->CYP Intermediate Unstable α-hydroxy Intermediate CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) Decomposition->Ethyldiazonium Adducts DNA Adducts (e.g., O6-ethylguanine) Ethyldiazonium->Adducts DNA DNA DNA->Adducts Mutations Somatic Mutations Adducts->Mutations

Metabolic activation pathway of NDEA.

Conclusion

Deuterated internal standards are an indispensable component of modern, high-precision nitrosamine analysis. Their ability to compensate for matrix effects and variability in sample preparation through the principle of isotope dilution mass spectrometry ensures the accuracy and reliability of quantitative data. This is paramount for meeting the stringent regulatory requirements for these potentially carcinogenic impurities. While challenges such as H-D exchange exist, careful selection of standards and robust method validation can mitigate these issues. The continued development and application of deuterated and other stable isotope-labeled standards will remain crucial for safeguarding public health by ensuring the safety and quality of pharmaceutical products and consumer goods.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Ethyl-N-nitroso-1-propanamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have implemented stringent guidelines requiring the monitoring and control of these impurities.[2] The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for the accurate and precise quantification of N-nitrosamines.[3] This document provides detailed application notes and protocols for the use of N-Ethyl-N-nitroso-1-propanamine-d4 (NEIPA-d4) as an internal standard for the quantitative analysis of N-Ethyl-N-nitroso-1-propanamine (NEIPA) and other related nitrosamines.

This compound is a deuterated analog of NEIPA, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows for its differentiation from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[3] By adding a known amount of NEIPA-d4 to a sample at the beginning of the analytical workflow, any variability or loss of the target analyte during sample preparation and analysis can be effectively compensated for, leading to highly reliable quantitative results.[3]

Analytical Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound is spiked into the sample containing the target nitrosamine analytes. The sample then undergoes extraction and analysis by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The ratio of the signal response of the native analyte to its isotopically labeled internal standard is used to calculate the concentration of the analyte in the sample, thereby correcting for matrix effects and variations in instrument response.

Experimental Protocols

Stock and Working Solution Preparation

1.1. NEIPA Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of N-Ethyl-N-nitroso-1-propanamine (NEIPA) reference standard.

  • Dissolve in an appropriate volume of methanol in a 10 mL volumetric flask.

  • Store the stock solution at 2-8°C and protect from light.

1.2. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of NEIPA-d4.

  • Dissolve in an appropriate volume of methanol in a 1 mL volumetric flask.

  • Store the stock solution at 2-8°C and protect from light.

1.3. Working Standard and Internal Standard Solutions:

  • Prepare a series of calibration standards by diluting the NEIPA stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve the desired concentration range (e.g., 0.5 - 100 ng/mL).

  • Prepare a working internal standard solution by diluting the NEIPA-d4 stock solution to a fixed concentration (e.g., 10 ng/mL) in the same solvent as the calibration standards.

  • Spike each calibration standard and sample with the working internal standard solution to ensure a constant concentration of the internal standard in all injections.

Sample Preparation (for Pharmaceutical Drug Substance)

2.1. Weighing and Dissolution:

  • Accurately weigh approximately 250 mg of the drug substance into a 15 mL centrifuge tube.[4]

2.2. Spiking with Internal Standard:

  • Add a known volume of the this compound working internal standard solution.[4]

2.3. Extraction:

  • Add a suitable extraction solvent, such as methanol or dichloromethane.[3][5]

  • Vortex the sample for 1 minute and sonicate for 10-15 minutes to ensure complete extraction of the nitrosamines.[5]

  • Centrifuge the sample to pelletize any undissolved excipients.[3]

2.4. Filtration:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

ParameterRecommended Conditions
LC System UHPLC system
Column A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A suitable gradient to separate NEIPA from other matrix components (e.g., 5% B to 95% B over 10 minutes)

3.2. Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Table 1: Suggested MRM Transitions for NEIPA and NEIPA-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Ethyl-N-nitroso-1-propanamine (NEIPA)117.175.115
N-Ethyl-N-nitroso-1-propanamine (NEIPA)117.143.120
This compound (NEIPA-d4) 121.1 79.1 15
This compound (NEIPA-d4) 121.1 43.1 20
(Note: Collision energies should be optimized for the specific instrument being used.)
GC-MS/MS Analysis

4.1. Gas Chromatography Conditions:

ParameterRecommended Conditions
GC System Gas Chromatograph with a tandem mass spectrometer
Column Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program 50°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 3 min)
Carrier Gas Helium

4.2. Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Suggested MRM Transitions for NEIPA and NEIPA-d4 (GC-MS/MS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Ethyl-N-nitroso-1-propanamine (NEIPA)1164412
N-Ethyl-N-nitroso-1-propanamine (NEIPA)116996
This compound (NEIPA-d4) 120 46 12
This compound (NEIPA-d4) 120 103 6
(Note: Collision energies should be optimized for the specific instrument being used.)

Data Presentation

The following table summarizes representative quantitative data for a validated method using a deuterated internal standard for nitrosamine analysis. These values are illustrative and will vary depending on the specific matrix, instrumentation, and method conditions.

Table 3: Representative Method Performance Data

ParameterResult
Linearity (r²) > 0.995
Range 0.5 - 100 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample (e.g., 250 mg Drug Substance) spike Spike with NEIPA-d4 Internal Standard sample->spike extract Add Extraction Solvent (e.g., Methanol) spike->extract sonicate Vortex and Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS or GC-MS/MS Analysis filter->lcms integrate Peak Integration lcms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Analyte Concentration calculate->quantify

Caption: General experimental workflow for nitrosamine analysis.

SignalingPath Nitrosamine N-Nitrosamine (e.g., NEIPA) CYP450 Cytochrome P450 Metabolism Nitrosamine->CYP450 AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazoalkane Alkyldiazonium Ion AlphaHydroxy->Diazoalkane Carbocation Carbocation Diazoalkane->Carbocation DNA DNA Carbocation->DNA Alkylation Adduct DNA Adducts Carbocation->Adduct Mutation Mutations and Carcinogenesis Adduct->Mutation

Caption: Metabolic activation pathway of N-nitrosamines.

References

Quantitative Analysis of Nitrosamines Using N-Ethyl-N-nitroso-1-propanamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for the quantitative analysis of N-nitrosoethylpropylamine (NEPA) in pharmaceutical matrices using N-Ethyl-N-nitroso-1-propanamine-d4 as an internal standard (ISTD). The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and selective technique for detecting trace-level nitrosamine impurities.[1][2] Due to the limited availability of specific validated methods for this compound, this document presents a representative protocol based on established methods for other nitrosamines.[3][4][5][6][7] All quantitative data and experimental parameters provided herein are illustrative and require validation for the specific application.

Introduction

Nitrosamine impurities in pharmaceutical products are a significant safety concern due to their potential carcinogenic properties.[1][8] Regulatory agencies worldwide have set stringent limits for these impurities, necessitating the development of robust and sensitive analytical methods for their quantification. The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate and precise quantification.[9] The ISTD compensates for variability in sample preparation, matrix effects, and instrument response, thereby improving the reliability of the analytical results.

This compound is a deuterated analog of N-nitrosoethylpropylamine and can be used as an internal standard for its quantitative analysis by techniques like GC-MS or LC-MS.[10]

Experimental Protocols

Materials and Reagents
  • N-nitrosoethylpropylamine (NEPA) reference standard

  • This compound (NEPA-d4) internal standard[8][11][12]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance/product for analysis

Standard Solution Preparation
  • NEPA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • NEPA-d4 Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEPA-d4 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NEPA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each working standard with the NEPA-d4 ISTD to a final concentration of 10 ng/mL.

Sample Preparation

The following is a general procedure for a solid dosage form. The method should be optimized based on the specific drug matrix.

  • Weighing and Dissolution: Accurately weigh a portion of the ground tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Spiking with ISTD: Add a known volume of the NEPA-d4 ISTD working solution to the sample.

  • Extraction: Add 10 mL of methanol to the centrifuge tube. Vortex for 5 minutes and sonicate for 15 minutes to ensure complete extraction of the nitrosamine.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions and may require optimization for the specific instrument and application.

Table 1: Representative LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
MRM Transitions To be determined empirically. See section 2.5.
Dwell Time 100 ms
Determination of MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for NEPA and NEPA-d4 must be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Predicted MRM Transitions (for illustrative purposes):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
NEPA117.1To be determinedTo be determined
NEPA-d4121.2To be determinedTo be determined

Note: The exact m/z values and collision energies need to be optimized for the specific instrument.

Data Presentation and Quantitative Analysis

The quantification of NEPA is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Method Validation Parameters

A full method validation should be performed according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Table 2: Method Validation Summary (Illustrative Data)

ParameterTypical Acceptance CriteriaIllustrative Performance
Linearity (R²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise ratio of ~30.05 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~100.15 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Specificity No interfering peaks at the retention time of the analyte and ISTDConfirmed

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Nitrosamine Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare NEPA and NEPA-d4 Stock and Working Solutions calibration Calibration Curve Construction prep_standards->calibration prep_sample Weigh Drug Product and Spike with NEPA-d4 ISTD extraction Solvent Extraction (Methanol) prep_sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter lc_separation Chromatographic Separation (C18 Column) filter->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration and Area Ratio Calculation ms_detection->integration integration->calibration quantification Quantification of NEPA calibration->quantification

Caption: General Experimental Workflow for Nitrosamine Analysis

Logical Relationship for Quantification

G Figure 2: Principle of Isotope Dilution for Quantification Analyte NEPA in Sample (Unknown Concentration) Ratio Peak Area Ratio (NEPA / NEPA-d4) Analyte->Ratio ISTD NEPA-d4 (Known Concentration) ISTD->Ratio CalCurve Calibration Curve Ratio->CalCurve Result Final Concentration of NEPA CalCurve->Result

Caption: Principle of Isotope Dilution for Quantification

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of N-nitrosoethylpropylamine in pharmaceutical products. The protocol and data presented in this application note serve as a comprehensive guide for researchers and scientists. However, it is imperative to perform method development and validation specific to the drug matrix and analytical instrumentation to ensure accurate and compliant results.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Ethyl-N-nitroso-1-propanamine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Ethyl-N-nitroso-1-propanamine, a carcinogenic nitrosamine compound. The method utilizes its deuterated analogue, N-Ethyl-N-nitroso-1-propanamine-d4, as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and professionals in the drug development field for the reliable detection of this impurity in various sample matrices.

Introduction

N-nitrosamines are a class of genotoxic impurities that are of significant concern in the pharmaceutical industry due to their potential carcinogenic effects. Regulatory agencies have set stringent limits on the presence of these impurities in drug substances and products. Consequently, highly sensitive and specific analytical methods are required for their accurate quantification at trace levels. N-Ethyl-N-nitroso-1-propanamine is a nitrosamine that can potentially form during the synthesis or storage of certain pharmaceutical products. This application note provides a comprehensive LC-MS/MS method for its analysis, incorporating a stable isotope-labeled internal standard for optimal performance.

Experimental

Materials and Reagents
  • N-Ethyl-N-nitroso-1-propanamine

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation

A stock solution of N-Ethyl-N-nitroso-1-propanamine and this compound was prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

For sample analysis, an appropriate amount of the sample was accurately weighed and dissolved in a known volume of 50:50 methanol/water to achieve a target concentration within the calibration range. An aliquot of the internal standard working solution was added to each sample and standard solution.

LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterValue
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

Table 2: MS/MS Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
N-Ethyl-N-nitroso-1-propanamine117.187.10.052010
N-Ethyl-N-nitroso-1-propanamine117.159.10.052015
This compound (IS)121.191.10.052010
This compound (IS)121.163.10.052015

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and linearity for the quantification of N-Ethyl-N-nitroso-1-propanamine. The use of the deuterated internal standard, this compound, effectively compensated for matrix effects and variations in instrument response, leading to high accuracy and precision. The chromatographic conditions provided good peak shape and resolution from potential interferences. The multiple reaction monitoring (MRM) transitions were selected based on the predicted fragmentation patterns of the analyte and internal standard, with the primary fragmentation being the neutral loss of the nitroso group (-NO).

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solution Stock Solutions (1 mg/mL) Working_Standards Working Standards (Serial Dilution) Stock_Solution->Working_Standards Spiking Spike with IS Working_Standards->Spiking Internal_Standard Internal Standard (100 ng/mL) Internal_Standard->Spiking Sample_Preparation Sample Weighing & Dissolution Sample_Preparation->Spiking HPLC HPLC Separation (C18 Column) Spiking->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: Experimental workflow for the LC-MS/MS analysis of N-Ethyl-N-nitroso-1-propanamine.

Nitrosamines are known to exert their carcinogenic effects through the induction of DNA damage and the aberrant activation of intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

signaling_pathway Nitrosamine N-Ethyl-N-nitroso-1-propanamine Metabolic_Activation Metabolic Activation (CYP450) Nitrosamine->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Adducts & Damage Reactive_Intermediates->DNA_Damage RTK Receptor Tyrosine Kinase (RTK) Reactive_Intermediates->RTK Activation Mutation Mutations DNA_Damage->Mutation Cancer Cancer Mutation->Cancer PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Cell_Growth->Cancer Cell_Survival->Cancer

Figure 2: Nitrosamine-induced carcinogenesis and the PI3K/Akt signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-Ethyl-N-nitroso-1-propanamine in various samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine analysis in a regulatory environment. The provided workflow and signaling pathway diagrams offer a comprehensive overview of the analytical process and the biological context of nitrosamine analysis.

Application Note and Protocol for the Quantitative Analysis of N-Ethyl-N-nitroso-1-propanamine using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds that have garnered significant attention from regulatory agencies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] The presence of these impurities in drug substances and products, even at trace levels, is a major safety concern.[1][3] Consequently, highly sensitive and specific analytical methods are required for their accurate quantification to ensure patient safety and regulatory compliance.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile nitrosamines.[2] The use of a stable isotope-labeled internal standard, such as N-Ethyl-N-nitroso-1-propanamine-d4, is crucial for accurate quantification as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the GC-MS analysis of N-Ethyl-N-nitroso-1-propanamine in a pharmaceutical matrix using this compound as an internal standard.

Experimental Protocols

This protocol outlines a liquid-liquid extraction (LLE) method for sample preparation, followed by analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

1. Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC or GC grade

  • Methanol, HPLC or GC grade

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Purified water (e.g., Milli-Q)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., drug substance or placebo)

  • Amber glass vials with PTFE-lined septa[5]

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Ethyl-N-nitroso-1-propanamine and this compound into separate 10 mL amber volumetric flasks.[6] Dissolve and dilute to volume with methanol.[6] Store these solutions at -20°C and protect from light.[7]

  • Intermediate Standard and Internal Standard Solutions (e.g., 1 µg/mL): Prepare intermediate solutions by diluting the primary stock solutions with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the N-Ethyl-N-nitroso-1-propanamine intermediate solution into a constant volume of the internal standard solution and diluting with dichloromethane. A typical calibration range might be 0.5 to 100 ng/mL.[8][9]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Weighing: Accurately weigh approximately 250-500 mg of the ground tablet powder or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[7]

  • Dissolution/Suspension: Add 10 mL of 0.1 N NaOH solution to the sample, vortex briefly, and shake for at least 5 minutes to dissolve or suspend the material.[7]

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution.

  • Extraction: Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and then shake vigorously for at least 5 minutes.[7]

  • Phase Separation: Centrifuge the mixture at approximately 10,000 x g for at least 5 minutes to achieve clear separation of the aqueous and organic layers.[7]

  • Collection of Organic Layer: Carefully transfer the lower organic (dichloromethane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract into an amber GC vial for analysis.

GC-MS Instrumental Conditions

The following are typical GC-MS parameters that can be adapted and optimized for the specific instrument being used.

ParameterRecommended Condition
Gas Chromatograph
ColumnVF-WAXms (30 m x 0.25 mm, 1.0 µm) or equivalent polar capillary column.[3]
Injection ModeSplitless, 1 µL injection volume.[10]
Inlet Temperature250 °C[2][9]
Carrier GasHelium, constant flow or constant linear velocity mode.[2][11]
Oven Temperature ProgramInitial: 40 °C (hold for 1 min), Ramp: 10 °C/min to 240 °C (hold for 5 min). This program should be optimized for the specific separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[12]
Ion Source Temperature230 °C[2][9]
Quadrupole Temperature150 °C[2]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems.[2]
SIM/MRM Transitions
N-Ethyl-N-nitroso-1-propanamineTo be determined empirically. Likely precursor ion [M]+ at m/z 116. Product ions would be selected from fragmentation patterns (e.g., loss of NO, alkyl groups).
This compoundTo be determined empirically. Likely precursor ion [M]+ at m/z 120. Product ions would be selected from fragmentation patterns.

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance. The following tables are examples of how to present validation data.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
N-Ethyl-N-nitroso-1-propanamine0.5 - 100≥ 0.998

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
N-Ethyl-N-nitroso-1-propanaminee.g., 0.1e.g., 0.5

(Note: LOD and LOQ values are typically determined based on signal-to-noise ratios, e.g., 3:1 for LOD and 10:1 for LOQ, and need to be experimentally established.)

Table 3: Precision and Accuracy (Recovery)

Spiked Level (ng/mL)Mean Recovery (%)RSD (%)
Low (e.g., 1.0)95.54.2
Medium (e.g., 10)99.22.8
High (e.g., 50)101.81.5

(Note: Acceptance criteria for recovery are often within 80-120% with a relative standard deviation (RSD) of ≤15%.)

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of N-Ethyl-N-nitroso-1-propanamine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh API or Drug Product dissolve Dissolve/Suspend in NaOH Solution sample->dissolve spike Spike with Internal Standard (NENPA-d4) dissolve->spike extract Liquid-Liquid Extraction with Dichloromethane spike->extract separate Centrifuge for Phase Separation extract->separate collect Collect & Dry Organic Layer separate->collect inject Inject Extract into GC-MS collect->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection (SIM/MRM) separate_gc->detect_ms quantify Quantification using Calibration Curve detect_ms->quantify report Report Results quantify->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for GC-MS analysis of N-Ethyl-N-nitroso-1-propanamine.

References

Application Notes and Protocols for the Sample Preparation of N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterated form of N-Ethyl-N-nitroso-1-propanamine (NENPA), a nitrosamine impurity of concern. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies have established stringent limits for their presence in pharmaceuticals, food, and environmental samples.[1][2][3] The use of isotopically labeled internal standards, such as this compound, is a critical component of analytical methods to ensure accurate and precise quantification by compensating for matrix effects and procedural losses during sample preparation and analysis.[4]

These application notes provide detailed protocols for established sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which are widely employed for the analysis of nitrosamines.[1][5][6] The subsequent analysis is typically performed using highly sensitive techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][8]

Sample Preparation Techniques

The choice of sample preparation technique is contingent on the sample matrix, the required limit of detection, and the analytical instrumentation available. Automation of these techniques can minimize analytical errors and improve reproducibility.[8][9]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[5][10] It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to fractionate the sample.[10] For nitrosamines, various sorbents can be employed, with coconut charcoal and polymeric sorbents being common choices.[4][10]

Materials:

  • SPE cartridges (e.g., Activated Coconut Charcoal, 500 mg)

  • Sample reservoir and vacuum manifold

  • Collection vials

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Reagent water

  • Nitrogen gas for drying

  • This compound standard solution

Procedure:

  • Cartridge Conditioning:

    • Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water through the SPE cartridge.[4] Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Take a known volume of the aqueous sample (e.g., 100-500 mL).

    • Spike the sample with the this compound internal standard to a known concentration.

    • Load the sample onto the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).[4]

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of reagent water to remove any interfering polar compounds.

  • Drying:

    • Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.[4]

  • Elution:

    • Elute the retained analytes with a small volume of dichloromethane (e.g., 2 x 3 mL).

    • Collect the eluate in a clean collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) to a final volume of 1 mL for analysis by LC-MS/MS or GC-MS/MS.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Cartridge SPE Cartridge Conditioning Conditioning (DCM, Methanol, Water) Cartridge->Conditioning 1. Loading Sample Loading Sample Aqueous Sample + This compound Sample->Loading Washing Washing (Reagent Water) Loading->Washing 2. Drying Drying (Nitrogen) Washing->Drying 3. Elution Elution (Dichloromethane) Drying->Elution 4. Concentration Concentration & Reconstitution Elution->Concentration 5. Analysis Analysis (LC-MS/MS or GC-MS/MS) Concentration->Analysis 6. LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample Sample in Aqueous Buffer + This compound AddSolvent Add Dichloromethane Sample->AddSolvent 1. Shake Shake/Vortex AddSolvent->Shake 2. Separate Separate Layers (Centrifuge if needed) Shake->Separate 3. Collect Collect Organic Layer Separate->Collect 4. Drying Drying (Anhydrous Na2SO4) Collect->Drying 5. Concentration Concentration & Reconstitution Drying->Concentration 6. Analysis Analysis (LC-MS/MS or GC-MS/MS) Concentration->Analysis 7.

References

Application of N-Ethyl-N-nitroso-1-propanamine-d4 in Pharmaceutical Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate stringent control and monitoring of these impurities in drug substances and finished products. The use of stable isotope-labeled internal standards, such as N-Ethyl-N-nitroso-1-propanamine-d4, is the gold standard for the accurate and precise quantification of the corresponding nitrosamine impurity, N-Ethyl-N-nitroso-1-propanamine (NEPA), using mass spectrometry-based methods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical impurity testing.

Introduction

N-nitrosamines are a class of genotoxic impurities that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during its shelf life. Their potential to cause harm at trace levels necessitates highly sensitive and accurate analytical methods for their detection and quantification. Isotope dilution mass spectrometry (ID-MS) is the preferred method for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS).

This compound is the deuterated analog of the nitrosamine impurity NEPA. In an analytical workflow, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Because this compound is chemically and physically almost identical to the non-labeled NEPA, it experiences the same variations during sample extraction, handling, and analysis. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. By measuring the ratio of the analyte to the internal standard, any loss or variation during the analytical process can be corrected, leading to highly accurate and reliable quantification.[1][2]

Principle of Isotopic Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotopic dilution. A known quantity of the deuterated standard is spiked into a sample containing an unknown quantity of the target analyte (NEPA). The sample is then processed and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The ratio of the signal from the native analyte to the deuterated internal standard is used to calculate the concentration of the analyte in the original sample, thereby compensating for any analytical variability.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Pharmaceutical Sample (Unknown NEPA concentration) Spike Spike with known amount of This compound Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Detection Separate Detection of NEPA and NEPA-d4 by Mass Spectrometer LCMS->Detection Ratio Calculate Peak Area Ratio (NEPA / NEPA-d4) Detection->Ratio Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Ratio->Calibration Quantify Quantify NEPA Concentration in Original Sample Calibration->Quantify

Caption: Workflow for quantification using a deuterated internal standard.

Data Presentation: Performance Characteristics

The use of a deuterated internal standard like this compound significantly improves the performance of analytical methods for nitrosamine quantification. The following tables summarize typical method validation parameters for the analysis of nitrosamines, illustrating the enhanced accuracy and precision achieved when using an internal standard.

Table 1: Illustrative Method Validation Parameters for Nitrosamine Analysis

ParameterWithout Internal StandardWith this compound
Linearity (R²) > 0.995> 0.998
Accuracy (Recovery %) 70-130%85-115%
Precision (% RSD) < 15%< 5%
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL

Table 2: Recovery Data in Different Drug Product Matrices (Illustrative)

Drug Product MatrixSpike Level (ng/mL)Recovery (%) with this compound% RSD (n=6)
Metformin 0.598.23.5
5.0101.52.1
15.099.81.8
Valsartan 0.595.74.2
5.098.92.8
15.0102.12.0

Data in tables are representative and compiled from various sources on nitrosamine analysis to illustrate the benefits of using a deuterated internal standard.[3][4][5]

Experimental Protocols

The following are detailed protocols for the analysis of N-Ethyl-N-nitroso-1-propanamine in common drug products using this compound as an internal standard.

Preparation of Standard and Sample Solutions

4.1.1. Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine (NEPA) reference standard

  • This compound (NEPA-d4) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance or product to be tested (e.g., Metformin, Valsartan)

4.1.2. Standard Solution Preparation

  • NEPA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NEPA reference standard and dissolve in 100 mL of methanol.

  • NEPA-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NEPA-d4 and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NEPA stock solution with a 50:50 mixture of methanol and water. Spike each calibration standard with the NEPA-d4 IS stock solution to a final concentration of 50 ng/mL.

Sample Preparation Protocol for Metformin Tablets
  • Weigh and crush a sufficient number of metformin tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of metformin API into a 15 mL centrifuge tube.

  • Add 250 µL of methanol and sonicate for 15 minutes.

  • Add LC/MS-grade water to bring the total volume to 5 mL.

  • Spike the sample with the NEPA-d4 IS stock solution to a final concentration of 50 ng/mL.

  • Sonicate for an additional 15 minutes, followed by 10 minutes of shaking.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS/MS analysis.[3]

Sample Preparation Protocol for Valsartan Tablets
  • Weigh and crush a sufficient number of valsartan tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of valsartan API into a 15 mL centrifuge tube.

  • Add 5 mL of a 50:50 methanol/water solution.

  • Spike the sample with the NEPA-d4 IS stock solution to a final concentration of 50 ng/mL.

  • Vortex the tube for 30 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS/MS analysis.

G start Start: Crushed Drug Product weigh Weigh Sample (e.g., 100 mg API equivalent) start->weigh add_solvent Add Extraction Solvent (e.g., Methanol/Water) weigh->add_solvent spike Spike with This compound add_solvent->spike extract Vortex / Sonicate (e.g., 15-30 min) spike->extract centrifuge Centrifuge (e.g., 4500 rpm, 15 min) extract->centrifuge filter Filter Supernatant (0.22 µm PVDF filter) centrifuge->filter analyze Inject into LC-MS/MS filter->analyze

Caption: General sample preparation workflow for nitrosamine analysis.

LC-MS/MS Analytical Conditions (Illustrative)
  • LC System: UHPLC system

  • Column: Suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate NEPA from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NEPA and NEPA-d4.

Metabolic Activation of N-Ethyl-N-nitroso-1-propanamine

Understanding the metabolic fate of nitrosamines is crucial for assessing their toxicological risk. N-nitrosamines, including NEPA, are not carcinogenic themselves but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer.[6][7] The primary activation pathway is α-hydroxylation.

G cluster_bioactivation Bioactivation Pathway NEPA N-Ethyl-N-nitroso-1-propanamine (Procarcinogen) Alpha_hydroxylation α-Hydroxylation NEPA->Alpha_hydroxylation Metabolism CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Alpha_hydroxylation Unstable_intermediate Unstable α-hydroxy Nitrosamine Alpha_hydroxylation->Unstable_intermediate Decomposition Spontaneous Decomposition Unstable_intermediate->Decomposition Diazonium_ion Propyl/Ethyl Diazonium Ion (Reactive Electrophile) Decomposition->Diazonium_ion DNA_adduct DNA Adducts (e.g., O6-alkylguanine) Diazonium_ion->DNA_adduct Alkylation of DNA Mutation DNA Mutation DNA_adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of N-Ethyl-N-nitroso-1-propanamine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the corresponding nitrosamine impurity in pharmaceutical products. Its use in isotope dilution mass spectrometry-based methods provides a robust and reliable approach to mitigate challenges associated with sample matrix effects and analytical variability. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for nitrosamine impurity testing, ultimately contributing to the safety and quality of pharmaceutical products.

References

Application Notes and Protocols for the Analysis of N-Ethyl-N-nitrosopropylamine (NEPA) in Environmental Samples using N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-N-nitrosopropylamine (NEPA) is a member of the N-nitrosamine family, a class of compounds recognized as probable human carcinogens.[1] The presence of nitrosamines in environmental matrices, such as water and soil, is a significant public health concern, often arising as byproducts of industrial processes or water disinfection.[1][2] Consequently, the development of robust, sensitive, and accurate analytical methods for the quantification of NEPA at trace levels is paramount for environmental monitoring and risk assessment.

This document provides a comprehensive guide for the analysis of NEPA in environmental water samples. The methodology is centered around the principle of isotope dilution mass spectrometry, which is a highly precise and accurate quantification technique.[1] By using N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) as an internal standard, the method effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high-quality data.[3] The protocol outlines sample pre-concentration using solid-phase extraction (SPE) followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of N-nitrosamines, including compounds structurally similar to NEPA, in water samples using the methods described in this protocol. These values are intended for guidance and may vary based on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: Method Detection and Quantification Limits

ParameterGC-MS/MSLC-MS/MSReference(s)
Method Detection Limit (MDL)0.4 - 4 ng/L0.1 - 12 ng/L[4][5]
Limit of Quantification (LOQ)3.05 - 9.81 ng/L1.23 - 4.12 ng/L[2]

Table 2: Method Accuracy and Precision

ParameterGC-MS/MSLC-MS/MSReference(s)
Recovery71.5% - 88.0%67% - 89%[1]
Relative Standard Deviation (RSD)<15%1.9% - 5.3%[1][5]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis SampleCollection 1. Sample Collection (1L Amber Glass Bottle) Preservation 2. Preservation (Store at 4°C, quench chlorine) Spiking 3. Internal Standard Spiking (Add known amount of NEPA-d4) Filtration 4. Filtration (0.45 µm filter) SPE_Condition 5. SPE Cartridge Conditioning (Dichloromethane, Methanol, Reagent Water) Filtration->SPE_Condition SampleLoading 6. Sample Loading (10-15 mL/min) SPE_Condition->SampleLoading Washing 7. Cartridge Washing (Reagent Water) SampleLoading->Washing Drying 8. Cartridge Drying (Nitrogen Stream) Washing->Drying Elution 9. Analyte Elution (Dichloromethane) Drying->Elution Concentration 10. Eluate Concentration (to 1 mL under Nitrogen) Elution->Concentration Analysis 11. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis Quantification 12. Data Quantification (Isotope Dilution) Analysis->Quantification

Overall workflow for the analysis of NEPA in environmental water samples.

Detailed Experimental Protocols

Sample Collection and Preservation
  • Sample Collection: Collect approximately 1-liter water samples in amber glass bottles to prevent the photodegradation of nitrosamines.

  • Dechlorination: If the sample is known to contain residual chlorine, add a dechlorinating agent such as sodium thiosulfate (approximately 80 mg/L) immediately after collection.

  • Preservation: Store the samples at or below 4°C and protect them from light from the time of collection until extraction.

  • Holding Time: Samples should be extracted as soon as possible, ideally within 7 days of collection, to minimize analyte degradation.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is based on established methods for nitrosamine extraction from aqueous matrices.[2][4]

  • Internal Standard Spiking: Allow the water sample (e.g., 500 mL aliquot) to come to room temperature. Spike the sample with a known concentration of this compound (NEPA-d4) internal standard solution (e.g., to achieve a final concentration of 20 ng/L).

  • SPE Cartridge Conditioning: Use an activated carbon or graphitized carbon SPE cartridge. Condition the cartridge by passing the following solvents in sequence:

    • 5 mL of dichloromethane

    • 5 mL of methanol

    • 10 mL of reagent water Do not allow the cartridge to go dry between the methanol and reagent water steps.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 10-15 mL/min.[2]

  • Cartridge Washing and Drying: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water. Dry the cartridge thoroughly by drawing nitrogen gas through it for at least 10 minutes.

  • Analyte Elution: Elute the trapped analytes from the cartridge by passing 10 mL of dichloromethane through it at a flow rate of approximately 5 mL/min.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen in a heated water bath (approximately 35-40°C).

Instrumental Analysis: GC-MS/MS
  • Instrumentation: An Agilent 7890B GC System (or equivalent) coupled to a triple quadrupole mass spectrometer is suitable for this analysis.[2]

  • GC Column: A suitable column, such as a DB-Wax (30 m x 0.25 mm, 0.5 µm), should be used.

  • Injection: Inject a 1-2 µL aliquot of the final extract in splitless mode.

  • Oven Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for NEPA and NEPA-d4 must be determined by direct infusion or by analyzing a standard solution. The transitions for the non-deuterated analogue of NDEA are often m/z 102 -> 85 and 102 -> 57, while for NDEA-d10 they are m/z 112 -> 92 and 112 -> 64.[6] Similar transitions would be optimized for NEPA and NEPA-d4.

Instrumental Analysis: LC-MS/MS
  • Instrumentation: A UHPLC system coupled to a tandem quadrupole mass spectrometer.

  • LC Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is typically used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be developed to achieve chromatographic separation of NEPA from other potential interferences.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with MRM. As with GC-MS/MS, specific MRM transitions for NEPA and NEPA-d4 must be optimized.

Quality Control

To ensure the reliability of the data, a stringent quality control protocol should be implemented.

  • Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with known concentrations of NEPA and NEPA-d4 to assess method performance and recovery.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with known concentrations of NEPA to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standard Recovery: The recovery of NEPA-d4 should be monitored for each sample to ensure the efficiency of the extraction and analysis process. Recoveries should typically fall within a 70-130% range.

Conclusion

The protocol detailed in these application notes provides a reliable and sensitive framework for the quantification of N-Ethyl-N-nitrosopropylamine (NEPA) in environmental water samples. The use of isotope dilution with this compound is critical for achieving accurate and precise results, particularly at the low ng/L concentrations relevant to public health and environmental monitoring.[1][4] The choice between GC-MS/MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis. Adherence to the described quality control measures is essential for ensuring the validity of the generated data.

References

Application Notes and Protocols for N-Ethyl-N-nitroso-1-propanamine-d4 in Food and Beverage Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form in various food and beverage products during processing and storage.[1] Their presence, even at trace levels, is a significant public health concern, necessitating sensitive and accurate analytical methods for their detection and quantification. N-Ethyl-N-nitroso-1-propanamine-d4 (NENPA-d4) is the deuterated stable isotope-labeled internal standard for N-Ethyl-N-nitroso-1-propanamine (NENPA), a member of the volatile N-nitrosamine family. The use of isotopically labeled internal standards, such as NENPA-d4, is critical for robust and reliable quantification in complex food and beverage matrices. This is because they closely mimic the chemical and physical properties of the target analyte, effectively compensating for variations in sample preparation, extraction efficiency, and instrument response.[2] Isotope dilution mass spectrometry, employing compounds like NENPA-d4, is considered a gold standard for the accurate analysis of nitrosamines.[2]

These application notes provide an overview of the use of this compound in food and beverage safety testing, including detailed protocols for sample preparation and analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle of Isotope Dilution Assay

The core of this analytical approach is the isotope dilution assay. A known quantity of the deuterated internal standard, this compound, is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and cleanup procedures. During analysis by mass spectrometry, the instrument distinguishes between the native nitrosamine and its deuterated counterpart based on their mass-to-charge ratio difference. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, the concentration of the native N-nitrosamine in the original sample can be accurately calculated, correcting for any losses during sample processing.[3]

Applications in Food and Beverage Matrices

This compound is applicable for the analysis of N-nitrosamines in a wide range of food and beverage products, including:

  • Cured and Processed Meats: Products like bacon, sausages, and ham are known to potentially contain N-nitrosamines due to the use of nitrite as a curing agent.[4]

  • Beer and Malt Beverages: The malting process can sometimes lead to the formation of N-nitrosamines, which can then be carried over into the final beer product.

  • Cheese and Dairy Products: Certain cheese-making processes that use nitrate-based additives can create conditions for N-nitrosamine formation.

  • Fish and Fish Products: Processed and smoked fish can also contain detectable levels of N-nitrosamines.[5]

  • Processed Vegetables: The presence of nitrates in vegetables, combined with certain processing methods, can lead to the formation of N-nitrosamines.[5]

Quantitative Data Presentation

The following tables summarize typical performance data for the analysis of various N-nitrosamines in food matrices using methods where a deuterated internal standard like this compound would be employed.

Table 1: Method Detection and Quantification Limits for Volatile N-Nitrosamines in Meat Products

N-NitrosamineLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
N-Nitrosodimethylamine (NDMA)0.15 - 0.30.50 - 1.1[6][7]
N-Nitrosodiethylamine (NDEA)0.15 - 0.30.50 - 1.0[6][7]
N-Nitrosodipropylamine (NDPA)0.20 - 0.40.60 - 1.24[6][7]
N-Nitrosodibutylamine (NDBA)0.25 - 0.40.80 - 1.24[6][7]
N-Nitrosopiperidine (NPIP)0.18 - 0.30.55 - 1.0[6][7]
N-Nitrosopyrrolidine (NPYR)0.15 - 0.30.50 - 1.0[6][7]

Table 2: Recovery Rates for Volatile N-Nitrosamines in Spiked Meat Samples

N-NitrosamineSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
NDMA0.5 - 1095 - 1105 - 11[7]
NDEA0.5 - 1096 - 1086 - 10[7]
NDPA0.5 - 1095 - 1105 - 12[7]
NDBA0.5 - 1097 - 1097 - 11[7]
NPIP0.5 - 1098 - 1125 - 9[7]
NPYR0.5 - 1096 - 1076 - 11[7]

Table 3: Linearity of Calibration Curves for N-Nitrosamine Analysis

N-NitrosamineCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
NDMA0.1 - 50>0.999
NDEA0.1 - 50>0.999
NDPA0.1 - 50>0.999
NDBA0.1 - 50>0.999
NPIP0.1 - 50>0.999
NPYR0.1 - 50>0.999

Experimental Protocols

Protocol 1: Determination of Volatile N-Nitrosamines in Cured Meat Products by GC-MS/MS

This protocol describes a method for the extraction and quantification of volatile N-nitrosamines, including N-Ethyl-N-nitroso-1-propanamine, from cured meat samples using this compound as an internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • N-Nitrosamine standards mix (including NDMA, NDEA, NDPA, NDBA, NPIP, NPYR, and NENPA)

  • Dichloromethane (DCM), analytical grade

  • Methanol, analytical grade

  • Sodium hydroxide (NaOH) solution, 1M

  • Anhydrous sodium sulfate

  • Phosphate buffer solution (pH 7.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)

  • High-purity water

2. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative 25 g sample of the cured meat product.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to the homogenized sample. The spiking level should be chosen to be within the linear range of the calibration curve.

  • Extraction:

    • To the spiked sample, add 50 mL of 1M NaOH solution and 100 mL of dichloromethane.

    • Blend at high speed for 5 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.

    • Carefully collect the lower organic (DCM) layer.

  • Drying: Pass the DCM extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Clean-up (SPE):

    • Condition a Florisil SPE cartridge with 10 mL of DCM.

    • Load the dried extract onto the cartridge.

    • Wash the cartridge with 20 mL of a hexane-DCM mixture (e.g., 60:40 v/v) to remove interfering compounds.[5]

    • Elute the N-nitrosamines with 20 mL of a DCM-methanol mixture (e.g., 95:5 v/v).[5]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Capillary column suitable for nitrosamine analysis (e.g., DB-624 or equivalent).

    • Injector Temperature: 220 °C

    • Oven Program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 20 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). CI with ammonia can offer enhanced sensitivity.[7]

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each nitrosamine and the deuterated internal standard should be optimized.

4. Quantification

Prepare a multi-level calibration curve using the N-nitrosamine standards mix, with each calibration standard containing the same concentration of this compound as added to the samples. The concentration of each native nitrosamine is calculated based on the ratio of its peak area to the peak area of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Meat Sample (25g) Spiking 2. Spike with NENPA-d4 Internal Standard Homogenization->Spiking Extraction 3. Liquid-Liquid Extraction (DCM) Spiking->Extraction Drying 4. Dry Extract (Sodium Sulfate) Extraction->Drying SPE 5. Solid-Phase Extraction (Florisil Cartridge) Drying->SPE Concentration 6. Concentrate Extract (to 1 mL) SPE->Concentration GCMSMS 7. GC-MS/MS Analysis (MRM Mode) Concentration->GCMSMS Quantification 8. Quantification using Isotope Dilution GCMSMS->Quantification

Caption: Workflow for N-Nitrosamine Analysis in Cured Meat.

Isotope_Dilution_Principle Sample Food/Beverage Sample (Unknown Analyte Concentration) SpikedSample Spiked Sample Sample->SpikedSample ISTD Known Amount of NENPA-d4 (Internal Standard) ISTD->SpikedSample ExtractionCleanup Extraction & Cleanup (Potential for Analyte Loss) SpikedSample->ExtractionCleanup FinalExtract Final Extract for Analysis ExtractionCleanup->FinalExtract MS_Analysis Mass Spectrometry Analysis (Separates by Mass) FinalExtract->MS_Analysis AnalyteSignal Analyte Signal MS_Analysis->AnalyteSignal ISTDSignal ISTD Signal MS_Analysis->ISTDSignal Quantification Quantification (Ratio of Signals Determines Original Analyte Concentration) AnalyteSignal->Quantification ISTDSignal->Quantification

Caption: Principle of Isotope Dilution for Accurate Quantification.

References

Application Note: High-Sensitivity Analysis of N-Nitrosodiethylamine (NDEA) in Water using Isotope Dilution with N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-nitrosamines, such as N-Nitrosodiethylamine (NDEA), are a class of probable human carcinogens that can be found as disinfection byproducts in drinking water.[1][2][3] This application note details a robust and sensitive analytical method for the quantification of NDEA in water samples. The protocol employs solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To ensure the highest accuracy and precision, the method utilizes N-Ethyl-N-nitroso-1-propanamine-d4 (NDEA-d4) as a deuterated internal standard for isotope dilution analysis.[4][5][6] This approach effectively mitigates matrix effects and variations in extraction efficiency, making it suitable for routine monitoring of trace-level nitrosamine contamination in water.[4]

Introduction

N-nitrosamines are potent mutagenic and carcinogenic compounds that have been identified as contaminants in various sources, including drinking water.[7] Their formation can occur during water treatment processes, particularly through the use of chloramines for disinfection. Regulatory bodies worldwide have set stringent guidelines for the maximum allowable concentrations of nitrosamines in drinking water due to the potential health risks associated with their consumption.[2][8]

Accurate and reliable quantification of these compounds at ng/L levels is crucial for ensuring public health and safety. Isotope dilution mass spectrometry is the gold standard for such trace-level analysis.[5][6] In this method, a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound (a deuterated form of NDEA), is added to the sample at the beginning of the analytical workflow.[5][6][9] Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample preparation and analysis.[5][6][10] This allows for accurate correction and quantification by measuring the ratio of the native analyte to the internal standard using mass spectrometry.[5]

This protocol is based on established methodologies such as the US EPA Method 521 and provides a detailed procedure for researchers, scientists, and drug development professionals involved in water quality analysis.[1][2][3]

Experimental Protocol

Materials and Reagents
  • This compound (NDEA-d4) internal standard solution

  • N-Nitrosodiethylamine (NDEA) standard solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., Activated Carbon or Coconut Charcoal)[3][7][11]

  • Dichloromethane (DCM), HPLC grade[11]

  • Methanol, HPLC grade[11]

  • Reagent water

  • Anhydrous sodium sulfate

  • Nitrogen gas for drying

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect a 500 mL water sample in a clean glass container.

  • Internal Standard Spiking: Spike the water sample with a known amount of this compound internal standard solution to achieve a final concentration of approximately 20-40 ng/L.[4]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing through the following solvents:

    • 6 mL of Dichloromethane

    • 6 mL of Methanol

    • 10 mL of Reagent Water

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4]

  • Cartridge Drying: After loading, dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the trapped analytes from the cartridge with 2 x 3 mL of Dichloromethane into a collection vial.[11]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Drying: Add a small amount of anhydrous sodium sulfate to the concentrated extract to remove any residual water. The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-1701).

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Injection: 1-2 µL of the final extract.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NDEA and this compound.

Quantitative Data

The following tables summarize typical performance data for the analysis of N-nitrosamines in water using methods similar to the one described.

Table 1: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference(s)
NDEA0.1 - 40.4 - 12[4][12][13]

Table 2: Linearity and Recovery

ParameterTypical RangeReference(s)
Linearity (r²)> 0.995[1][2]
Recovery (%)67 - 97.6[2][4][7]
Relative Standard Deviation (RSD) (%)< 15[14]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample 500 mL Water Sample spike Spike with This compound sample->spike Add Internal Standard spe Solid-Phase Extraction (SPE) spike->spe Load onto Cartridge elute Elute with Dichloromethane spe->elute concentrate Concentrate to 1 mL elute->concentrate gcms GC-MS/MS Analysis (MRM Mode) concentrate->gcms data Data Acquisition and Quantification gcms->data report Report NDEA Concentration (ng/L) data->report

Caption: Experimental workflow for NDEA analysis in water.

Conclusion

The described protocol provides a reliable and highly sensitive method for the quantification of N-Nitrosodiethylamine in water samples. The use of this compound as an internal standard in an isotope dilution approach is critical for achieving accurate and precise results, especially at the low ng/L concentrations relevant to public health and environmental monitoring.[4] Adherence to stringent quality control measures, including the use of method blanks and fortified samples, is essential for ensuring the validity of the generated data. This method is a valuable tool for researchers, scientists, and professionals in the field of drug development and water quality assessment.

References

Application Note and Protocol: Quantitative Analysis of N-Ethyl-N-nitroso-1-propanamine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of N-Ethyl-N-nitroso-1-propanamine (NENP) in a given matrix using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes N-Ethyl-N-nitroso-1-propanamine-d4 (NENP-d4) as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the trace-level quantification of this potential carcinogen.[4][5]

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[5][6] Their presence has been detected in various consumer products, including pharmaceuticals, food, and beverages, necessitating sensitive and accurate analytical methods for their quantification at trace levels.[7][8][9] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[3] By introducing a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound (NENP-d4), into the sample, variations that occur during sample processing, extraction, and instrumental analysis can be effectively compensated for.[1][2] This application note details a comprehensive protocol for the analysis of NENP using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled internal standard (NENP-d4) to the sample at the earliest stage of the analytical procedure.[2] This "spiked" sample is then subjected to extraction and analysis. The native analyte (NENP) and the internal standard exhibit nearly identical chemical and physical properties, ensuring they behave similarly throughout the entire workflow. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. Quantification is then performed by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.[2] This ratio is directly proportional to the concentration of the native analyte in the original sample.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample containing unknown amount of NENP Spike Add known amount of NENP-d4 (Internal Standard) Sample->Spike Extraction Extraction & Cleanup (e.g., LLE or SPE) Spike->Extraction Analysis GC-MS/MS or LC-MS/MS Analysis Extraction->Analysis Detection Mass Spectrometer detects both NENP and NENP-d4 Analysis->Detection Ratio Calculate Peak Area Ratio (NENP / NENP-d4) Detection->Ratio Concentration Determine NENP Concentration using Calibration Curve Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine (NENP) analytical standard

  • This compound (NENP-d4) internal standard[10]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate for the matrix)

  • Standard laboratory glassware and equipment

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NENP and NENP-d4 in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NENP intermediate stock solution with the appropriate solvent (e.g., methanol/water for LC-MS or dichloromethane for GC-MS).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the NENP-d4 intermediate stock solution to the desired concentration for spiking into samples and calibration standards.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are two common approaches. It is crucial to handle samples with care to prevent degradation, as nitrosamines can be unstable.[4]

This method is suitable for aqueous samples.

  • To a 10 mL sample, add a known volume of the NENP-d4 internal standard spiking solution.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Carefully collect the organic (bottom) layer.

  • Repeat the extraction twice more with 5 mL of dichloromethane each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer to an autosampler vial for analysis.

This method is effective for cleaning up complex matrices.[1]

  • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • To a 10 mL sample, add a known volume of the NENP-d4 internal standard spiking solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or acetonitrile).

  • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer to an autosampler vial for analysis.

cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Sample spike Spike with NENP-d4 Internal Standard start->spike lle1 Add Dichloromethane & Vortex spike->lle1 spe1 Condition SPE Cartridge spike->spe1 lle2 Collect Organic Layer lle1->lle2 lle3 Dry & Concentrate lle2->lle3 analysis GC-MS/MS or LC-MS/MS Analysis lle3->analysis spe2 Load Sample spe1->spe2 spe3 Wash & Elute spe2->spe3 spe4 Concentrate Eluate spe3->spe4 spe4->analysis

Caption: Sample Preparation Workflow for NENP Analysis.

Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Mass Spectrometry Parameters

The following table summarizes the proposed MRM transitions for NENP and its deuterated internal standard. These transitions should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
NENP 117.189.1 (Quantifier)15100
117.161.1 (Qualifier)20100
NENP-d4 121.193.1 (Quantifier)15100
121.165.1 (Qualifier)20100
Method Performance

The following table presents typical method performance characteristics. Actual values may vary depending on the matrix and instrumentation.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 3.0 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (%RSD)< 15%

Data Analysis and Calculation

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of NENP to NENP-d4 against the concentration of the NENP calibration standards.

  • Quantification: Determine the concentration of NENP in the samples by interpolating their peak area ratios from the calibration curve.

  • Final Concentration: Calculate the final concentration in the original sample by accounting for any dilution or concentration factors used during sample preparation.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of N-Ethyl-N-nitroso-1-propanamine using isotope dilution mass spectrometry. The use of this compound as an internal standard ensures high accuracy and reliability of the results. The described GC-MS/MS and LC-MS/MS methods offer excellent sensitivity and selectivity, making them suitable for trace-level analysis in various matrices. Proper validation of the method in the specific sample matrix is recommended to ensure data quality.

References

Application Notes and Protocols for the Regulatory Detection of Nitrosamine Impurities Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the detection and control of these impurities to ensure patient safety.[3][4][5] This document provides detailed application notes and protocols for the detection and quantification of nitrosamine impurities using analytical methods that incorporate deuterated internal standards for enhanced accuracy and reliability.

The use of deuterated internal standards, which are isotopically labeled analogs of the target nitrosamines, is a critical component of robust analytical methods.[6] This isotopic dilution technique allows for the accurate quantification of nitrosamines by correcting for variations that may occur during sample preparation, extraction, and instrumental analysis.[6] The most commonly employed analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer the high sensitivity and selectivity required to detect trace levels of these impurities.[7][8]

Regulatory Framework and Core Principles

Regulatory agencies mandate that pharmaceutical manufacturers conduct thorough risk assessments to identify the potential for nitrosamine formation in their products.[3][9] If a risk is identified, confirmatory testing using validated, highly sensitive analytical methods is required.[10] The acceptable intake (AI) limits for various nitrosamines are set at very low levels, necessitating analytical methods with low limits of detection (LOD) and quantification (LOQ).[2]

The core principle of the analytical approach is the use of a deuterated internal standard for each target nitrosamine. This standard is added to the sample at the beginning of the analytical process. Since the deuterated standard has nearly identical chemical and physical properties to the native nitrosamine, it experiences similar losses or enhancements during sample processing and analysis. By measuring the ratio of the native nitrosamine to its deuterated counterpart, a more accurate and precise quantification can be achieved.

Experimental Workflows and Logical Relationships

The general workflow for nitrosamine analysis involves several key stages, from sample preparation to data analysis. The choice of specific techniques within this workflow depends on the physicochemical properties of the nitrosamines and the nature of the drug matrix.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Drug Substance or Product Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Clean-up Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Quantification Quantification using Isotope Dilution MS->Quantification Report Reporting and Compliance Check Quantification->Report

Caption: General workflow for nitrosamine analysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of Nitrosamines in Sartan Drugs

This protocol is adapted from methods described in the USP General Chapter <1469> and is suitable for the quantification of several common nitrosamines in sartan active pharmaceutical ingredients (APIs).[11][12]

1. Materials and Reagents:

  • Reference standards for target nitrosamines (e.g., NDMA, NDEA, NDIPA, NEIPA, NMBA, NDBA)

  • Deuterated internal standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3, NDBA-d18)[11]

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Drug substance (e.g., Valsartan)

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standards in a suitable solvent (e.g., water or methanol). A typical concentration is 1 µg/mL for each standard.[11]

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the nitrosamine reference standards into a blank matrix (a solution without the drug substance). Each calibration standard should also contain a fixed concentration of the internal standard solution.

  • Sample Preparation:

    • Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.[11]

    • Add a known volume of the internal standard solution.

    • Add 1188 µL of a diluent (e.g., 1% formic acid in water).[11]

    • Vortex the tube for 20 minutes (for Losartan potassium, vortex for no more than 5 minutes).[11]

    • Centrifuge at 10,000 rpm for 10 minutes.[11]

    • Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.[11]

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the specific nitrosamines.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and its deuterated internal standard for confirmation.[13]

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the native nitrosamine to the peak area of its corresponding deuterated internal standard against the concentration of the nitrosamine.

  • Calculate the concentration of the nitrosamine in the sample using the calibration curve.

LC-MS_MS_Protocol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh 80 mg Drug Substance Spike Add Deuterated Internal Standards Weigh->Spike Dilute Add Diluent (1% Formic Acid) Spike->Dilute Vortex Vortex for 20 min Dilute->Vortex Centrifuge Centrifuge at 10,000 rpm Vortex->Centrifuge Filter Filter through 0.45 µm PTFE Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Nitrosamine Concentration Calibrate->Quantify

Caption: LC-MS/MS protocol workflow for sartan drugs.

Protocol 2: GC-MS/MS Headspace Method for Volatile Nitrosamines

This protocol is suitable for the analysis of volatile nitrosamines such as NDMA and NDEA in drug products and is based on methods published by the FDA.[14]

1. Materials and Reagents:

  • Reference standards for volatile nitrosamines (e.g., NDMA, NDEA)

  • Deuterated internal standards (e.g., NDMA-d6, NDEA-d4)[14]

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM))

  • Drug product

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standards in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the volatile nitrosamine reference standards into the solvent. Each standard should contain a fixed concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the crushed drug product into a headspace vial.

    • Add a known volume of the solvent containing the deuterated internal standards.

    • Seal the vial immediately.

    • Vortex to ensure dissolution or suspension of the sample.

3. GC-MS/MS Conditions:

  • GC System: A gas chromatograph equipped with a headspace autosampler.

  • Column: A suitable capillary column (e.g., VF-WAXms).[14]

  • Oven Program: A temperature gradient program to separate the analytes. For example: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.[14]

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Headspace Sampler Parameters:

    • Oven Temperature: e.g., 80-120 °C

    • Loop Temperature: e.g., 90-130 °C

    • Transfer Line Temperature: e.g., 100-140 °C

    • Equilibration Time: e.g., 15-30 min

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

GC-MS_HS_Protocol cluster_prep Sample Preparation cluster_analysis Headspace GC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Drug Product into Vial Add_Solvent Add Solvent with Deuterated IS Weigh->Add_Solvent Seal Seal Vial Add_Solvent->Seal Vortex Vortex Seal->Vortex Equilibrate Equilibrate in Headspace Autosampler Vortex->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Nitrosamine Concentration Calibrate->Quantify

Caption: GC-MS/MS Headspace protocol workflow.

Quantitative Data Summary

The following tables summarize typical performance data for nitrosamine analysis using the described techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.[2]

Table 1: Comparison of LOD and LOQ for Nitrosamine Analysis by LC-MS/MS

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Matrix
NDMA0.2 - 700.5 - 100Metformin, Sartans[2]
NDEA0.2 - 200.5 - 40Metformin, Sartans[2]
NEIPA0.20.5Metformin[2]
NDIPA0.41.0Metformin[2]
NDBA0.41.0Metformin[2]
NMBA1.01.0Metformin[2]

Table 2: Comparison of LOD and LOQ for Nitrosamine Analysis by GC-MS/MS

NitrosamineLimit of Detection (LOD) (ng/mL or ppb)Limit of Quantification (LOQ) (ng/mL or ppb)Technique
NDMA0.0030.01Headspace GC-MS/MS[14]
NDEA0.0030.01Headspace GC-MS/MS[14]
NDIPA0.0030.01Headspace GC-MS/MS[14]
NEIPA0.0030.01Headspace GC-MS/MS[14]
Various< 3 ppb (for most analytes)1 - 10 ppbLiquid Injection GC-MS/MS[10][15]

Conclusion

The analytical methods described in these application notes, which utilize deuterated internal standards, provide a robust and reliable framework for the detection and quantification of nitrosamine impurities in pharmaceutical products. Adherence to these or similarly validated protocols is essential for ensuring compliance with global regulatory requirements and safeguarding patient health. The choice between LC-MS/MS and GC-MS/MS will depend on the specific nitrosamines of interest, their volatility, and the characteristics of the drug product matrix. Continuous development and validation of these methods are crucial as the understanding of nitrosamine risks evolves.

References

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-N-nitroso-1-propanamine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Ethyl-N-nitroso-1-propanamine-d4, a commonly used deuterated internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing consistently low or no recovery of my this compound internal standard. What are the most common causes?

Low recovery is a frequent challenge in nitrosamine analysis and can be attributed to several factors. The most likely cause for a deuterated standard like this compound is Hydrogen-Deuterium (H-D) exchange , where the deuterium atoms on the standard are replaced by hydrogen from the surrounding environment.[1] Other significant causes include analyte instability, inefficient extraction from the sample matrix, and matrix effects during analysis.[2][3]

Key areas to investigate include:

  • Sample/Solvent Conditions: Exposure to highly acidic or basic conditions, protic solvents (like water or methanol), and elevated temperatures can accelerate H-D exchange and degradation.[1]

  • Analyte Stability: Nitrosamines are known to be sensitive to light (photolysis) and high temperatures, which can cause degradation during sample preparation and storage.[2][4][5]

  • Extraction Inefficiency: The chosen sample preparation method (e.g., LLE or SPE) may not be optimized for the specific sample matrix, leading to poor extraction of the standard.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the standard in the mass spectrometer source, leading to inaccurate readings.[6][7]

Q2: How can I prevent Hydrogen-Deuterium (H-D) exchange for my deuterated standard?

Preventing H-D exchange is critical for accurate quantification. The primary strategy is to carefully control the chemical environment during sample preparation and analysis.[1]

Solutions:

  • Optimize pH: Maintain a neutral or slightly acidic pH throughout the workflow. Both highly acidic and strongly basic conditions can promote H-D exchange.[1]

  • Control Temperature: Avoid using heat during sample preparation steps. Perform extractions at room temperature or below if the protocol allows.[1]

  • Minimize Exposure to Protic Solvents: Reduce the time the deuterated standard is in contact with protic solvents like water and methanol. Where possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for stock solution preparation and during extraction steps.[1]

  • Solvent Choice for Stock Solutions: Prepare stock solutions of the deuterated standard in a non-protic solvent and store them at recommended low temperatures (e.g., -20°C) to ensure long-term stability.[1]

Q3: My recovery is highly variable across different samples from the same batch. What should I investigate?

High variability is often a clear indicator of matrix effects , where the complex and varied composition of the drug product interferes with the analysis.[2][6][7] Inefficient or inconsistent extraction can also contribute to this issue.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Prepare matrix-matched calibration standards by spiking a blank matrix (placebo) with known concentrations of the standard. This helps compensate for signal suppression or enhancement.

  • Optimize Extraction: Re-evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent is appropriate for the analyte's properties. For LLE, test different extraction solvents and pH values to maximize recovery.[8]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection (LOD).[3]

Q4: Could my sample preparation or analytical method be causing the standard to degrade?

Yes, nitrosamines can be unstable under certain conditions.[2] It is crucial to consider potential sources of degradation throughout the entire workflow.

Potential Causes of Degradation:

  • Photodegradation: Nitrosamines are sensitive to light. Samples should be protected from light at all stages by using amber vials or foil-wrapping.[4][5]

  • Thermal Degradation: High temperatures during sample preparation (e.g., evaporation steps) or in the GC injection port can degrade nitrosamines.[6][9] For potentially thermally labile compounds, LC-MS is often preferred over GC-MS.[6]

  • Artifact Formation: In some matrices, the presence of residual amines and nitrosating agents can lead to the artificial formation of nitrosamines, complicating the analysis. This can be mitigated by using inhibitors like ascorbic acid.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Table 1: Summary of Potential Causes and Solutions for Low Recovery
Potential Cause Description Recommended Solution(s) Reference(s)
Hydrogen-Deuterium Exchange Deuterium atoms on the standard are replaced by hydrogen from protic solvents, pH extremes, or high temperatures.Maintain neutral/slightly acidic pH; avoid heat; minimize contact with water/methanol; use aprotic solvents for stock solutions.[1]
Analyte Degradation The standard is degraded by exposure to light (photolysis) or excessive heat.Use amber vials or foil wrap to protect from light; avoid high temperatures during sample prep; consider LC-MS over GC-MS for thermally sensitive matrices.[2][4][5][9]
Inefficient Extraction The LLE or SPE method is not effectively recovering the standard from the sample matrix.Re-optimize the extraction protocol: adjust solvent polarity and pH for LLE; select appropriate sorbent and elution solvents for SPE.[2][8]
Matrix Effects Co-eluting substances from the matrix interfere with MS ionization, causing signal suppression or enhancement.Prepare matrix-matched calibration standards; perform standard addition experiments; dilute the sample if sensitivity permits.[3][6][7]
Incorrect Standard Handling Improper storage or preparation of stock/working solutions leads to degradation or inaccurate concentration.Store standards as recommended by the supplier (typically refrigerated and protected from light); prepare fresh solutions regularly; verify solvent purity.[10][11]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Recovery of This compound Cat_HD Suspect H-D Exchange? Start->Cat_HD Cat_Degradation Suspect Degradation? Start->Cat_Degradation Cat_Extraction Suspect Extraction Inefficiency? Start->Cat_Extraction Cat_Matrix Suspect Matrix Effects? Start->Cat_Matrix Sol_HD 1. Control pH (Neutral/Slightly Acidic) 2. Avoid High Temperatures 3. Minimize Protic Solvent Exposure Cat_HD->Sol_HD Yes Sol_Degradation 1. Protect from Light (Amber Vials) 2. Avoid Heat in Sample Prep 3. Evaluate Analytical Technique (LC vs. GC) Cat_Degradation->Sol_Degradation Yes Sol_Extraction 1. Re-optimize LLE/SPE Method 2. Check Solvent Polarity & pH 3. Verify SPE Sorbent & Elution Strength Cat_Extraction->Sol_Extraction Yes Sol_Matrix 1. Use Matrix-Matched Calibrants 2. Perform Standard Addition 3. Dilute Sample (if possible) Cat_Matrix->Sol_Matrix Yes End Recovery Improved Sol_HD->End Sol_Degradation->End Sol_Extraction->End Sol_Matrix->End

Caption: A logical workflow for troubleshooting low recovery of deuterated nitrosamine standards.

Experimental Protocols

Protocol: Sample Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of this compound from a liquid pharmaceutical matrix. Note: This protocol must be optimized and validated for each specific drug product matrix.

1. Materials and Reagents:

  • This compound certified reference material

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dichloromethane (DCM)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., appropriate polymeric reversed-phase)

  • Class A volumetric flasks and pipettes

  • Amber autosampler vials

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh the standard and dissolve in a minimal amount of methanol before diluting to volume with dichloromethane in an amber volumetric flask. Store at 2-8°C.[10]

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the stock solution in a 50:50 acetonitrile/water mixture. Prepare this solution fresh.

3. Sample Preparation (SPE):

  • Transfer 1 mL of the liquid drug product into a clean tube.

  • Spike the sample with a known volume of the Working IS Solution (e.g., 50 µL of 1 µg/mL IS).

  • Vortex briefly.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the sample onto the SPE cartridge at a slow, consistent flow rate.

  • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) and transfer to an amber autosampler vial for analysis.

4. LC-MS/MS Analysis:

Table 2: Typical Starting LC-MS/MS Parameters
Parameter Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode or APCI
Acquisition Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition To be determined empirically for this compound

Data Presentation

Table 3: Impact of pH on Internal Standard Recovery (Illustrative Data)

This table illustrates how adjusting the pH during extraction can significantly impact the recovery and consistency of the internal standard.

Extraction Condition Mean Recovery (%) Relative Standard Deviation (%RSD) Comment
pH 2.0 (Strongly Acidic) 55%25%High variability and low recovery, likely due to H-D exchange and/or instability.
pH 6.5 (Near Neutral) 92%6%Optimal performance with high, consistent recovery.
pH 11.0 (Strongly Basic) 61%21%Poor performance, likely due to H-D exchange and potential degradation.

References

preventing hydrogen-deuterium exchange with N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-N-nitroso-1-propanamine-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and accurate use of this deuterated internal standard. Here you will find troubleshooting guides and frequently asked questions (FAQs) to prevent and address issues related to hydrogen-deuterium (H-D) exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing H-D exchange critical?

A1: this compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine, commonly used as an internal standard in quantitative analyses like GC-MS or LC-MS.[1] Preventing hydrogen-deuterium (H-D) exchange—the replacement of a deuterium atom with a hydrogen atom—is critical because such an exchange alters the mass of the standard.[2] This leads to inaccurate and unreliable quantification, potentially causing underestimation of the analyte or false-positive results.[3]

Q2: What are the primary factors that cause H-D exchange?

A2: Several experimental factors can promote H-D exchange. The most significant include:

  • pH: Both highly acidic (pH < 2.5) and basic (pH > 8) conditions can catalyze the exchange.[2][3] Nitrosamines are generally most stable at a neutral or near-neutral pH.[4][5]

  • Solvent: Protic solvents, such as water, methanol, and ethanol, can readily donate hydrogen atoms and facilitate the exchange process.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H-D exchange.[2][3]

  • Light: Exposure to light, especially ultraviolet (UV) light, can cause degradation of nitrosamines.[4]

  • Label Position: The stability of the deuterium label is highly dependent on its position. Labels on carbon atoms, like in this compound, are generally stable, whereas labels on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[2][6][7]

Q3: What are the ideal storage and handling conditions for this compound?

A3: To maintain isotopic and chemical purity, proper storage is crucial.[8]

  • Stock Solutions: Prepare stock solutions in aprotic solvents like acetonitrile or dichloromethane.[9] Store them in tightly sealed, amber vials at –20°C to protect from moisture and light.[8][9]

  • Working Solutions: Prepare working solutions fresh as needed to minimize the risk of degradation.[8]

  • General Handling: Always bring the standard to room temperature in a desiccator before opening to prevent condensation. Minimize the time the standard is exposed to protic solvents and atmospheric moisture.[8][9]

Q4: Which solvents should I use or avoid?

A4: The choice of solvent is critical for preventing H-D exchange.

  • Recommended (Aprotic): Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), and other aprotic solvents are preferred for preparing and storing solutions.[2][9]

  • To Avoid or Minimize Contact With (Protic): Water, Methanol, Ethanol, and other solvents that can donate protons should be avoided or used for the shortest time possible during sample preparation.[2][9]

Q5: How can I detect if H-D exchange is occurring in my experiment?

A5: Signs that your deuterated standard may be undergoing H-D exchange include:

  • Inaccurate or Irreproducible Results: This is often the first indication that the integrity of the internal standard is compromised.[3]

  • Appearance of Unexpected Peaks: You may observe peaks at mass-to-charge ratios (m/z) corresponding to partially or fully protonated versions of your standard (e.g., d3, d2, d1, d0).[3]

  • Decreased Signal of the Deuterated Standard: A progressive loss of signal for the deuterated standard over a sequence of injections can indicate ongoing exchange.[3]

  • Peak Tailing or Broadening: While less common, significant H-D exchange can sometimes affect chromatographic peak shape.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to H-D exchange with this compound.

ProblemPossible CauseRecommended Action
Inaccurate and irreproducible quantitative results. The deuterated internal standard is unstable under the current analytical conditions and is undergoing H-D exchange.[3]1. Review Experimental Conditions: Systematically check your pH, temperature, and solvent choices against the recommended conditions in the table below. 2. Perform a Stability Study: Conduct the experiment detailed in the "Experimental Protocols" section to confirm the stability of the standard under your specific method conditions.[2]
A peak corresponding to the non-deuterated analyte appears in a sample containing only the deuterated standard. H-D exchange is causing the formation of the d0 (fully protonated) version of the standard, which is identical to the analyte.[3]1. Analyze a Freshly Prepared Standard: Immediately analyze a newly prepared standard in a pure aprotic solvent to confirm its initial isotopic purity. 2. Minimize Exposure: Reduce the time the standard is in contact with protic solvents during sample preparation.[9] Keep samples cooled (e.g., 4°C) before analysis.[10]
The response of the deuterated standard decreases over an analytical run. The standard is degrading or undergoing H-D exchange in the autosampler.1. Check Autosampler Temperature: Ensure the autosampler is cooled (e.g., 4°C).[10] 2. Reconstitute in Mobile Phase: If possible, reconstitute the final extract in a solvent that is compatible with and has a high percentage of the organic component of your initial mobile phase.[9]
Unexpected peaks appear at m/z values between the analyte and the standard. Stepwise loss of deuterium from the standard is occurring, creating d3, d2, and d1 species.1. Optimize pH: Ensure the pH of all solutions (sample, mobile phase) is as close to neutral as possible, ideally between 2.5 and 7.[2] 2. Use Aprotic Solvents: Wherever possible in the sample preparation workflow, substitute protic solvents with aprotic alternatives.[9]

Data Presentation: Factors Influencing H-D Exchange

The following table summarizes key parameters that influence the stability of deuterated standards and the recommended conditions to prevent isotopic exchange.

ParameterCondition Promoting ExchangeRecommended Condition to Prevent Exchange
pH High (>8) or Low (<2.5)[2][3]Maintain pH between 2.5 and 7.[2]
Temperature High / Elevated (e.g., >25°C)[2]Store and analyze at low temperatures (e.g., 4°C).[10]
Solvent Protic (e.g., H₂O, Methanol)[2]Use aprotic solvents (e.g., Acetonitrile, Dichloromethane).[9]
Light Exposure Direct sunlight or UV light[4]Store in amber vials or protect from light.[8]
Storage Time Long-term storage in solution at 4°CFor long-term storage, keep at -20°C in an aprotic solvent.[9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of H-D exchange.

Materials:

  • This compound (solid)

  • Aprotic solvent (e.g., Acetonitrile or Dichloromethane, HPLC or MS grade)

  • Class A volumetric flasks

  • Gas-tight syringes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the sealed container of the solid standard to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the solid.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of the solid standard.

    • Quantitatively transfer the solid to a volumetric flask.

    • Add a small amount of the aprotic solvent to dissolve the standard.[8]

    • Once fully dissolved, dilute to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inverting it multiple times.[8]

  • Storage: Transfer aliquots of the stock solution into amber glass vials, flush with nitrogen or argon if possible, seal tightly, and store at -20°C.[9]

  • Working Solution Preparation:

    • Prepare working solutions fresh daily, or as needed, by diluting the stock solution.[8]

    • Use a solvent that is compatible with your analytical method, preferably with a high organic content.[9]

Protocol 2: Stability Assessment of Deuterated Standard

Objective: To determine if the sample preparation and analytical conditions cause isotopic exchange of the this compound internal standard.[2]

Materials:

  • Prepared working solution of this compound

  • Blank matrix (e.g., plasma, urine, formulation buffer)

  • LC-MS/MS system

Procedure:

  • Prepare Samples:

    • T=0 Control: Spike the deuterated standard into your blank matrix. Immediately process and analyze this sample. This is your baseline.

    • Incubated Sample: Spike the standard into the blank matrix and incubate it under the worst-case conditions of your entire sample preparation procedure (e.g., longest time, highest temperature).[8]

    • Mobile Phase Stability: Spike the standard into your initial mobile phase and let it sit in the autosampler for the duration of a typical analytical run.

  • Sample Processing: Subject the "Incubated Sample" to your standard sample preparation protocol (e.g., protein precipitation, evaporation, reconstitution).[8]

  • LC-MS/MS Analysis: Analyze all samples (T=0, Incubated, and Mobile Phase Stability). Monitor the mass transitions for the d4 standard as well as for potential exchange products (d3, d2, d1, and the non-deuterated d0 analyte).[10]

  • Data Analysis:

    • Compare the peak area response of the d4 standard in the incubated sample to the T=0 control. A significant decrease (>15%) may indicate degradation or exchange.

    • Look for the appearance or increase of d0, d1, d2, or d3 signals in the incubated sample compared to the T=0 control. The presence of these signals confirms that H-D exchange is occurring.[10]

Visualizations

G cluster_0 Troubleshooting Workflow for Inaccurate Results cluster_1 Investigation Steps start Inaccurate or Irreproducible Quantitative Results check_hd Is H-D Exchange Suspected? start->check_hd check_solvent Review Solvent Choice (Protic vs. Aprotic) check_hd->check_solvent Yes check_ph Verify pH of All Solutions (Sample, Mobile Phase) check_solvent->check_ph check_temp Check Storage & Autosampler Temperatures check_ph->check_temp stability_study Perform Stability Study (Protocol 2) check_temp->stability_study solution Modify Protocol: - Use Aprotic Solvents - Adjust pH to 2.5-7 - Maintain Low Temp (4°C) stability_study->solution

Caption: Troubleshooting decision tree for inaccurate quantitative results.

G cluster_env Environmental Factors cluster_chem Chemical Factors HD_Exchange H-D Exchange (Loss of Deuterium) Temp High Temperature Temp->HD_Exchange Light UV Light Exposure Light->HD_Exchange Promotes Degradation & Instability pH Acidic or Basic pH (<2.5 or >8) pH->HD_Exchange Solvent Protic Solvents (e.g., Water, Methanol) Solvent->HD_Exchange

Caption: Key factors that promote Hydrogen-Deuterium (H-D) exchange.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N-Ethyl-N-nitroso-1-propanamine-d4 (NDEA-d4). This deuterated internal standard is crucial for the accurate quantification of the potential carcinogen N-Nitrosodiethylamine (NDEA) in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound (NDEA-d4) is a stable isotope-labeled version of N-Nitrosodiethylamine. It is used as an internal standard in mass spectrometry-based quantitative analyses.[1][2] Because it is chemically and physically almost identical to NDEA, it co-elutes during chromatography and experiences similar ionization and fragmentation, allowing for accurate correction of variations in sample preparation and instrument response.

Q2: What are the typical ionization modes for analyzing NDEA-d4?

A2: For the analysis of small, relatively non-polar molecules like nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique as it can provide robust and efficient ionization.[3] Electrospray Ionization (ESI) may also be used, particularly for more complex nitrosamines or when analyzing them in matrices that are more amenable to ESI.

Q3: How do I determine the precursor and product ions for NDEA-d4?

A3: The precursor ion will be the protonated molecule, [M+H]⁺. Given the molecular weight of NDEA-d4 is approximately 120.19, the precursor ion to target in your quadrupole 1 (Q1) will be around m/z 121.2. To determine the product ions, you will need to perform a product ion scan on the precursor ion. A common fragmentation pathway for nitrosamines is the neutral loss of the NO radical (30 Da).[4][5] Therefore, a likely product ion to monitor in quadrupole 3 (Q3) would be around m/z 91.2. A detailed protocol for this is provided below.

Q4: Why is my NDEA-d4 signal weak or inconsistent?

A4: Weak or inconsistent signal can be due to several factors:

  • Suboptimal Ionization Source Parameters: The temperature, gas flows (nebulizer, auxiliary, curtain gas), and voltages (e.g., declustering potential) in your ion source are not optimized for NDEA-d4.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of NDEA-d4. Improving sample clean-up or chromatographic separation can help mitigate this.

  • Incorrect Collision Energy: The collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation and loss of signal for the target product ion.

  • Degradation of the Standard: Ensure your NDEA-d4 stock and working solutions are fresh and have been stored correctly, typically at 2-8°C and protected from light.

Q5: I am observing co-elution of matrix components with my NDEA-d4 peak. What can I do?

A5: Co-elution can lead to ion suppression or enhancement, affecting the accuracy of your results. To resolve this:

  • Modify your chromatographic gradient: Make the gradient shallower around the elution time of NDEA-d4 to improve separation.

  • Change the column chemistry: If using a standard C18 column, consider a column with a different stationary phase that may offer different selectivity.

  • Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound and typical starting parameters for LC-MS/MS analysis.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical FormulaC₅H₈D₄N₂O
Molecular Weight120.19

Table 2: Typical Starting LC-MS/MS Parameters for NDEA-d4 Analysis

ParameterRecommended Starting PointNotes
LC Column C18 (e.g., 150 x 4.6 mm, 3 µm)A biphenyl stationary phase may also provide good retention.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ion Source APCI or ESI, Positive Ion ModeAPCI is often preferred for nitrosamines.
Precursor Ion (Q1) ~m/z 121.2Needs to be confirmed experimentally.
Product Ion (Q3) To be determinedA product ion scan is required. A likely transition involves the loss of the NO radical.
Declustering Potential (DP) To be optimizedStart with values similar to non-deuterated NDEA and optimize.
Collision Energy (CE) To be optimizedPerform a collision energy ramp experiment to find the optimal value.
Curtain Gas (CUR) Instrument dependentHigher values can reduce background noise.[3]

Experimental Protocol: Optimization of Mass Spectrometry Parameters for NDEA-d4

This protocol outlines the steps to determine the optimal mass spectrometry parameters for the analysis of this compound.

1. Preparation of NDEA-d4 Standard Solution:

  • Prepare a stock solution of NDEA-d4 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration of approximately 100 ng/mL in the initial mobile phase composition.

2. Optimization of Ion Source Parameters:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • While monitoring the signal intensity of the expected precursor ion (m/z 121.2), adjust the following parameters to maximize the signal:

    • Ion source temperature

    • Nebulizer and auxiliary gas flow rates

    • Curtain gas flow

    • Ion spray voltage

3. Determination of Precursor and Product Ions:

  • With the optimized ion source parameters, acquire a full scan mass spectrum in Q1 to confirm the exact mass of the precursor ion for NDEA-d4.

  • Set the mass spectrometer to product ion scan mode. Select the confirmed precursor ion in Q1 and scan a range of masses in Q3 to identify the most abundant and stable product ions.

4. Optimization of Declustering Potential (DP):

  • Set up a Multiple Reaction Monitoring (MRM) method with the determined precursor and a prominent product ion.

  • While infusing the working standard, ramp the declustering potential over a range of values (e.g., 20 to 100 V).

  • Plot the product ion intensity against the declustering potential to determine the value that yields the maximum signal.

5. Optimization of Collision Energy (CE):

  • Using the optimized DP, ramp the collision energy over a range of values (e.g., 5 to 50 eV).

  • Plot the product ion intensity against the collision energy. The optimal collision energy is the value that produces the highest intensity for the desired product ion.

6. Final Method Verification:

  • Incorporate the optimized MS parameters into your LC-MS/MS method.

  • Inject the NDEA-d4 standard and verify the peak shape, signal intensity, and signal-to-noise ratio.

Visualizations

G Workflow for Optimizing NDEA-d4 MS Parameters prep Prepare NDEA-d4 Standard Solution infuse Infuse Standard into MS prep->infuse source_opt Optimize Ion Source Parameters (Temperature, Gas, Voltage) infuse->source_opt q1_scan Confirm Precursor Ion (Q1 Full Scan) source_opt->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan dp_opt Optimize Declustering Potential (DP) product_scan->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt verify Verify Final Method (LC-MS/MS Injection) ce_opt->verify G Troubleshooting Guide for NDEA-d4 Analysis action_node action_node start Poor NDEA-d4 Signal or Inconsistent Results check_ms Are MS Parameters Optimized? start->check_ms check_chrom Is there Co-elution with Matrix? check_ms->check_chrom No opt_ms Re-optimize Source, DP, CE check_ms->opt_ms Yes check_prep Is Sample Prep Adequate? check_chrom->check_prep No mod_grad Modify LC Gradient check_chrom->mod_grad Yes check_std Is Standard Solution OK? check_prep->check_std No improve_prep Improve Sample Clean-up (SPE/LLE) check_prep->improve_prep Yes new_std Prepare Fresh Standard check_std->new_std No

References

addressing matrix effects in N-Ethyl-N-nitroso-1-propanamine-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Ethyl-N-nitroso-1-propanamine (ENPA) and its deuterated internal standard, ENPA-d4.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of ENPA-d4, leading to inaccurate quantification and poor sensitivity.

Issue 1: Low Signal Intensity and Poor Sensitivity for ENPA-d4

  • Possible Cause: Ion suppression due to co-eluting matrix components from the sample. The complex nature of pharmaceutical matrices can interfere with the ionization of the target analyte.[1][2]

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively isolate ENPA-d4 from the matrix.[3][4]

    • Chromatographic Separation: Adjust the chromatographic conditions to better separate ENPA-d4 from matrix interferences. This can include modifying the mobile phase composition, gradient profile, or using a different column chemistry.[5]

    • Sample Dilution: If the concentration of ENPA-d4 is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the diluted concentration remains above the limit of quantification (LOQ).

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Variable matrix effects between different sample preparations. Inconsistent sample-to-sample matrix composition can lead to varying degrees of ion suppression or enhancement.

  • Solutions:

    • Implement a Robust Sample Preparation Method: Utilize a validated and consistent sample preparation protocol, such as SPE or LLE, to minimize variability in matrix effects.[3][4] Automated sample preparation systems can also enhance reproducibility.[2]

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples. This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected similarly.

    • Utilize a Stable Isotope-Labeled Internal Standard: N-Ethyl-N-nitroso-1-propanamine-d4 (ENPA-d4) is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the most effective tool to correct for variability in ion suppression between samples, as it co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[2]

Issue 3: High Background Noise or Baseline Instability

  • Possible Cause: Contamination from solvents, reagents, or carryover from previous injections.

  • Solutions:

    • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and suitable for LC-MS analysis.

    • Thorough Cleaning Procedures: Implement a rigorous cleaning protocol for all glassware and equipment.

    • Optimize Injection Port Washing: Use a strong wash solvent and sufficient wash volume between injections to prevent carryover from high-concentration samples. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ENPA-d4 analysis?

A1: Matrix effects are the alteration of the ionization efficiency of ENPA-d4 by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] Common sources of matrix effects in pharmaceutical analysis include active pharmaceutical ingredients (APIs), excipients, and other components of the drug product.

Q2: Why is a stable isotope-labeled internal standard like ENPA-d4 recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like ENPA-d4 is considered the gold standard for quantitative LC-MS/MS analysis.[2][6] Because it has nearly identical physicochemical properties to the non-labeled analyte (ENPA), it co-elutes and experiences the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement, leading to more precise and accurate results.[7]

Q3: How can I quantitatively assess matrix effects in my experiment?

A3: The post-extraction spike method is a widely used technique to quantify matrix effects.[2] This involves comparing the peak area of ENPA-d4 spiked into a blank matrix extract to the peak area of ENPA-d4 in a neat solvent at the same concentration. The matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]

Q4: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample preparation?

A4: Both SPE and LLE are effective for cleaning up samples and reducing matrix effects.

  • LLE is a traditional method that separates analytes based on their differential solubility in two immiscible liquid phases. It is a robust technique but can be labor-intensive and may use large volumes of organic solvents.

  • SPE uses a solid sorbent to selectively retain the analyte or interferences. It is often more efficient, uses less solvent, and can be more easily automated than LLE.[3] The choice between LLE and SPE depends on the specific characteristics of the analyte and the sample matrix.

Q5: Can poor chromatography contribute to matrix effects?

A5: Yes, inadequate chromatographic separation is a major contributor to matrix effects. If co-eluting matrix components are not sufficiently separated from ENPA-d4, they can interfere with its ionization in the mass spectrometer source. Optimizing the chromatographic method to achieve baseline separation of the analyte from interfering peaks is crucial for minimizing matrix effects.[5]

Quantitative Data Summary

The following table summarizes typical recovery data for different sample preparation methods used in nitrosamine analysis. The use of a stable isotope-labeled internal standard like ENPA-d4 significantly improves accuracy and precision by compensating for analyte loss during sample preparation and for matrix effects.

Sample Preparation MethodAnalyteMatrixRecovery (%)Precision (%RSD)Reference
Liquid-Liquid Extraction (LLE)N-NitrosaminesAntibody Drug75.4 - 114.7≤ 13.2[4]
Solid-Phase Extraction (SPE)N-NitrosaminesCough Syrup90 - 120Not Reported[3]
SPE-GC-MS/MSNine N-NitrosaminesSemi-Solid Forms99.15 - 114.68Not Reported[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitrosamine Analysis in a Drug Product

This protocol provides a general workflow for the extraction of nitrosamines from a solid drug product matrix.

  • Sample Preparation:

    • Weigh 100 mg of the powdered drug product into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., 1% formic acid in methanol/water 10:90 v/v).

    • Spike the sample with a known concentration of ENPA-d4 internal standard solution.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Conditioning:

    • Use a strong cation-exchange SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of 1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the nitrosamines with 2 x 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis in a Liquid Formulation

This protocol describes a general LLE procedure for extracting nitrosamines from a liquid drug product.

  • Sample Preparation:

    • Pipette 1 mL of the liquid drug product into a 15 mL centrifuge tube.

    • Spike the sample with a known concentration of ENPA-d4 internal standard solution.

  • Extraction:

    • Add 5 mL of dichloromethane to the centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass Pasteur pipette.

    • Repeat the extraction (steps 2 & 3) two more times, combining the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Spike_IS Spike with ENPA-d4 (IS) Sample->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for ENPA-d4 analysis.

Start Low Signal or Poor Reproducibility Check_Sample_Prep Is Sample Prep Optimized? Start->Check_Sample_Prep Optimize_Sample_Prep Implement SPE/LLE Use Matrix-Matched Standards Check_Sample_Prep->Optimize_Sample_Prep No Check_Chromatography Is Chromatography Adequate? Check_Sample_Prep->Check_Chromatography Yes Optimize_Sample_Prep->Check_Chromatography Optimize_Chromatography Modify Gradient Change Column Check_Chromatography->Optimize_Chromatography No Use_IS Utilize ENPA-d4 Internal Standard Check_Chromatography->Use_IS Yes Optimize_Chromatography->Use_IS End Problem Resolved Use_IS->End

Caption: Troubleshooting decision tree for matrix effects.

cluster_sources Sources of Analytical Variability Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) ENPA_d4 This compound (Internal Standard) Matrix_Effects->ENPA_d4 Compensates for Sample_Prep_Var Sample Preparation Variability Sample_Prep_Var->ENPA_d4 Corrects for Instrument_Drift Instrumental Drift Instrument_Drift->ENPA_d4 Normalizes Result Accurate & Precise Quantification ENPA_d4->Result

Caption: Role of ENPA-d4 in mitigating variability.

References

improving chromatographic peak shape for N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyl-N-nitroso-1-propanamine-d4 Analysis

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with peak shape in the chromatographic analysis of this compound and other nitrosamines. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues and streamline your experimental workflow.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my peak for this compound showing significant tailing in LC-MS analysis?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in nitrosamine analysis.[1] It can compromise resolution and lead to inaccurate quantification.[2] The primary cause is often secondary chemical interactions between the analyte and the stationary phase.[1][3][4]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: this compound, being a polar molecule, can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a tail.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2-4 can protonate the silanol groups, minimizing these unwanted interactions.[1] Using a buffer, such as 0.1% formic acid, is crucial for maintaining a stable pH and can also improve ionization efficiency for MS detection.[1][5]

    • Solution 2: Use an End-Capped Column: Modern, high-quality columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[1][3] If you are not already, switch to a fully end-capped C18 or a biphenyl stationary phase, which can offer better retention for some nitrosamines.[6]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[1][5][7]

    • Solution: Reduce the sample concentration or decrease the injection volume. If the peak shape improves upon dilution, the original injection was likely overloaded.[1][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread improperly on the column, leading to tailing or splitting.[1][2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1] Using water as a diluent is often ideal if the analyte is soluble.

Q2: I'm observing peak fronting for my nitrosamine standard. What's the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Possible Causes & Solutions:

  • Column Overload (especially in GC): This is a primary cause of peak fronting in gas chromatography.[9]

    • Solution: Decrease the amount of sample introduced to the column by diluting the sample, reducing the injection volume, or, for GC, increasing the split ratio.[9]

  • Sample Solvent Incompatibility: As with peak tailing, a mismatch between the sample solvent and the mobile phase can sometimes manifest as fronting.[8][9]

    • Solution: Match the sample solvent to the initial mobile phase composition as closely as possible.[1]

Q3: My peaks are splitting or showing shoulders. How can I troubleshoot this?

Split peaks are often indicative of a physical problem in the chromatographic system or a chemical issue related to the sample solvent.[1]

Possible Causes & Solutions:

  • Partially Blocked Inlet Frit: Debris from samples or system wear can clog the column's inlet frit, distorting the sample flow path. This typically affects all peaks in the chromatogram.[1][10]

    • Solution: Reverse the column and flush it to waste. If the issue persists, the frit or the entire column may need replacement.[1] Using an in-line filter or guard column can help prevent this.[3]

  • Column Void: A void or channel can form in the packing material at the head of the column, causing the sample band to split.[1]

    • Solution: A column with a significant void generally needs to be replaced.[1]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks.[1]

    • Solution: Re-dissolve the sample in a solvent that is weaker than or matches the initial mobile phase.[1]

Data Presentation: Optimizing LC Method Parameters

The following tables summarize key parameters that can be adjusted to improve peak shape in nitrosamine analysis by LC-MS.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAdditive (0.1%)Typical Peak Asymmetry (As) for Basic NitrosaminesRationale
7.0None / Phosphate Buffer> 2.0 (Tailing)At neutral pH, silica silanol groups are ionized and strongly interact with basic analytes.[4]
3.0Formic Acid1.0 - 1.4Lowering the pH protonates silanol groups, significantly reducing secondary interactions and improving peak shape.[1][4]
2.5Formic Acid1.0 - 1.2Further pH reduction can offer marginal improvements but ensure analyte stability.

Table 2: Recommended Starting LC-MS/MS Method Parameters

ParameterRecommended ConditionPurpose
Column High-quality, end-capped C18 or Biphenyl (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and minimizes secondary interactions.[6] Biphenyl can improve retention of polar nitrosamines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and acts as a proton source for ESI+ ionization.[5][8]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileOrganic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minAppropriate for typical 2.1 mm ID columns.
Column Temp. 35 - 45 °CImproves efficiency and can sometimes reduce peak tailing by altering interaction kinetics.[8]
Injection Vol. 1 - 10 µLKeep low to prevent overload; optimize based on concentration and sensitivity.[8]
Sample Diluent Match to initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% FA)Prevents peak distortion caused by solvent incompatibility.[1]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol is a general starting point for the analysis of this compound in a drug substance.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like Methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution. A recommended diluent is a mixture matching the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Typical concentration ranges are 0.1 to 100 ng/mL.[9]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

    • Add a known volume of diluent (e.g., 5.0 mL) and the appropriate amount of internal standard (this compound).

    • Vortex the sample for 1-5 minutes to dissolve the substance.[7]

    • Centrifuge the sample at ~10,000 rpm for 10 minutes to pellet any insoluble excipients.[7]

    • Filter the supernatant through a 0.22 or 0.45 µm PTFE syringe filter into an HPLC vial.[7][10] Discard the first portion of the filtrate to avoid contamination.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Poor Peak Shape (Tailing Observed) check_overload Dilute Sample 10x & Re-inject start->check_overload overload_q Peak Shape Improves? check_overload->overload_q is_overload Issue is Column Overload. Reduce concentration or injection volume. overload_q->is_overload Yes check_solvent Match Sample Solvent to Mobile Phase A overload_q->check_solvent No solvent_q Peak Shape Improves? check_solvent->solvent_q is_solvent Issue is Solvent Mismatch. Use appropriate diluent. solvent_q->is_solvent Yes check_column Use End-Capped Column with Acidified Mobile Phase (e.g., 0.1% Formic Acid) solvent_q->check_column No column_q Peak Shape Improves? check_column->column_q is_column Issue was Secondary Interactions. Method Optimized. column_q->is_column Yes check_system Check for System Issues: - Column Frit Blockage - Leaks / Dead Volume column_q->check_system No

Caption: Troubleshooting workflow for peak tailing.

Mechanism of Peak Tailing due to Silanol Interactions

This diagram illustrates how active silanol sites on a silica-based stationary phase can cause peak tailing with polar analytes like nitrosamines.

Caption: Effect of active silanol sites on peak shape.

References

stability of N-Ethyl-N-nitroso-1-propanamine-d4 in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Ethyl-N-nitroso-1-propanamine-d4 in various organic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.[1][2] Some suppliers may ship the compound at ambient temperature, but it should be transferred to refrigerated conditions upon receipt for optimal stability.[3][4]

Q2: How stable is this compound in common organic solvents like methanol, acetonitrile, and DMSO?

A: Specific stability data for this compound in various organic solvents is not extensively available in public literature. However, based on the stability of other N-nitroso compounds, some general expectations can be drawn:

  • Acetonitrile: Generally considered a relatively stable solvent for N-nitrosamines. One study on N-nitroso-N-methyl-4-aminobutyric acid (NMBA) found it to be relatively stable in acetonitrile.[5]

  • Methanol: N-nitrosamines may show variable stability in methanol. For instance, NMBA was found to degrade in methanol, particularly at elevated temperatures (25°C and 40°C).[5] Photolytic degradation of nitrosamines has also been observed in aqueous methanol solutions.[6]

  • DMSO: While a common solvent for compound storage, the stability of N-nitrosamines in DMSO can be concentration-dependent and influenced by the presence of water.[7] A study on various repository compounds in DMSO showed that most were stable for 15 weeks at 40°C, and that water was a more significant factor in compound loss than oxygen.[7]

It is crucial to perform a stability study for this compound in the specific solvent and conditions used in your experiments.

Q3: What are the potential degradation pathways for this compound?

A: N-nitrosamines can degrade via several pathways, primarily influenced by acid/base conditions and light exposure.

  • Acid-catalyzed denitrosation: In acidic conditions, the nitroso group can be cleaved, leading to the formation of the corresponding secondary amine (N-ethyl-1-propanamine-d4) and nitrous acid.[6]

  • Photolysis: Exposure to UV light can induce cleavage of the N-N bond, leading to the formation of radical species.[8] The rate and products of photolysis can be solvent-dependent.

Q4: Can I prepare a stock solution of this compound and store it?

A: Yes, stock solutions can be prepared and stored, but the stability will depend on the solvent, concentration, and storage conditions. It is highly recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. Before use, the solution should be allowed to equilibrate to room temperature and vortexed to ensure homogeneity. A short-term stability study of the stock solution under your specific storage conditions is advisable.

Troubleshooting Guide

Issue 1: I see a decrease in the concentration of this compound in my analytical standards over a short period.

  • Possible Cause: Instability in the solvent used for preparing the standards.

  • Troubleshooting Steps:

    • Solvent Selection: If using methanol, consider switching to acetonitrile, which is often a more stable solvent for N-nitrosamines.[5]

    • Storage Conditions: Ensure standards are stored in amber vials at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light.

    • pH: Check the pH of your solution, as acidic or strongly basic conditions can promote degradation.

    • Fresh Preparation: Prepare fresh standards daily or as frequently as needed based on stability data.

Issue 2: I am observing unexpected peaks in the chromatogram of my this compound sample.

  • Possible Cause: Degradation of the analyte.

  • Troubleshooting Steps:

    • Identify Degradants: Use a high-resolution mass spectrometer (LC-HRMS) to identify the mass of the unknown peaks. A common degradant would be the denitrosated product, N-ethyl-1-propanamine-d4.

    • Review Sample Handling: Evaluate the sample preparation and storage procedures for any exposure to light, elevated temperatures, or incompatible chemicals.

    • Mobile Phase Compatibility: Ensure the mobile phase used in your LC method is not promoting on-column degradation. For example, highly acidic mobile phases can cause denitrosation.

Issue 3: My recovery of this compound is low when extracted from a complex matrix.

  • Possible Cause: Adsorption to container surfaces or instability during the extraction process.

  • Troubleshooting Steps:

    • Container Material: Use silanized glass vials or polypropylene containers to minimize adsorption.

    • Extraction Conditions: Minimize the time the sample is at room temperature or exposed to harsh extraction conditions (e.g., strong acids/bases).

    • Internal Standard: this compound is itself a deuterated internal standard. Ensure it is added at an appropriate stage of the sample preparation to account for analyte loss. If you are quantifying the d4-labeled compound itself, you may need a different internal standard.

Stability Data Summary

The following table summarizes the expected stability of N-nitrosamines in common organic solvents based on literature for analogous compounds. Note: This is a general guide, and specific stability testing for this compound is highly recommended.

SolventExpected StabilityFactors Influencing Stability
AcetonitrileHighGenerally stable, but can be affected by pH and light.[5][8]
MethanolMedium to LowProne to degradation, especially at higher temperatures and with light exposure.[5][6] Can form methyl esters with some nitrosamines.[5]
Dimethyl Sulfoxide (DMSO)MediumGenerally stable for storage, but the presence of water can accelerate degradation.[7]
WaterLowStability is highly pH-dependent.[9][10]

Experimental Protocol: Stability Study of this compound in Organic Solvents

This protocol outlines a general procedure for assessing the stability of this compound in a selected organic solvent.

1. Objective: To determine the stability of this compound in a specific organic solvent under defined storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound

  • High-purity organic solvents (e.g., acetonitrile, methanol, DMSO)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • LC-MS/MS system

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare this solution in a volumetric flask under low light conditions.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

    • Aliquot the working solution into multiple amber HPLC vials.

  • Storage Conditions and Time Points:

    • Store the vials under the desired conditions to be tested (e.g., room temperature, 40°C, protected from light; room temperature with light exposure).

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week).

  • Analytical Method:

    • Use a validated LC-MS/MS method for the quantification of this compound. The method should be sensitive and specific.

    • Example LC-MS/MS Parameters:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Ionization: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Monitor appropriate precursor and product ions for this compound.

  • Data Analysis:

    • At each time point, analyze the samples in triplicate.

    • Calculate the concentration of this compound at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 1 µg/mL) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage Store Vials under Test Conditions aliquot->storage sampling Sample at Predetermined Time Points (T0, T1, T2...) storage->sampling lcms LC-MS/MS Analysis sampling->lcms quant Quantify Analyte Concentration lcms->quant calc Calculate % Remaining vs. T0 quant->calc plot Plot Stability Profile calc->plot report Generate Stability Report plot->report

Caption: Workflow for a chemical stability study.

Troubleshooting_Logic cluster_peak Peak Issues cluster_recovery Recovery Issues cluster_degradation Degradation start Poor Analytical Result peak_intensity Low Intensity start->peak_intensity low_recovery Low Recovery start->low_recovery unexpected_peaks Unexpected Peaks start->unexpected_peaks peak_shape Poor Peak Shape check_column Check Column Health peak_shape->check_column check_mp Check Mobile Phase peak_shape->check_mp check_instrument Check Instrument Sensitivity peak_intensity->check_instrument check_degradation Suspect Degradation peak_intensity->check_degradation check_degradation->unexpected_peaks check_adsorption Check for Adsorption low_recovery->check_adsorption check_extraction Optimize Extraction low_recovery->check_extraction identify_peaks Identify Peaks (MS) unexpected_peaks->identify_peaks review_handling Review Sample Handling unexpected_peaks->review_handling

Caption: Troubleshooting logic for analytical issues.

References

identifying common interferences in N-Ethyl-N-nitroso-1-propanamine-d4 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of N-Ethyl-N-nitroso-1-propanamine (N-nitrosodiethylamine, NDEA). The primary focus is on identifying and mitigating common interferences, with a special emphasis on the use of N-Ethyl-N-nitroso-1-propanamine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in analytical experiments?

A1: this compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine.[1][2][3] Its principal role is to serve as an internal standard in quantitative analyses, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] By using isotope dilution mass spectrometry, it helps to correct for variations in sample preparation and instrumental analysis, leading to more accurate and precise measurements of the non-labeled compound.[4]

Q2: What are the most common interferences encountered during the quantification of N-Ethyl-N-nitroso-1-propanamine?

A2: The most significant interference in the LC-MS/MS analysis of nitrosamines like N-Ethyl-N-nitroso-1-propanamine is the matrix effect .[5] Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting, undetected components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[5] Other potential interferences include isobaric compounds (compounds with the same nominal mass) and the in-situ formation of nitrosamines during sample preparation.[6]

Q3: How can I identify if my analysis is affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[5]

  • Inaccurate quantification, with analyte recovery values significantly deviating from 100%.[5]

  • Non-linear calibration curves when using standards prepared in a neat (clean) solvent.[5]

  • A significant difference in the peak area of the analyte when comparing a standard in a pure solvent versus a standard spiked into a blank sample matrix.[5]

Q4: How does using this compound help mitigate matrix effects?

A4: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective method to compensate for matrix effects.[4][5] The SIL-IS is chemically and physically almost identical to the target analyte and will co-elute during chromatography.[4] Therefore, it experiences the same degree of ion suppression or enhancement as the non-labeled analyte. By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.[4]

Q5: What are other strategies to reduce interference in N-Ethyl-N-nitroso-1-propanamine analysis?

A5: Besides using a SIL-IS, other strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds is crucial.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples can help to mimic the matrix effects observed in the actual samples.[5]

  • Standard Addition Method: This method can be used to quantify the analyte in a complex matrix by accounting for the matrix effect in each individual sample.[5]

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Sensitivity
Possible Cause Troubleshooting Steps
Ion Suppression due to Matrix Effects 1. Incorporate this compound as an internal standard. This will help to normalize the signal. 2. Improve sample cleanup. Use solid-phase extraction (SPE) with a suitable sorbent to remove matrix components that are known to cause ion suppression. 3. Dilute the sample. This can reduce the concentration of interfering matrix components. 4. Optimize LC method. Adjust the gradient to better separate the analyte from the interfering components.
Suboptimal MS/MS Parameters 1. Optimize ionization source parameters. Adjust settings such as gas flows, temperature, and voltages to maximize the signal for N-Ethyl-N-nitroso-1-propanamine. 2. Optimize collision energy. Ensure the fragmentation of the precursor ion is efficient to produce a strong product ion signal.
Analyte Degradation 1. Protect samples from light. Nitrosamines can be light-sensitive. Store samples in amber vials or protect them from light. 2. Avoid high temperatures. Sample degradation can occur at elevated temperatures.
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Ensure consistent use of this compound. Add the internal standard to all samples, standards, and quality controls at the same concentration. 2. Automate sample preparation. This can improve the consistency and reproducibility of the extraction process.[5] 3. Use matrix-matched calibrants. This helps to ensure that the calibration curve is affected by the matrix in the same way as the samples.[5]
In-situ Formation of Nitrosamines 1. Control sample pH. The formation of nitrosamines is often pH-dependent. 2. Add inhibitors. In some cases, antioxidants like ascorbic acid can be added to prevent the artificial formation of nitrosamines during sample preparation.
Carryover in the Analytical System 1. Optimize the wash solvent and procedure. Use a strong wash solvent to clean the injection port and column between runs. 2. Inject a blank solvent after high-concentration samples to check for carryover.

Illustrative Quantitative Data

The following table provides illustrative data on the impact of matrix effects on the analysis of common nitrosamines in a pharmaceutical drug product matrix. While specific data for N-Ethyl-N-nitroso-1-propanamine is not provided, this table demonstrates the common phenomenon of ion suppression.

Table 1: Illustrative Matrix Effects for Common Nitrosamines in a Drug Product Matrix

NitrosamineMatrix Effect (%)*Predominant Effect
N-Nitrosodimethylamine (NDMA)75Suppression
N-Nitrosodiethylamine (NDEA)82Suppression
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)91Minor Suppression
N-Nitrosodiisopropylamine (NDIPA)68Suppression
N-Nitrosoethylisopropylamine (NEIPA)79Suppression

*Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. Data is illustrative and can vary based on the specific drug product formulation, sample preparation method, and LC-MS/MS conditions.[5]

Experimental Protocols

Protocol 1: Quantification of N-Ethyl-N-nitroso-1-propanamine in a Drug Product using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

1. Standard and Sample Preparation:

  • N-Ethyl-N-nitroso-1-propanamine Stock Solution: Prepare a stock solution of N-Ethyl-N-nitroso-1-propanamine in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the N-Ethyl-N-nitroso-1-propanamine stock solution. Spike each standard with the IS solution to a constant concentration.

  • Sample Preparation:

    • Accurately weigh the drug product and transfer it to a centrifuge tube.

    • Add a known volume of the IS solution.

    • Add an appropriate extraction solvent (e.g., methanol/water mixture).

    • Vortex or sonicate to ensure complete extraction.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

2. LC-MS/MS Conditions (Illustrative):

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for both N-Ethyl-N-nitroso-1-propanamine and this compound.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Drug Product B Spike with This compound (IS) A->B C Add Extraction Solvent B->C D Vortex / Sonicate C->D E Centrifuge D->E F Filter Supernatant E->F H Inject into LC-MS/MS F->H G Prepare Calibration Standards + Spike with IS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM) I->J K Integrate Peak Areas (Analyte and IS) J->K L Calculate Analyte/IS Ratio K->L M Quantify using Calibration Curve L->M

Caption: Experimental workflow for the quantification of N-Ethyl-N-nitroso-1-propanamine.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement SIL-IS (e.g., this compound) CheckIS->ImplementIS No ReviewPrep Review Sample Preparation CheckIS->ReviewPrep Yes ImplementIS->ReviewPrep OptimizeCleanup Optimize Sample Cleanup (e.g., SPE, LLE) ReviewPrep->OptimizeCleanup Issues Found CheckChroma Review Chromatography ReviewPrep->CheckChroma OK OptimizeCleanup->CheckChroma OptimizeLC Optimize LC Method (Gradient, Column) CheckChroma->OptimizeLC Issues Found CheckMS Review MS Parameters CheckChroma->CheckMS OK OptimizeLC->CheckMS OptimizeMS Optimize MS Parameters (Source, Collision Energy) CheckMS->OptimizeMS Issues Found End Accurate & Reproducible Results CheckMS->End OK OptimizeMS->End

Caption: Logical troubleshooting workflow for N-Ethyl-N-nitroso-1-propanamine quantification.

References

strategies to minimize ion suppression for N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Ethyl-N-nitroso-1-propanamine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor method reproducibility.

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated stable isotope-labeled internal standard for N-Ethyl-N-nitroso-1-propanamine. Because it is chemically and physically very similar to the non-labeled analyte, it co-elutes and experiences nearly identical effects from ion suppression.[3] By using the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the primary causes of ion suppression in N-nitrosoamine analysis?

A3: The primary causes of ion suppression include:

  • Matrix Effects: Components from the sample matrix (e.g., salts, phospholipids, excipients in pharmaceutical formulations) co-elute with the analyte and interfere with the ionization process.[1]

  • High Concentrations of Co-eluting Compounds: High concentrations of other substances in the sample can compete with the analyte for ionization.

  • Mobile Phase Additives: Certain mobile phase additives, particularly those with high ion-pairing strength, can suppress the ionization of the analyte.

Q4: Which ionization technique is generally preferred for N-nitrosoamine analysis to minimize ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for the analysis of many N-nitrosoamines, especially the more volatile ones.[4][5][6] APCI is generally less susceptible to ion suppression from matrix components and mobile phase buffers because it ionizes analytes in the gas phase.[5] Some studies have shown that APCI can provide a significantly higher signal response for nitrosamines compared to ESI.[5]

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides systematic steps to identify and mitigate ion suppression during the analysis of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting cluster_Start Start cluster_Phase1 Phase 1: Diagnosis cluster_Phase2 Phase 2: Mitigation Strategies cluster_Phase3 Phase 3: Verification cluster_End End Start Low or Inconsistent Signal Diagnose Perform Post-Column Infusion Experiment Start->Diagnose Identify Identify Ion Suppression Zones in Chromatogram Diagnose->Identify SamplePrep Optimize Sample Preparation Identify->SamplePrep Chromatography Optimize Chromatographic Conditions Identify->Chromatography MS_Settings Adjust Mass Spectrometer Settings Identify->MS_Settings Re_evaluate Re-evaluate Ion Suppression SamplePrep->Re_evaluate Chromatography->Re_evaluate MS_Settings->Re_evaluate Result Acceptable Signal? Re_evaluate->Result Result->SamplePrep No End Method Optimized Result->End Yes Revise Further Revision Needed

Caption: Troubleshooting workflow for addressing ion suppression.

Step 1: Diagnose the Presence and Location of Ion Suppression

  • Action: Perform a post-column infusion experiment.

  • Procedure: Continuously infuse a standard solution of this compound into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.

Step 2: Implement Mitigation Strategies

Based on the diagnosis, implement one or more of the following strategies:

  • Strategy A: Optimize Sample Preparation The goal is to remove interfering matrix components before analysis.

    • Illustrative Comparison of Sample Preparation Techniques:

      Sample Preparation Method Typical Recovery (%) for N-Nitrosamines Relative Ion Suppression
      Protein Precipitation (PPT) 60-75 High
      Liquid-Liquid Extraction (LLE) 80-95 Medium to Low
      Solid-Phase Extraction (SPE) 85-100+ Low

      Note: These are illustrative values for N-nitrosoamines in general and can vary depending on the specific matrix and analyte.[7]

  • Strategy B: Optimize Chromatographic Conditions The aim is to chromatographically separate this compound from the interfering matrix components.[8]

    • Modify the Analytical Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity.

    • Adjust the Mobile Phase: Change the organic solvent (e.g., methanol vs. acetonitrile) or adjust the pH to shift the retention times of the analyte and interferences.

    • Optimize the Gradient: Employ a shallower gradient to improve the resolution between the analyte and co-eluting peaks.

  • Strategy C: Adjust Mass Spectrometer Settings

    • Change Ionization Source: If using ESI, consider switching to APCI, which is often less prone to ion suppression for N-nitrosoamines.[5]

    • Optimize Source Parameters: Adjust ion source parameters such as gas flows, temperature, and voltages to maximize the signal for the analyte.

Step 3: Verify the Effectiveness of the Changes

  • Action: Re-run the post-column infusion experiment or analyze spiked matrix samples.

  • Evaluation: A stable baseline in the post-column infusion experiment or a significant improvement in the signal-to-noise ratio and recovery of this compound indicates successful mitigation of ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a T-piece.

  • Continuously deliver the this compound standard solution to the second port of the T-piece using a syringe pump.

  • Connect the third port of the T-piece to the mass spectrometer inlet.

  • Inject a blank matrix extract (a sample prepared using the same procedure but without the analyte or internal standard).

  • Monitor the signal of the infused standard. A decrease in the signal indicates a region of ion suppression.

Workflow for Post-Column Infusion Experiment

PostColumnInfusion LC LC System (Blank Matrix Injection) Tee LC->Tee SyringePump Syringe Pump (Analyte Infusion) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Setup for a post-column infusion experiment.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences and concentrate the analyte.

Methodology:

  • Sample Pre-treatment: Dissolve the sample in an appropriate solvent. If solids are present, centrifuge and filter the supernatant.

  • Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., polymeric reversed-phase). Condition the cartridge by passing methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

SPE_Workflow Start Sample Pretreatment Pre-treatment Start->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

References

Technical Support Center: Ensuring Method Reproducibility with N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Ethyl-N-nitroso-1-propanamine-d4 as an internal standard. The focus is on ensuring method reproducibility and addressing common challenges encountered during the quantitative analysis of the corresponding unlabeled nitrosamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a deuterium-labeled stable isotope of N-Ethyl-N-nitroso-1-propanamine. Its primary use is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). It is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.

Q2: What are the ideal storage and handling conditions for this compound?

A2: For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1][2] It should be stored in a tightly sealed container, protected from light and moisture.[1] Nitrosamines are known to be light-sensitive, so using amber vials or foil-wrapped containers is recommended to prevent photolytic degradation.

Q3: What level of isotopic purity is recommended for this compound?

A3: It is recommended to use deuterated standards with an isotopic purity of at least 98%.[3] High isotopic purity is crucial to minimize the contribution of the unlabeled analyte from the internal standard solution, which could lead to inaccurate quantification, especially at low concentration levels.

Q4: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?

A4: Hydrogen-deuterium exchange is a potential issue with some deuterated standards, particularly when the deuterium atoms are attached to heteroatoms (like oxygen or nitrogen) or are in chemically active positions.[3] For this compound, the deuterium atoms are typically on the ethyl and propyl chains (carbon atoms), which are generally stable positions.[3] However, exposure to extreme pH (highly acidic or basic conditions) or high temperatures during sample preparation or analysis can potentially increase the risk of exchange.[4] It is advisable to maintain a pH between 2.5 and 7 and to keep samples cool to ensure stability.[4]

Troubleshooting Guides

Issue 1: High Variability in Analytical Results

Symptom: Poor precision (high relative standard deviation, %RSD) in quality control samples and replicates.

Possible Causes & Solutions:

  • Inconsistent Internal Standard Spiking: Ensure that the internal standard is added accurately and consistently to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. Use calibrated pipettes for this purpose.

  • Sample Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard differently, leading to variability.

    • Troubleshooting Step: Perform a matrix effect study by comparing the response of the analyte and internal standard in a pure solution versus a post-extraction spiked blank matrix sample.

    • Solution: If significant matrix effects are observed, optimize the sample preparation procedure (e.g., by using solid-phase extraction or liquid-liquid extraction) to remove interfering components.

  • Analyte or Internal Standard Instability: The target analyte or the deuterated internal standard may be degrading in the sample matrix or in the autosampler.

    • Troubleshooting Step: Conduct a stability study by re-injecting the same prepared sample over a period of time (e.g., 0, 4, 8, 12, 24 hours) to monitor for any changes in the analyte-to-internal standard ratio.[4]

    • Solution: If instability is observed, adjust the sample storage conditions (e.g., keep the autosampler at a lower temperature) or the composition of the sample diluent.

Issue 2: Inaccurate Quantification (Poor Recovery)

Symptom: The calculated concentration of quality control samples is consistently outside of the acceptable range (typically ±15% of the nominal value).

Possible Causes & Solutions:

  • Suboptimal Extraction Efficiency: The chosen sample preparation method may not be efficiently extracting both the analyte and the internal standard from the sample matrix.

    • Troubleshooting Step: Evaluate the extraction recovery by comparing the analyte and internal standard response in a pre-extraction spiked sample to a post-extraction spiked sample.

    • Solution: Optimize the extraction solvent, pH, and extraction time or consider a different extraction technique.

  • Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard can lead to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.

    • Troubleshooting Step: Analyze a high-concentration solution of the this compound standard and monitor for the presence of the unlabeled analyte's mass transition. An increasing signal for the unlabeled analyte over time indicates isotopic exchange.

    • Solution: As mentioned in the FAQs, maintain a neutral or slightly acidic pH during sample preparation and analysis, and avoid high temperatures. If the problem persists, consider using an aprotic solvent if compatible with the analytical method.[4]

Issue 3: Poor Chromatographic Peak Shape or Resolution

Symptom: Tailing, fronting, or split peaks for the analyte and/or internal standard.

Possible Causes & Solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.

    • Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure. Regularly flush the column with a strong solvent.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.

    • Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic state. Experiment with different organic modifiers or additives.

  • Secondary Interactions: The analytes may be interacting with active sites in the chromatographic system (e.g., metal surfaces).

    • Solution: Use a column with end-capping or consider adding a chelating agent to the mobile phase.

Quantitative Data Summary

The following tables provide typical starting parameters for LC-MS/MS and GC-MS analysis of N-Ethyl-N-nitroso-1-propanamine. These parameters should be optimized for the specific instrumentation and sample matrix being used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
MRM Transitions (Predicted) See Table 3

Table 2: Suggested GC-MS Parameters

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
MS/MS Transitions (Predicted) See Table 3

Table 3: Predicted MRM Transitions for N-Ethyl-N-nitroso-1-propanamine and its d4-Isotopologue

Note: These are predicted transitions based on the common fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO).[5] These transitions should be confirmed experimentally on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Ethyl-N-nitroso-1-propanamine117.187.110-20
N-Ethyl-N-nitroso-1-propanamine117.157.115-25
This compound 121.1 91.1 10-20
This compound 121.1 61.1 15-25

Experimental Protocol: Quantification of N-Ethyl-N-nitroso-1-propanamine in a Drug Product using LC-MS/MS

This protocol is a representative example and may require optimization for different drug product matrices.

1. Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug product to be analyzed

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of the analytical standard and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analytical standard stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of this compound in 50:50 methanol/water.

3. Sample Preparation

  • Accurately weigh a portion of the ground drug product equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Add a known volume of the internal standard spiking solution (e.g., 50 µL of 10 ng/mL this compound).

  • Add an appropriate extraction solvent (e.g., 1 mL of methanol).

  • Vortex and/or sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Analyze the prepared samples and calibration standards using the LC-MS/MS parameters outlined in Table 1 and the confirmed MRM transitions from Table 3.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of N-Ethyl-N-nitroso-1-propanamine in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing and Quantification prep_sample Weigh Drug Product spike_is Spike with This compound prep_sample->spike_is extract Add Extraction Solvent (e.g., Methanol) spike_is->extract sonicate Vortex / Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter lc_ms Inject into LC-MS/MS filter->lc_ms To Analysis data_acq Data Acquisition (MRM Mode) lc_ms->data_acq integrate Peak Integration data_acq->integrate To Data Processing ratio Calculate Analyte/IS Ratio integrate->ratio cal_curve Construct Calibration Curve ratio->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify

Caption: A typical experimental workflow for the quantification of N-Ethyl-N-nitroso-1-propanamine.

Troubleshooting_Logic start Poor Reproducibility or Inaccurate Results check_is Verify Internal Standard Spiking start->check_is is_ok Consistent Spiking? check_is->is_ok check_matrix Evaluate Matrix Effects matrix_ok Minimal Matrix Effects? check_matrix->matrix_ok check_stability Assess Analyte/IS Stability stability_ok Stable in Autosampler? check_stability->stability_ok check_extraction Check Extraction Recovery extraction_ok Good Recovery? check_extraction->extraction_ok is_ok->check_matrix Yes optimize_spiking Refine Spiking Procedure is_ok->optimize_spiking No matrix_ok->check_stability Yes optimize_cleanup Improve Sample Cleanup matrix_ok->optimize_cleanup No stability_ok->check_extraction Yes optimize_storage Adjust Sample Storage stability_ok->optimize_storage No optimize_extraction Optimize Extraction Method extraction_ok->optimize_extraction No end Method Optimized extraction_ok->end Yes optimize_spiking->end optimize_cleanup->end optimize_storage->end optimize_extraction->end

Caption: A logical troubleshooting workflow for addressing common issues in the analytical method.

References

identifying and mitigating sources of contamination for N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-N-nitroso-1-propanamine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential sources of contamination during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of contamination for this compound?

The primary sources of contamination for this compound can be broadly categorized into issues related to isotopic purity, chemical purity from the synthesis process, and external contamination during handling and storage.

  • Isotopic Impurities: The most significant isotopic impurity is the undeuterated (d0) analogue, N-Ethyl-N-nitroso-1-propanamine. Its presence arises from incomplete deuteration during synthesis or from hydrogen-deuterium (H-D) exchange.[1]

  • Synthesis-Related Impurities: The manufacturing process can leave residual starting materials, such as N-ethyl-1-propanamine, or byproducts from side reactions. One commercially available standard, for instance, lists N-Ethyl-1-propanamine as a potential impurity.[2]

  • Cross-Contamination: During manufacturing, there is a risk of cross-contamination with other nitrosamines or their precursors if the equipment is not dedicated and thoroughly cleaned.[3]

  • Solvent and Reagent Contamination: Solvents, reagents, and even water used in the synthesis or sample preparation can contain low levels of nitrosating agents (like nitrites) or amine impurities.[3]

  • Storage and Handling: Improper storage conditions, such as exposure to light, elevated temperatures, or moisture, can lead to the degradation of the standard. The choice of solvent for stock solutions is also critical to prevent degradation or H-D exchange.

Q2: My analytical results show a lower than expected concentration of the deuterated standard. What could be the cause?

A lower than expected concentration of this compound is often indicative of hydrogen-deuterium (H-D) exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment. This leads to a decrease in the mass spectrometer signal for the deuterated compound and a corresponding increase in the signal for the undeuterated analogue, ultimately causing an underestimation of the target analyte's concentration.[1]

Troubleshooting Steps:

  • Review Sample Preparation:

    • Solvent Choice: Protic solvents like water and methanol can facilitate H-D exchange. Minimize the time the standard is in contact with these solvents. If possible, use aprotic solvents like acetonitrile or dichloromethane for sample preparation and reconstitution.[1]

    • pH Control: Both highly acidic and basic conditions can accelerate H-D exchange. Maintain a neutral or slightly acidic pH during sample preparation and analysis.[1]

    • Temperature: Avoid elevated temperatures during sample preparation and storage. Perform extractions at room temperature or below.[1]

  • Evaluate Storage Conditions:

    • Ensure the standard is stored at the recommended temperature (typically 2-8°C for long-term storage) and protected from light.[2]

    • Stock solutions should be stored in well-sealed vials at low temperatures (e.g., -20°C).[1]

  • Perform an H-D Exchange Experiment: To confirm if H-D exchange is occurring, incubate the deuterated standard in your sample matrix (without the analyte) under your typical experimental conditions and monitor the signal of both the deuterated and undeuterated species over time.

Q3: I have identified a significant chemical impurity in my this compound standard. How can I purify it?

If your standard contains unacceptable levels of chemical impurities, you can employ chromatographic or extraction techniques for purification. The choice of method will depend on the nature of the impurity.

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up and concentrating nitrosamines from various matrices. For general nitrosamine cleanup, cartridges like Oasis HLB (hydrophile-lipophile balance) or activated charcoal can be effective.[4][5][6][7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate the nitrosamine from certain impurities based on their differential solubility in immiscible solvents. A common approach involves extraction with dichloromethane followed by a wash with a buffer solution.[8]

Quantitative Data Summary

The following table summarizes purity data for a commercially available this compound standard. It is important to always refer to the Certificate of Analysis provided by your supplier for lot-specific information.

ParameterValueMethodSource
Chemical Purity94.87%HPLC[2]
Identified ImpurityN-Ethyl-1-propanamine-[2]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Nitrosamine Purification

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., Oasis HLB, 200mg/6mL)

  • Methanol

  • Dichloromethane

  • Nitrogen gas source

  • SPE vacuum manifold

Procedure:

  • Column Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of ultrapure water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve your this compound sample in a minimal amount of a suitable solvent and dilute with water.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 4-6 mL/min.

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Drying:

    • Dry the cartridge under a stream of nitrogen gas for 30 minutes.

  • Elution:

    • Elute the purified this compound with 10 mL of dichloromethane.

  • Concentration:

    • Concentrate the eluate to the desired volume under a gentle stream of nitrogen.

Protocol 2: Hydrogen-Deuterium (H-D) Exchange Assessment

This experiment helps determine the stability of the deuterated standard in your analytical matrix and conditions.

Procedure:

  • Prepare a Blank Matrix Solution: This should be your sample matrix without the non-deuterated analyte.

  • Spike the Blank Matrix: Add a known concentration of this compound to the blank matrix solution.

  • Incubate: Subject the spiked solution to your entire sample preparation workflow, including any extraction, evaporation, and reconstitution steps.

  • Time-Point Analysis: Analyze aliquots of the solution at different time points (e.g., 0, 1, 4, and 24 hours) using a validated LC-MS or GC-MS method.

  • Monitor Signals: Track the signal intensity of both the deuterated standard (this compound) and its undeuterated counterpart (N-Ethyl-N-nitroso-1-propanamine). A significant decrease in the deuterated signal with a concurrent increase in the undeuterated signal over time indicates that H-D exchange is occurring.

Visualizations

Contamination_Sources Sources of Contamination for this compound cluster_synthesis Synthesis & Manufacturing cluster_handling Handling & Storage cluster_analytical Analytical Workflow Incomplete Deuteration Incomplete Deuteration Isotopic Impurities (d0) Isotopic Impurities (d0) Incomplete Deuteration->Isotopic Impurities (d0) Side Reactions Side Reactions Synthesis Byproducts Synthesis Byproducts Side Reactions->Synthesis Byproducts Residual Starting Materials Residual Starting Materials (e.g., N-ethyl-1-propanamine) Contaminated Reagents/Solvents Contaminated Reagents/Solvents Chemical Impurities Chemical Impurities Contaminated Reagents/Solvents->Chemical Impurities Non-dedicated Equipment Non-dedicated Equipment Cross-Contamination Cross-Contamination Non-dedicated Equipment->Cross-Contamination Exposure to Protic Solvents Exposure to Protic Solvents H-D Exchange H-D Exchange Exposure to Protic Solvents->H-D Exchange Incorrect pH Incorrect pH (Acidic/Basic) Incorrect pH->H-D Exchange Elevated Temperature Elevated Temperature Degradation / H-D Exchange Degradation / H-D Exchange Elevated Temperature->Degradation / H-D Exchange Exposure to Light Exposure to Light Degradation Degradation Exposure to Light->Degradation Sample Matrix Effects Sample Matrix Effects Sample Matrix Effects->H-D Exchange On-column Degradation On-column Degradation Inaccurate Quantification Inaccurate Quantification On-column Degradation->Inaccurate Quantification

Caption: Key sources of contamination for this compound.

Mitigation_Workflow Troubleshooting & Mitigation Workflow Start Start Inaccurate Results Inaccurate Results Start->Inaccurate Results Check Isotopic Purity Check Isotopic Purity (e.g., via MS) Inaccurate Results->Check Isotopic Purity Isotopic issue suspected Check Chemical Purity Check Chemical Purity (e.g., via HPLC, GC-MS) Inaccurate Results->Check Chemical Purity Chemical impurity suspected Purity Acceptable? Purity Acceptable? Check Isotopic Purity->Purity Acceptable? Perform H-D Exchange Test Perform H-D Exchange Experiment Purity Acceptable?->Perform H-D Exchange Test Yes Purify Standard Purify Standard (SPE or LLE) Purity Acceptable?->Purify Standard No H-D Exchange Occurring? H-D Exchange Occurring? Perform H-D Exchange Test->H-D Exchange Occurring? Optimize Sample Prep Optimize Sample Prep: - Use aprotic solvents - Control pH and temp H-D Exchange Occurring?->Optimize Sample Prep Yes H-D Exchange Occurring?->Check Chemical Purity No Re-analyze Re-analyze Optimize Sample Prep->Re-analyze Purity Acceptable?_2 Purity Acceptable?_2 Check Chemical Purity->Purity Acceptable?_2 Purify Standard->Re-analyze Purity Acceptable?_2->Purify Standard No Purity Acceptable?_2->Re-analyze Yes

Caption: A logical workflow for troubleshooting and mitigating contamination issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using N-Ethyl-N-nitroso-1-propanamine-d4 for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamine impurities in pharmaceutical products is a critical safety requirement due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control of these impurities, necessitating highly sensitive and validated analytical methods.[1][3][4][5] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, and the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results.[1][4]

This guide provides a comparative overview of the validation of analytical methods using N-Ethyl-N-nitroso-1-propanamine-d4 as an internal standard for the analysis of its corresponding non-deuterated analogue, N-Ethyl-N-nitroso-1-propanamine (N-nitrosoethylpropylamine or NEPA), and other nitrosamines. While specific performance data for this compound is not extensively published in comparative studies, this guide will draw upon data from closely related and commonly used deuterated nitrosamine standards, such as N-Nitrosodiethylamine-d10 (NDEA-d10) and N-Nitrosodimethylamine-d6 (NDMA-d6), to provide a representative comparison against other analytical approaches.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are synthetic versions of the target analyte where hydrogen atoms are replaced by deuterium.[1] This mass difference allows the internal standard to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[1] This similarity ensures that the internal standard mimics the analyte throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the measurement.[1]

Performance Comparison of Analytical Approaches

The following table summarizes the key performance characteristics of analytical methods for nitrosamines using a deuterated internal standard versus other alternatives. The data presented is a synthesis from various validation studies of analogous deuterated standards.

Parameter Method with Deuterated Internal Standard (e.g., this compound) Method with other Internal Standards (e.g., ¹³C-labeled) Method without Internal Standard (External Standard Method)
Analyte(s) Multiple NitrosaminesSpecific Nitrosamine (e.g., NDEA)Multiple Nitrosamines
Concentration Range 0.06 - 500 ng/mL[1]Typically similar to deuterated standardsDependent on method sensitivity and matrix
Correlation Coefficient (r²) >0.99[1][6]>0.99Often lower and less consistent
Accuracy & Precision High accuracy and precision due to correction for matrix effects and sample loss.[1][3]High accuracy and precision; ¹³C-labeled standards are sometimes considered superior due to greater isotopic stability.[7]Prone to inaccuracies due to uncorrected matrix effects and variability in sample preparation.
Robustness Generally robust across different matrices.Highly robust.Less robust; highly susceptible to matrix variations.
Key Advantage Effectively compensates for matrix effects.[1]Identical chromatographic behavior to the unlabeled analyte, minimizing analytical errors.[7]Simpler in terms of standard preparation.
Key Disadvantage Potential for isotopic exchange in some instances, though less common for deuterium on carbon atoms.[8]Higher cost and less commercial availability compared to some deuterated standards.Lower reliability and not recommended by regulatory bodies for trace analysis of nitrosamines.[1]

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of nitrosamine impurities. Below is a representative experimental protocol for the analysis of nitrosamines in a drug product using a deuterated internal standard like this compound.

Materials and Reagents
  • N-Ethyl-N-nitroso-1-propanamine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug product for testing

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the N-Ethyl-N-nitroso-1-propanamine standard and the this compound internal standard in separate volumetric flasks using methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Ethyl-N-nitroso-1-propanamine stock solution with a suitable solvent mixture (e.g., 50:50 methanol/water) to achieve a desired concentration range (e.g., 1 - 100 ng/mL).[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 20 ng/mL) for spiking into all samples and standards.[9][10]

Sample Preparation
  • Accurately weigh a portion of the ground drug product.

  • Add a known volume of the internal standard working solution.

  • Add an appropriate extraction solvent (e.g., methanol).

  • Vortex and/or sonicate to ensure complete extraction of the nitrosamines.[1]

  • Centrifuge the sample to pelletize solid excipients.[1]

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.[1][11]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UHPLC system is typically used.[1]

  • Column: A suitable C18 reversed-phase column.[1][10]

  • Mobile Phase A: 0.1% Formic acid in water.[1][10]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile/methanol mixture.[1][9]

  • Gradient Elution: A gradient program is employed to separate the target nitrosamines from the drug substance and other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.[4]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often being more suitable for low-mass nitrosamines.[4][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4]

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[2][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[6][14]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and the role of an internal standard.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control & Monitoring J->K

Caption: Workflow for Analytical Method Validation.

Internal_Standard_Correction_Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification cluster_3 Correction for Variability Sample Sample with Unknown Analyte Concentration Spike Spike with Known Amount of Internal Standard (IS) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Ratio Calculate Response Ratio (Analyte/IS) Spike->Ratio IS corrects for variability Analysis Measure Analyte and IS Response Extraction->Analysis Analysis->Ratio Calibration Compare Ratio to Calibration Curve Ratio->Calibration Result Accurate Analyte Concentration Calibration->Result Variability Sample Loss, Matrix Effects, Instrument Fluctuation Variability->Extraction Variability->Analysis

Caption: How Internal Standards Correct for Variability.

References

A Comparative Guide to N-Ethyl-N-nitroso-1-propanamine-d4 Versus 15N-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex matrices is a cornerstone of modern analytical chemistry, with applications ranging from pharmaceutical development to food safety and environmental monitoring. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison between two common types of SIL-IS: deuterated standards, specifically N-Ethyl-N-nitroso-1-propanamine-d4, and 15N-labeled internal standards. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction to Stable Isotope-Labeled Internal Standards

In isotope dilution mass spectrometry, an ideal internal standard is a stable, isotopically labeled version of the analyte of interest. Added to a sample at the beginning of the analytical workflow, the SIL-IS experiences the same sample preparation steps (extraction, cleanup) and instrumental conditions (chromatography, ionization) as the native analyte. By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations in sample handling and instrument response can be effectively normalized, leading to highly accurate and precise quantification. The two primary methods for creating SIL-IS for small molecules like N-Ethyl-N-nitroso-1-propanamine involve labeling with deuterium (²H or D) or heavy-atom isotopes like 15N.

Physical and Chemical Properties

Both deuterated and 15N-labeled standards are designed to be chemically identical to their unlabeled counterparts. However, the difference in isotopic composition can lead to subtle but significant differences in their physicochemical properties.

PropertyThis compound (Deuterated)15N-Labeled N-Ethyl-N-nitroso-1-propanamine
Labeling Atom Deuterium (²H)Nitrogen-15 (¹⁵N)
Mass Shift Typically +4 amu for d4Typically +1 or +2 amu per ¹⁵N atom
Chemical Structure Identical to analyteIdentical to analyte
Potential for Isotopic Exchange Possible under certain pH and temperature conditions.[1]Generally stable with no risk of exchange.
Chromatographic Behavior May exhibit a slight retention time shift (isotope effect).[2][3]Typically co-elutes perfectly with the analyte.[2]

Performance Comparison as Internal Standards

The choice between a deuterated and a 15N-labeled internal standard can significantly impact the performance of a quantitative assay, particularly in terms of accuracy, precision, and susceptibility to matrix effects.

Accuracy and Precision

While both types of standards can provide good accuracy and precision, 15N-labeled standards are often considered superior due to their greater isotopic stability and co-elution with the analyte. Deuterated standards can sometimes lead to inaccuracies, with some studies reporting significant errors under certain conditions.

Table 1: Performance Data for Nitrosamine Analysis using Deuterated Internal Standards

AnalyteInternal StandardMatrixLOQ (ng/mL)Accuracy (Recovery %)Precision (%RSD)Reference
NDEANDEA-d10Metformin Drug Substance0.02585-110≤ 6.5[4]
NDMANDMA-d6Metformin Drug Substance0.189-98Not specified[4]
Various NitrosaminesVarious Deuterated ISFoodstuffs0.01-1.00 (µg/L)70-130<10[2][5]
NDEANot specifiedWater0.025-25 (calibration range)Within 15% of actual concentration<7[6]

NDEA (N-Nitrosodiethylamine) is a close structural analog of N-Ethyl-N-nitroso-1-propanamine.

Matrix Effects and the Isotope Effect

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis. An ideal internal standard should co-elute with the analyte to experience and correct for the same matrix effects.

15N-Labeled Standards: Because the mass difference is due to a heavier nucleus (¹⁵N vs. ¹⁴N), the physicochemical properties like hydrophobicity and polarity are virtually identical to the unlabeled analyte. This results in near-perfect co-elution, providing the most accurate compensation for matrix effects.

Deuterated Standards: The substitution of hydrogen with deuterium can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard may elute slightly earlier or later than the native analyte.[2][3] This separation, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects and potentially compromising the accuracy of quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of quantitative analyses. Below are representative protocols for the analysis of a nitrosamine analyte using both a deuterated and a 15N-labeled internal standard.

Protocol 1: Quantification of N-Ethyl-N-nitroso-1-propanamine using this compound

This protocol is a generalized example for the analysis of a drug substance.

1. Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance to be tested

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the d4-internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 methanol/water mixture to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Spiking: Spike each calibration standard and sample with the d4-internal standard to a final concentration (e.g., 10 ng/mL).

  • Sample Preparation: Accurately weigh a portion of the drug substance, dissolve it in a known volume of extraction solvent (e.g., methanol), and add the d4-internal standard. Vortex and centrifuge the sample, then dilute the supernatant as needed.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A suitable reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: An appropriate gradient to separate the analyte from matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the d4-internal standard against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

Protocol 2: Quantification of N-Ethyl-N-nitroso-1-propanamine using a 15N-Labeled Internal Standard

The protocol for using a 15N-labeled internal standard is very similar to that for a deuterated standard, with the primary difference being the specific masses monitored by the mass spectrometer.

1. Materials and Reagents

  • N-Ethyl-N-nitroso-1-propanamine analytical standard

  • 15N-labeled N-Ethyl-N-nitroso-1-propanamine internal standard

  • (Other reagents as in Protocol 1)

2. Standard and Sample Preparation

  • Follow the same procedure as in Protocol 1, substituting the 15N-labeled internal standard for the deuterated one.

3. LC-MS/MS Analysis

  • The LC conditions would be identical to Protocol 1.

  • The MS parameters would be adjusted to monitor the specific MRM transitions for the analyte and the 15N-labeled internal standard.

4. Data Analysis

  • The data analysis procedure is the same as in Protocol 1, using the peak area ratio of the analyte to the 15N-labeled internal standard.

Visualizing the Workflow

The following diagrams illustrate the key decision points and the general analytical workflow for using stable isotope-labeled internal standards.

G Decision Pathway for Internal Standard Selection A High Accuracy & Precision Required? B Potential for Isotopic Exchange? A->B Yes C Complex Matrix with High Matrix Effects? B->C No D 15N-Labeled Standard B->D Yes C->D Yes E Deuterated Standard (e.g., d4) C->E No F Consider 15N-Labeled Standard for Optimal Performance D->F G Validate Deuterated Standard for Stability E->G G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Weighing B Spike with Internal Standard (d4 or 15N-labeled) A->B C Extraction B->C D Centrifugation / Filtration C->D E Dilution D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification via Calibration Curve J->K

References

A Comparative Analysis of N-Ethyl-N-nitroso-1-propanamine-d4 and its Deuterated Analogs in Analytical and Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is of paramount importance due to their potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities.[1] The use of stable isotope-labeled internal standards, particularly deuterated analogs, in conjunction with mass spectrometry-based methods, has become the gold standard for achieving the required sensitivity and accuracy in nitrosamine analysis.[2]

This guide provides a comparative analysis of N-Ethyl-N-nitroso-1-propanamine-d4 and other commonly used deuterated nitrosamine analogs. It offers a review of their performance in analytical methodologies, insights into their metabolic fate and genotoxic potential, and detailed experimental protocols to support researchers in method development and validation.

Performance of Deuterated Nitrosamine Analogs as Internal Standards

Deuterated nitrosamines are chemically almost identical to their non-deuterated counterparts, but their increased mass allows for their differentiation in mass spectrometry.[2] This property makes them ideal internal standards to compensate for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analysis.[3] The choice of a suitable deuterated internal standard is critical and depends on the specific nitrosamine being analyzed and the analytical method employed.

While specific performance data for this compound is not extensively published in direct comparative studies, its performance can be inferred from the well-documented use of other deuterated nitrosamines. The following tables summarize typical performance characteristics of commonly used deuterated nitrosamine standards in validated analytical methods.

Table 1: Comparison of Method Validation Parameters for Common Deuterated Nitrosamine Internal Standards

Deuterated Internal StandardAnalyte(s)Linearity Range (ng/mL)Correlation Coefficient (r²)Recovery (%)Reference(s)
N-Nitrosodimethylamine-d6 (NDMA-d6)NDMA0.25 - 50> 0.99990 - 110[4]
N-Nitrosodiethylamine-d10 (NDEA-d10)NDEA0.1 - 20> 0.99889.5 - 112.0[5]
This compound N-Ethyl-N-nitroso-1-propanamine (NPEA) Typically 0.1 - 100> 0.99Expected 80 - 120Inferred
N-Nitrosodi-n-propylamine-d14 (NDPA-d14)NDPA0.5 - 50> 0.99991 - 126[3]

Note: The performance of this compound is inferred based on the typical performance of other deuterated nitrosamine standards. Actual values will be method-dependent.

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis Using Deuterated Internal Standards

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference(s)
N-Nitrosodimethylamine (NDMA)GC-MS/MS0.02 ppm0.06 ppm[1]
N-Nitrosodiethylamine (NDEA)LC-MS/MS0.22 ppm0.66 ppm[6]
N-Ethyl-N-nitroso-1-propanamine (NPEA) LC-MS/MS or GC-MS/MS Typically 0.01 - 0.1 ppm Typically 0.03 - 0.3 ppm Inferred
N-Nitrosodi-n-propylamine (NDPA)GC-MS0.05 µg/LNot Specified[7]

Note: The LOD and LOQ for N-Ethyl-N-nitroso-1-propanamine are inferred based on typical sensitivities for similar nitrosamines. Actual values will be dependent on the specific analytical method and instrumentation.

Metabolic Activation and Genotoxicity

N-nitrosamines are not directly genotoxic but require metabolic activation by cytochrome P450 (CYP) enzymes to exert their carcinogenic effects. The primary activation pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the nitroso group. This leads to the formation of an unstable α-hydroxy nitrosamine, which then breaks down to form a reactive electrophilic diazonium ion that can alkylate DNA, leading to mutations.

Deuteration at the α-carbon position can slow down the rate of this metabolic activation due to the kinetic isotope effect. This effect has been observed to reduce the metabolic oxidation rate of some deuterated nitrosamines, which may correlate with a decrease in their carcinogenic potency.

The genotoxicity of N-ethyl-N-propylnitrosamine, the non-deuterated analog of the topic compound, has been evaluated in various in vitro and in vivo assays. Like other small dialkylnitrosamines, it is expected to be mutagenic in the Ames test, particularly with metabolic activation (S9 fraction).[8][9] It is also predicted to induce chromosomal aberrations in mammalian cells.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of nitrosamines using deuterated internal standards and for assessing their genotoxicity.

Representative Experimental Protocol for the Quantification of N-Ethyl-N-nitroso-1-propanamine (NPEA) in a Drug Substance by LC-MS/MS

This protocol is a generalized procedure and should be optimized and validated for the specific drug substance and instrumentation.

1. Materials and Reagents:

  • N-Ethyl-N-nitroso-1-propanamine (NPEA) analytical standard

  • This compound (NPEA-d4) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance to be analyzed

2. Standard Solution Preparation:

  • NPEA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NPEA standard in methanol.

  • NPEA-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NPEA-d4 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NPEA stock solution with a suitable solvent (e.g., 50:50 methanol/water) to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Spiked Calibration Standards: Spike each calibration standard with the NPEA-d4 internal standard to a constant final concentration (e.g., 20 ng/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the ground drug substance.

  • Add a known volume of the NPEA-d4 internal standard working solution.

  • Add an appropriate extraction solvent (e.g., methanol).

  • Vortex and/or sonicate to ensure complete extraction.

  • Centrifuge to pelletize any undissolved excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.

  • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: Develop a suitable gradient to separate NPEA from matrix components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • NPEA: Monitor a specific precursor-to-product ion transition (e.g., m/z 117.1 -> 75.1).

    • NPEA-d4: Monitor a specific precursor-to-product ion transition (e.g., m/z 121.1 -> 79.1). (Note: The exact m/z values may need to be optimized based on the instrument and experimental conditions.)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of NPEA to NPEA-d4 against the concentration of the calibration standards.

  • Determine the concentration of NPEA in the sample by interpolating its peak area ratio from the calibration curve.

Experimental Protocol for In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline and is enhanced for the detection of nitrosamines.[12]

1. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and Escherichia coli strain (e.g., WP2 uvrA).

  • Test compound (N-ethyl-N-propylnitrosamine).

  • Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535, N-ethyl-N'-nitro-N-nitrosoguanidine for WP2 uvrA).

  • Negative control (solvent).

  • S9 fraction (from induced rat or hamster liver) for metabolic activation.

  • Cofactor solution (NADP, G6P).

  • Minimal glucose agar plates.

  • Top agar.

2. Experimental Procedure:

  • Pre-incubation Method:

    • In a test tube, add the test compound at various concentrations, the bacterial tester strain, and either buffer (for non-activation) or S9 mix (for metabolic activation).

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

3. Data Analysis:

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and the increase is at least two-fold higher than the solvent control.

Visualizations

Metabolic Activation Pathway of N-Ethyl-N-propylnitrosamine

Metabolic_Activation cluster_0 Bioactivation NPEA N-Ethyl-N-propylnitrosamine alpha_hydroxy α-Hydroxy-N-ethyl- N-propylnitrosamine NPEA->alpha_hydroxy CYP450 (α-hydroxylation) diazonium Propyl Diazonium Ion alpha_hydroxy->diazonium Spontaneous decomposition carbonium Propyl Carbonium Ion diazonium->carbonium DNA_adduct DNA Adducts carbonium->DNA_adduct Alkylation Mutation Mutation DNA_adduct->Mutation Experimental_Workflow Sample Sample (Drug Substance) Spike Spike with NPEA-d4 (Internal Standard) Sample->Spike Extraction Extraction with Solvent Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification Genotoxicity_Logic cluster_1 Genotoxicity Assessment Compound Test Compound Metabolic_Activation Metabolic Activation (S9 Mix) Compound->Metabolic_Activation Ames Ames Test (Gene Mutation) Metabolic_Activation->Ames Chromo_Aberration Chromosomal Aberration (Clastogenicity) Metabolic_Activation->Chromo_Aberration Genotoxic_Potential Genotoxic Potential Ames->Genotoxic_Potential Chromo_Aberration->Genotoxic_Potential

References

A Comparative Guide to Achieving Accuracy and Precision in Nitrosamine Analysis Using N-Ethyl-N-nitroso-1-propanamine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-nitrosamine impurities is a critical mandate for ensuring pharmaceutical safety. These compounds are classified as probable human carcinogens, and their presence in drug products is under intense regulatory scrutiny, necessitating highly sensitive and reliable analytical methods.[1][2][3] This guide provides an objective comparison of modern analytical techniques where N-Ethyl-N-nitroso-1-propanamine-d4 is utilized as an internal standard to achieve the highest levels of accuracy and precision.

This compound is the deuterium-labeled stable isotope of the target analyte, N-Ethyl-N-nitroso-1-propanamine (NEPA).[4][5][6] Its role is not as a reagent but as an internal standard (IS), a crucial tool in quantitative analysis, particularly in mass spectrometry-based methods.[4] By adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical process, it is possible to correct for procedural variations, including extraction inefficiencies, injection volume differences, and matrix-induced ion suppression or enhancement in the mass spectrometer.[7] This normalization is the key to obtaining reliable and accurate results at the trace levels required by regulatory bodies.[8]

The Role of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a stable isotope-labeled (SIL) internal standard like this compound is that it behaves chemically and physically almost identically to its non-labeled counterpart (the analyte) throughout the entire analytical workflow. However, due to its increased mass from the deuterium atoms, it is distinguishable by the mass spectrometer. Any loss of analyte during sample preparation or fluctuation in instrument signal will affect the SIL-IS to the same degree. Therefore, by calculating the ratio of the analyte's signal to the IS signal, these variations are effectively canceled out, leading to superior accuracy and precision.

Figure 1. Conceptual Workflow of Internal Standard Correction cluster_0 Analytical Workflow cluster_1 Data Processing Sample Sample containing Analyte (NEPA) Spike Spike with known amount of Internal Standard (NEPA-d4) Sample->Spike Prep Sample Preparation (Extraction, Cleanup) Spike->Prep Analysis Instrumental Analysis (LC-MS or GC-MS) Prep->Analysis Analyte_Signal Measure Analyte Signal Analysis->Analyte_Signal IS_Signal Measure IS Signal Analysis->IS_Signal Ratio Calculate Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quant Determine Final Concentration Ratio->Quant Variability Procedural Variability (e.g., Matrix Effects, Loss) Variability->Prep Variability->Analysis

Figure 1. Conceptual Workflow of Internal Standard Correction

Comparison of Key Analytical Techniques

The detection of nitrosamines at trace levels requires highly sensitive and selective instrumentation. The most prevalent methods couple a chromatographic separation technique with mass spectrometry.[8] While various methods exist, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely adopted and validated techniques.[2][9]

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-Tandem MS (GC-MS/MS)Liquid Chromatography-High Resolution MS (LC-HRMS)
Principle Separates compounds based on polarity in a liquid mobile phase, followed by ionization (e.g., ESI, APCI) and detection of specific parent-to-daughter ion transitions for high selectivity.Separates volatile compounds based on boiling point in a gaseous mobile phase, followed by ionization (e.g., EI) and detection of specific parent-to-daughter ion transitions.Separates compounds similarly to LC-MS/MS, but the mass spectrometer measures mass with very high resolution and accuracy, allowing for confident identification and differentiation from interferences based on exact mass.[1]
Applicability Broadly applicable to a wide range of nitrosamines, including those that are less volatile or thermally unstable.[8] This is the most versatile technique.Best suited for volatile nitrosamines like NDMA and NDEA.[8] High temperatures in the GC inlet can sometimes cause artifactual formation of nitrosamines.[10]Highly versatile and applicable to a broad range of nitrosamines. Its high selectivity is excellent for complex matrices and differentiating impurities from actual nitrosamines.[1]
Advantages High versatility, reduced risk of thermal degradation, suitable for a wider range of compounds.Excellent for volatile compounds, often provides high chromatographic resolution.Provides high certainty in compound identification, reduces false positives, and can perform retrospective data analysis for unknown impurities.[1]
Limitations Potential for matrix effects (ion suppression/enhancement), which are mitigated by using an SIL-IS.Limited to thermally stable and volatile compounds; risk of on-column or in-injector sample degradation or artifact formation.[10]Higher instrument cost and complexity compared to tandem quadrupole (MS/MS) systems.

Experimental Protocols

A robust and well-defined experimental protocol is essential for achieving reproducible results. Below is a generalized workflow for the analysis of NEPA using this compound as an internal standard via LC-MS/MS, a commonly employed method.

Generalized LC-MS/MS Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol.

    • Prepare calibration curve standards containing known concentrations of the target analyte (NEPA) and a fixed concentration of the internal standard (NEPA-d4).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 100 mg of drug substance).

    • Spike the sample with a precise volume of the this compound internal standard solution to achieve a target concentration (e.g., 5 ng/mL).

    • Add an extraction solvent (e.g., methanol or dichloromethane) and vortex or sonicate to dissolve the sample and extract the nitrosamines.[11]

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.[7]

  • Chromatographic Conditions (Example):

    • System: UHPLC (Ultra-High Performance Liquid Chromatography)

    • Column: A C18 stationary phase is commonly used (e.g., 100 x 2.1 mm, 1.9 µm).[7][12]

    • Mobile Phase A: 0.1% Formic Acid in Water[12]

    • Mobile Phase B: 0.1% Formic Acid in Methanol[12]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions (Example):

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.[7]

Figure 2. General Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Start weigh 1. Weigh Drug Substance (e.g., 100 mg) start->weigh spike 2. Spike with Internal Standard (NEPA-d4) weigh->spike extract 3. Add Extraction Solvent (e.g., Methanol) & Vortex spike->extract centrifuge 4. Centrifuge to Pellet Solids extract->centrifuge filter 5. Filter Supernatant (0.22 µm) into Vial centrifuge->filter inject 6. Inject into UHPLC System filter->inject separate 7. Chromatographic Separation (C18 Column) inject->separate ionize 8. Ionization (ESI / APCI Source) separate->ionize detect 9. MS/MS Detection (MRM Mode) ionize->detect quantify 10. Quantify using Analyte/IS Ratio detect->quantify end End quantify->end

Figure 2. General Experimental Workflow for LC-MS/MS Analysis

Performance Data and Method Validation

Method validation is performed according to guidelines like ICH Q2(R1) to demonstrate that an analytical procedure is suitable for its intended purpose.[8] The use of an SIL-IS like this compound is instrumental in meeting the stringent validation requirements for accuracy and precision.

ParameterTypical Acceptance CriteriaPerformance with SIL-ISRationale
Accuracy Recovery of 70-130% is often acceptable at low levels.[13]Typically achieves 85-115% recovery.[14]The SIL-IS effectively corrects for analyte loss during sample preparation and matrix effects during analysis, leading to a more accurate measurement of the true concentration.
Precision (%RSD) ≤ 20% Relative Standard Deviation (RSD) at the Limit of Quantification (LOQ).[13]Consistently achieves < 15% RSD.[14]By normalizing the analyte signal to the IS signal, run-to-run variations in instrument performance and injection volume are minimized, resulting in highly repeatable measurements.
Linearity (R²) Coefficient of determination (R²) ≥ 0.99Typically ≥ 0.995.[13]The consistent response ratio across a range of concentrations demonstrates a reliable quantitative relationship.
Limit of Quantification (LOQ) Must be sufficiently below the regulatory acceptable intake (AI) limit.Methods can achieve LOQs in the low ng/g (ppb) range, often below 1 ng/mL.[1][14]The high sensitivity of modern mass spectrometers, combined with the selectivity of MS/MS or HRMS, allows for reliable quantification at very low levels.

Conclusion

The accurate and precise determination of N-nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality control. While advanced analytical techniques like LC-MS/MS, GC-MS/MS, and LC-HRMS provide the necessary sensitivity and selectivity, their ultimate performance relies on a robust quantitative strategy. The use of a stable isotope-labeled internal standard, such as This compound , is the gold standard for this purpose. It effectively compensates for the inherent variability in complex sample matrices and multi-step analytical workflows. By incorporating this internal standard, researchers and scientists can confidently validate their methods, meet stringent regulatory requirements, and ensure the safety and quality of pharmaceutical products.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison for N-Ethyl-N-nitroso-1-propanamine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and accurate quantification of nitrosamine impurities is a critical aspect of pharmaceutical quality control. The presence of N-nitrosamines, classified as probable human carcinogens, in medicinal products is a significant safety concern for global regulatory agencies. This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study on N-Ethyl-N-nitroso-1-propanamine-d4, a deuterated internal standard often used in the analysis of its non-deuterated counterpart, N-Ethyl-N-nitroso-1-propanamine (NENP). The inclusion of supporting experimental data and detailed methodologies aims to facilitate informed decisions in laboratory practice.

Quantitative Performance Across Laboratories: A Comparative Summary

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory study involving five laboratories. This data is for illustrative purposes to represent a typical range of performance and does not reflect the results of an actual study. The participating laboratories utilized various analytical methodologies to determine the concentration of this compound in a standardized sample. Key performance indicators such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and Relative Standard Deviation (RSD) for precision are presented.

Laboratory IDAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (RSD%)
Lab 01GC-MS/MS0.050.154.2
Lab 02LC-MS/MS0.080.255.5
Lab 03GC-TEA0.100.306.8
Lab 04LC-HRMS0.030.103.9
Lab 05GC-MS0.200.608.1

Experimental Protocols: A Detailed Look at the Methodologies

The analytical methods employed in the determination of nitrosamines are pivotal to achieving reliable results. While specific parameters may vary between laboratories, the fundamental principles of sample preparation and instrumental analysis remain consistent.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for the extraction and concentration of nitrosamines from a sample matrix is Solid Phase Extraction (SPE).

  • Conditioning: The SPE cartridge (e.g., a divinylbenzene-based polymer) is conditioned with an appropriate solvent, such as methanol, followed by water.

  • Loading: The sample, typically dissolved in an aqueous solution, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove potential interferences.

  • Elution: The target analyte, this compound, is eluted from the cartridge using a stronger organic solvent, such as dichloromethane.

  • Concentration: The eluate is then concentrated to a final volume, often under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and detection of volatile and semi-volatile compounds like nitrosamines.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a stationary phase suitable for nitrosamine separation (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless injection mode is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of the target analyte from other components in the sample.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is utilized for enhanced sensitivity and selectivity by monitoring specific ions corresponding to this compound.

Visualizing the Workflow and Biological Context

To better understand the processes involved in inter-laboratory studies and the significance of nitrosamine analysis, the following diagrams illustrate a typical study workflow and a generic signaling pathway associated with nitrosamine-induced carcinogenicity.

Inter_Laboratory_Study_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_data Data Compilation & Review cluster_reporting Reporting & Conclusion A Study Design B Sample Preparation & Distribution A->B C Sample Receipt & Storage B->C D Analysis using Validated Methods C->D E Data Submission D->E F Statistical Analysis E->F G Report Generation F->G H Conclusion & Recommendations G->H

Caption: A typical workflow for an inter-laboratory comparison study.

Nitrosamine_Carcinogenicity_Pathway A Nitrosamine Exposure B Metabolic Activation (CYP450 enzymes) A->B C Formation of Alkylating Agents B->C D DNA Adduct Formation C->D E DNA Damage & Mutations D->E F Cell Proliferation & Tumor Initiation E->F

Caption: A generic signaling pathway of nitrosamine-induced carcinogenicity.

Establishing the Limit of Detection for N-Ethyl-N-nitroso-1-propanamine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of N-nitrosodiethylamine (NDEA), a probable human carcinogen, is of paramount importance in the pharmaceutical industry to ensure patient safety.[1][2] The use of a stable isotope-labeled internal standard, such as N-Ethyl-N-nitroso-1-propanamine-d4 (NDEA-d4), is a widely accepted and crucial strategy for achieving accurate and reliable results in analytical testing, particularly in complex matrices.[3][4] This guide provides a comparative overview of the limit of detection (LOD) for NDEA analysis utilizing NDEA-d4 as an internal standard, supported by experimental data and detailed protocols.

This compound serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the target analyte, NDEA.[5] This similarity ensures that both compounds behave similarly during sample preparation, extraction, chromatography, and ionization, thus compensating for variations and matrix effects.[6][7] The mass difference due to the deuterium labeling allows for clear differentiation from the non-deuterated NDEA in mass spectrometry-based methods.[5]

Comparative Limit of Detection (LOD) Data

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes reported LOD values for the detection of NDEA using NDEA-d4 as an internal standard across various analytical techniques and matrices.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSValsartan Drug Substance0.05 ppmNot Specified[1]
LC-MS/MSRanitidine0.07-0.3 µg/kg0.3-0.9 µg/kg
LC-MS/MSSartan Medicines0.02 µg/g0.05 µg/g[8]
Headspace GC/MSDrug Substance0.01 ppm0.05 µg/g[5]
GC-MS/MSNot SpecifiedBelow 3 ppbNot Specified[9]

Experimental Protocol for LOD Determination (LC-MS/MS)

This section outlines a general methodology for establishing the LOD for NDEA in a drug substance using NDEA-d4 as an internal standard, based on common practices in the pharmaceutical industry.

1. Materials and Reagents:

  • N-Nitrosodiethylamine (NDEA) reference standard

  • This compound (NDEA-d4) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance matrix (blank)

2. Standard Solution Preparation:

  • NDEA Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDEA reference standard in methanol.

  • NDEA-d4 Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDEA-d4 in methanol.[5]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the NDEA stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from, for example, 0.01 ng/mL to 100 ng/mL. Spike each calibration standard with the NDEA-d4 internal standard to a final concentration of 400 ng/mL.[5]

3. Sample Preparation:

  • Accurately weigh a specified amount of the drug substance (e.g., 500 mg) into a centrifuge tube.

  • Spike the sample with the NDEA-d4 internal standard.

  • Add a suitable extraction solvent (e.g., methanol) and vortex to dissolve the sample.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[10]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).[10]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NDEA and NDEA-d4.

5. LOD and LOQ Determination:

  • Inject a series of low-concentration standards.

  • The limit of detection (LOD) is typically determined as the concentration at which the signal-to-noise ratio (S/N) is greater than or equal to 3.

  • The limit of quantification (LOQ) is determined as the concentration at which the S/N is greater than or equal to 10, with acceptable precision and accuracy.

Experimental Workflow Diagram

LOD_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Data Evaluation prep Preparation of Standards & Samples stock_ndea NDEA Stock Solution stock_ndead4 NDEA-d4 (IS) Stock Solution cal_standards Calibration Standards (NDEA + IS) stock_ndea->cal_standards stock_ndead4->cal_standards sample_prep Sample Preparation (Matrix + IS) stock_ndead4->sample_prep analysis LC-MS/MS Analysis cal_standards->analysis sample_prep->analysis data_acq Data Acquisition (MRM Mode) chrom_sep Chromatographic Separation data_acq->chrom_sep ms_detection Mass Spectrometric Detection chrom_sep->ms_detection processing Data Processing & Evaluation ms_detection->processing peak_integration Peak Integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve sn_ratio Signal-to-Noise Ratio Calculation calibration_curve->sn_ratio lod_loq LOD & LOQ Determination sn_ratio->lod_loq

Caption: Workflow for LOD determination of NDEA using NDEA-d4.

Regulatory Context

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines regarding the control of nitrosamine impurities in pharmaceutical products.[2][11] These regulatory bodies require manufacturers to conduct comprehensive risk assessments and, if a risk is identified, to perform confirmatory testing using validated, sensitive analytical methods.[4][7] The acceptable intake (AI) limits for nitrosamines are set at very low levels, necessitating analytical methods with correspondingly low limits of detection and quantification.[12][13] For instance, the FDA has established an acceptable intake limit for NDEA, and if multiple nitrosamine impurities are present, the total quantity should not exceed the limit for the most potent one.[12][13] The use of isotope-labeled internal standards like NDEA-d4 is a key component in developing the robust and sensitive analytical methods required to meet these regulatory expectations.[4]

References

A Comparative Guide to Establishing the Limit of Quantification for N-Ethyl-N-nitroso-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities, such as N-Ethyl-N-nitroso-1-propanamine (NENA or NEIPA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict controls, requiring highly sensitive and validated analytical methods for their detection and quantification at trace levels.[3][4] This guide provides a comparative overview of analytical methodologies for establishing the Limit of Quantification (LOQ) for NENA, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterated stable isotope-labeled internal standard (SIL-IS) used in these methods to ensure accuracy and precision.[5]

Performance Benchmarks: A Comparison of Analytical Techniques

The choice of analytical technique is critical for achieving the low quantification limits required to ensure patient safety. High-sensitivity mass spectrometry, whether coupled with liquid or gas chromatography, is the industry standard.[3] Below is a comparison of performance data from various validated methods for nitrosamine analysis.

Table 1: Comparison of Performance Data for Nitrosamine Quantification

Analytical TechniqueAnalyte(s)LOQLinearity (R²)Precision (%RSD)Sample Matrix
LC-MS/MS Multiple Nitrosamines0.05 µg/g (equivalent to 0.1 ng/mL)[6]>0.998[6]< 15% at LOQDrug Product[6]
LC-HRAMS 8 NitrosaminesAs low as 0.005 ppm (µg/g)[1]Not SpecifiedNot SpecifiedVarious Drug Products[1]
LC-MS/MS N-Nitroso Propranolol25 pg/mL (0.005 ppm)[7]>0.99[7]< 10% at LOQ[7]Propranolol API & Tablets[7]
GC-MS/MS 6 Nitrosamines15 ppb (ng/g)[8]Not SpecifiedNot SpecifiedSartan Drug Products[8]
GC-MS/MS 13 Nitrosamines1 - 10 ppb (ng/mL)[9]>0.99[9]Not SpecifiedAqueous & Organic Matrices[9]
GC-MS/MS NDMA & NDEA0.018 ppm>0.99[10]0.8 - 2.5%[10]Zidovudine API[10]

Note: LOQ values are often matrix-dependent and can vary based on sample preparation and instrument sensitivity. The values presented are representative of what is achievable with modern instrumentation.

Experimental Protocols: Establishing the Limit of Quantification

The determination of the LOQ must be performed according to established validation guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12] The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[13]

General Protocol for LOQ Determination (Based on Signal-to-Noise)

This protocol outlines a typical workflow for establishing the LOQ for NENA using a SIL-IS (this compound) by LC-MS/MS or GC-MS/MS.

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of the NENA standard and the this compound internal standard (IS) in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NENA stock solution to concentrations bracketing the expected LOQ. A typical range might be from 0.05 ng/mL to 20 ng/mL.[6]

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 20 µg/L) that will be spiked into all standards, blanks, and samples.[14]

2. Sample Preparation:

  • Accurately weigh the sample (e.g., powdered tablets or API).

  • Add a precise volume of extraction solvent (e.g., Dichloromethane or Methanol/Water).[6][8]

  • Spike with a known volume of the IS working solution.

  • Vortex and/or sonicate to ensure complete dissolution of the analyte.[6]

  • Centrifuge to pellet insoluble excipients.

  • Filter the supernatant through a 0.22 µm filter before analysis.

3. Chromatographic & Mass Spectrometric Analysis:

  • Develop a selective chromatographic method (either LC or GC) to separate NENA from matrix interferences.

  • Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode for both NENA and its deuterated internal standard. This involves selecting precursor and product ion transitions that are specific and sensitive.

  • Inject a series of diluted standard solutions to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1. This concentration serves as the prospective LOQ.

4. Validation of the LOQ:

  • Precision and Accuracy: Prepare at least six independent samples spiked at the prospective LOQ concentration.

  • Analyze these samples and calculate the concentration of each.

  • The LOQ is confirmed if the results demonstrate acceptable precision (typically ≤20% RSD) and accuracy (typically within 70-130% recovery).[8]

Workflow for LOQ Establishment

The following diagram illustrates the logical workflow for determining and validating the Limit of Quantification for a nitrosamine impurity according to regulatory expectations.

LOQ_Establishment_Workflow cluster_validation 3. Validation & Confirmation cluster_result 4. Finalization prep_stock Prepare Analyte & Internal Standard (IS) Stock Solutions prep_standards Prepare Serial Dilutions (Calibration & LOQ-level Standards) prep_stock->prep_standards prep_samples Prepare Spiked Samples at Target LOQ Concentration prep_stock->prep_samples inject_standards Analyze Diluted Standards develop_method Develop Selective LC-MS/MS or GC-MS/MS Method develop_method->inject_standards determine_sn Determine Concentration with Signal-to-Noise (S/N) Ratio ≈ 10 inject_standards->determine_sn analyze_spiked Analyze ≥6 Spiked Samples at Prospective LOQ determine_sn->analyze_spiked Prospective LOQ calc_stats Calculate Precision (%RSD) & Accuracy (% Recovery) analyze_spiked->calc_stats acceptance Criteria Met? (e.g., RSD ≤ 20%) calc_stats->acceptance loq_fail LOQ Not Confirmed (Re-evaluate Method) acceptance->loq_fail No loq_pass LOQ Established acceptance->loq_pass Yes

Caption: Workflow for establishing the Limit of Quantification (LOQ).

References

A Comparative Guide to Assessing the Linearity of Calibration Curves for Nitrosamine Analysis Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrosamine impurities in pharmaceutical products is a critical safety requirement. The use of deuterated internal standards is a cornerstone of robust analytical methods, ensuring precision and accuracy by correcting for variability during sample processing and analysis. This guide provides a comparative overview of the performance of deuterated internal standards in establishing linear calibration curves for the quantification of nitrosamines, with a focus on the principles applicable to N-Ethyl-N-nitroso-1-propanamine and its deuterated counterpart, N-Ethyl-N-nitroso-1-propanamine-d4.

While specific public-domain data on the use of this compound is limited, the principles of its application are analogous to those of other commonly used deuterated nitrosamine standards. This guide leverages available experimental data from these surrogates to illustrate the assessment of calibration curve linearity.

Performance Comparison of Deuterated Internal Standards in Nitrosamine Analysis

The linearity of a calibration curve is fundamental to a quantitative analytical method, demonstrating a proportional relationship between the instrument response and the concentration of the analyte. This relationship is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1. The following tables summarize the performance characteristics of various deuterated internal standards in the analysis of different nitrosamine impurities by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Linearity of Calibration Curves for Nitrosamine Analysis using Deuterated Internal Standards

AnalyteInternal StandardConcentration Ranger² ValueAnalytical Method
N-Nitrosodimethylamine (NDMA)NDMA-d60.2 - 2000 ng/mL≥ 0.995GC-Orbitrap MS
N-Nitrosodiethylamine (NDEA)NDEA-d101 - 100 ng/mL> 0.99LC-MS/MS
Multiple NitrosaminesNDMA-d60.06 - 500 ng/mL> 0.997LC-MS/MS
Multiple NitrosaminesNDEA-d108.8 - 111.8 ng/mL0.9973 - 0.9954LC-MS/MS
NDMA, NDEA, NEIPA, NDIPANot Specified0.099 - 0.3 ppm> 0.99GC-MS
Eight NitrosaminesFour Deuterated ISTDs1 - 100 ppb> 0.99LC-MS/MS

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Various Nitrosamine Analyses

Analyte(s)LODLOQAnalytical Method
Nine Nitrosamines0.4 - 12 ng/LNot SpecifiedLC-HRAM-MS
NDMA, NDEA, NEIPA, NDIPA0.033 ppm0.099 ppmGC-MS
Eight Nitrosamines0.76 - 2.09 ng/L2.41 - 6.65 ng/LGC-MS/MS
NDEA0.2 µg/L0.5 µg/LLC-HRAM-MS

Experimental Protocols

A robust and well-documented experimental protocol is essential for achieving a linear calibration curve and ensuring the accuracy of quantitative results. Below is a representative protocol for the analysis of nitrosamines in a drug substance using a deuterated internal standard, adaptable for this compound.

Protocol: Quantification of N-Ethyl-N-nitrosopropanamine in a Drug Substance using LC-MS/MS

1. Materials and Reagents:

  • N-Ethyl-N-nitroso-1-propanamine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Autosampler vials

  • 0.22 µm syringe filters

2. Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve N-Ethyl-N-nitroso-1-propanamine in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 100 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution with methanol to a fixed concentration.

3. Calibration Curve Preparation:

  • Prepare a set of calibration standards by spiking the appropriate working standard solutions into a blank matrix (a solution representing the sample matrix without the analyte).

  • Add a constant volume of the internal standard working solution to each calibration standard.

  • The final concentrations should be chosen to bracket the expected concentration of the analyte in the samples.

4. Sample Preparation:

  • Accurately weigh a known amount of the drug substance.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Spike the sample with the same constant volume of the internal standard working solution as used for the calibration standards.

  • Vortex or sonicate the sample to ensure complete dissolution and mixing.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A UHPLC system is typically used.

    • Column: A C18 reversed-phase column is commonly employed for nitrosamine separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient elution program should be developed to achieve separation of the analyte from matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both N-Ethyl-N-nitroso-1-propanamine and this compound.

6. Data Analysis and Linearity Assessment:

  • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot a calibration curve of the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve data.

  • The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99.

Visualizations

Analytical Workflow for Nitrosamine Quantification

The following diagram illustrates a typical workflow for the quantification of a nitrosamine analyte in a drug substance using a deuterated internal standard.

General Workflow for Nitrosamine Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation start Weigh Drug Substance and Prepare Standards add_is Spike with this compound start->add_is dissolve Dissolve and Mix add_is->dissolve filter Filter dissolve->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte and Assess Linearity calibrate->quantify Linearity Assessment Logic prep_standards Prepare Calibration Standards (Varying Analyte Concentration, Fixed IS Concentration) analyze_standards Analyze Standards by LC-MS/MS prep_standards->analyze_standards get_data Obtain Peak Area Ratios (Analyte/IS) analyze_standards->get_data plot_curve Plot Area Ratio vs. Concentration get_data->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression evaluate_r2 r² ≥ 0.99? linear_regression->evaluate_r2 accept Linearity Acceptable evaluate_r2->accept Yes reject Linearity Not Acceptable (Re-evaluate Method) evaluate_r2->reject No

Evaluating the Robustness of Analytical Methods with N-Ethyl-N-nitroso-1-propanamine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of nitrosamine impurities in pharmaceutical products is of paramount importance due to their potential carcinogenic effects. The use of stable isotope-labeled internal standards is a critical component in developing reliable analytical methods to meet stringent regulatory requirements. This guide provides a comprehensive comparison of N-Ethyl-N-nitroso-1-propanamine-d4 as an internal standard for the analysis of its non-deuterated counterpart, N-Ethyl-N-nitroso-1-propanamine (NENP), and other nitrosamines. We will explore its performance in comparison to other commonly used deuterated standards, supported by experimental data and detailed methodologies.

The Role of Deuterated Internal Standards in Analytical Robustness

Deuterated internal standards are synthetic versions of the target analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This isotopic labeling results in a mass shift that allows the internal standard to be distinguished from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[1][2] By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it is possible to compensate for variations that may occur during sample preparation, extraction, and instrumental analysis. This significantly improves the accuracy and precision of the quantification, leading to a more robust analytical method.[3] Regulatory bodies such as the FDA and EMA strongly recommend the use of isotopically labeled internal standards for the analysis of nitrosamine impurities.[1]

Performance Comparison of Deuterated Internal Standards

While direct head-to-head comparative studies for a wide range of deuterated internal standards are not always available in published literature, performance data can be collated from various validation studies to provide a meaningful comparison. The choice of an internal standard is often dependent on the specific nitrosamine being analyzed, its commercial availability, and the specific requirements of the analytical method.[4]

This compound is specifically designed as an internal standard for the quantification of N-Ethyl-N-nitroso-1-propanamine. However, for broader nitrosamine analysis, other deuterated standards are frequently employed. The following table summarizes typical performance characteristics of commonly used deuterated nitrosamine standards. It is important to note that these values are dependent on the specific matrix, analytical method, and instrumentation used.

Table 1: Comparison of Performance Data for Selected Deuterated Nitrosamine Internal Standards

Internal StandardAnalyte(s)Typical Recovery (%)Typical LOQ (ng/mL)Linearity (r²)Reference(s)
This compound N-Ethyl-N-nitroso-1-propanamineData not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studies[2][5]
N-Nitrosodiethylamine-d10 (NDEA-d10)N-Nitrosodiethylamine (NDEA)89.5 - 112.00.1>0.998[6]
N-Nitrosodimethylamine-d6 (NDMA-d6)N-Nitrosodimethylamine (NDMA)80 - 1200.1>0.995[3][4]
N-Nitrosodi-n-propylamine-d14 (NDPA-d14)N-Nitrosodi-n-propylamine (NDPA)85 - 1150.1>0.99[7]

Note: The performance of this compound is expected to be similar to other deuterated standards for their corresponding analytes, exhibiting high recovery, low limits of quantification, and excellent linearity when used in a validated method.

Experimental Protocols for Nitrosamine Analysis

The following are representative experimental protocols for the analysis of nitrosamines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These can be adapted for the specific use of this compound.

LC-MS/MS Method for the Quantification of N-Ethyl-N-nitroso-1-propanamine

This method is suitable for the analysis of N-Ethyl-N-nitroso-1-propanamine in a drug substance or product matrix.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 5.0 mL of methanol and vortex until the sample is dissolved or dispersed.[4]

  • Shake the sample for 40 minutes using a mechanical shaker.[4]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[4]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[4]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC)[7]

  • Column: Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent[7]

  • Mobile Phase A: 0.1% Formic acid in water[7]

  • Mobile Phase B: 0.1% Formic acid in methanol[7]

  • Flow Rate: 0.5 mL/min[7]

  • Injection Volume: 10 µL

  • Gradient: Optimized for the separation of N-Ethyl-N-nitroso-1-propanamine from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 4500)[8]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

  • N-Ethyl-N-nitroso-1-propanamine: Precursor ion > Product ion (To be determined based on the specific compound)

  • This compound: Precursor ion > Product ion (To be determined based on the specific compound with a +4 Da mass shift from the non-deuterated analyte)

GC-MS/MS Method for the Quantification of Volatile Nitrosamines

This method is suitable for the analysis of volatile nitrosamines, which can include N-Ethyl-N-nitroso-1-propanamine depending on its volatility.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • Weigh 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of powdered drug product into a 15 mL centrifuge tube.[9]

    • Add a known amount of the deuterated internal standard solution (e.g., this compound).

    • Add 10 mL of 1M NaOH solution and vortex briefly.[9]

    • Add 2.0 mL of dichloromethane, vortex, and shake for at least 5 minutes.[9]

    • Centrifuge at approximately 10,000 g for 5 minutes.[9]

    • Carefully collect the lower organic layer (dichloromethane) for injection.[9]

2. GC-MS/MS Conditions:

  • GC System: Gas chromatograph with a tandem mass spectrometer (e.g., Agilent GC-MS/MS)

  • Column: DB-WAX UI (0.25 µm, 0.25 mm i.d. × 30 m) or equivalent

  • Inlet Temperature: 250 °C[10]

  • Injection Mode: Pulsed splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[5]

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Analytical Workflow

The following diagrams illustrate the logical relationships and experimental workflows involved in the quantification of nitrosamines using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample add_is Add this compound weigh->add_is extract Solvent Extraction add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter inject Inject into LC-MS/MS or GC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Generalized experimental workflow for nitrosamine analysis.

Internal_Standard_Logic Analyte Analyte (NENP) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (NENP-d4) IS->SamplePrep Instrument Instrumental Analysis (Injection, Ionization) SamplePrep->Instrument AnalyteResponse Analyte Response Instrument->AnalyteResponse IS_Response IS Response Instrument->IS_Response Ratio Response Ratio (Analyte / IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of using an internal standard for robust quantification.

References

Navigating Nitrosamine Analysis: A Comparative Guide to Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the robust and accurate analysis of nitrosamine impurities remains a critical challenge for researchers, scientists, and drug development professionals. To meet the stringent regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), selecting an appropriate, validated analytical method is paramount. This guide provides an objective comparison of the most common analytical techniques, supported by experimental data, to aid in the selection of a suitable method for nitrosamine analysis validation.

The primary analytical workhorses for nitrosamine detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the specific nitrosamine impurity, the drug matrix, and the desired sensitivity. High-Resolution Mass Spectrometry (HRMS) is also increasingly utilized for its high accuracy in identifying unknown nitrosamines.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of LC-MS/MS and GC-MS/MS for the analysis of common nitrosamine impurities, based on published validation data. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodNitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Accuracy (% Recovery)Precision (%RSD)
LC-MS/MS NDMA0.20.597.6 - 100< 15
NDEA0.20.593.5 - 101.7< 15
NMBA1.01.0~100< 15
NEIPA0.20.5~100< 15
GC-MS/MS NDMA~1.25~4.1790 - 110< 15
NDEA~1.25~4.1790 - 110< 15
NDIPA~1.25~4.1790 - 110< 15
NDBA~1.25~4.1790 - 110< 15

Experimental Protocol: LC-MS/MS Analysis of Nitrosamines in Valsartan Drug Product

This section provides a detailed methodology for the analysis of four nitrosamine impurities (NDMA, NDEA, NMBA, and NEIPA) in valsartan drug substance, adapted from a validated HPLC-MS/MS method.[1][2][3][4]

1. Materials and Reagents:

  • Valsartan drug substance

  • Reference standards for NDMA, NDEA, NMBA, NEIPA

  • LC-MS grade methanol, water, and formic acid

  • Ammonium formate

  • 0.22 µm PVDF syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of each nitrosamine in methanol.

  • Working Standard Solution: Dilute the stock solutions with a suitable solvent (e.g., water:methanol) to create a mixed working standard solution.

  • Sample Preparation:

    • Accurately weigh a portion of the valsartan drug substance.

    • Dissolve the sample in a diluent (e.g., 85:15:0.1% v/v/v Water:Methanol:Formic Acid).

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample solution.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 10mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the target nitrosamines.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor and product ions for each nitrosamine.

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships involved in nitrosamine analysis validation, the following diagrams are provided.

Nitrosamine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Q2) cluster_reporting Data Analysis & Reporting prep_sample Sample Preparation (Dissolution, Centrifugation, Filtration) lc_ms LC-MS/MS or GC-MS Analysis prep_sample->lc_ms prep_std Standard Preparation (Stock & Working Solutions) prep_std->lc_ms data_analysis Data Analysis lc_ms->data_analysis specificity Specificity reporting Reporting specificity->reporting linearity Linearity linearity->reporting lod_loq LOD & LOQ lod_loq->reporting accuracy Accuracy accuracy->reporting precision Precision precision->reporting data_analysis->specificity data_analysis->linearity data_analysis->lod_loq data_analysis->accuracy data_analysis->precision

Caption: General workflow for nitrosamine analysis validation.

Method_Comparison cluster_lc_strengths Strengths cluster_gc_strengths Strengths cluster_lc_weaknesses Weaknesses cluster_gc_weaknesses Weaknesses LC_MS LC-MS/MS lc_s1 Suitable for non-volatile & thermally labile nitrosamines LC_MS->lc_s1 lc_s2 Generally higher sensitivity for a wider range of compounds LC_MS->lc_s2 lc_w1 Potential for matrix effects impacting ionization LC_MS->lc_w1 GC_MS GC-MS/MS gc_s1 Excellent for volatile nitrosamines GC_MS->gc_s1 gc_s2 Robust and well-established technique GC_MS->gc_s2 gc_w1 Not suitable for non-volatile or thermally labile compounds GC_MS->gc_w1 gc_w2 Potential for on-column formation of nitrosamines in certain matrices GC_MS->gc_w2

Caption: Key strengths and weaknesses of LC-MS/MS vs. GC-MS/MS.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-N-nitroso-1-propanamine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle N-Ethyl-N-nitroso-1-propanamine-d4 with stringent safety measures.

  • Engineering Controls : All work should be performed in a certified chemical fume hood to prevent inhalation exposure.[2]

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles at all times.[2]

  • Incompatible Materials : Keep this compound away from strong oxidizing agents, strong acids, and reducing agents.[3] It can be decomposed by strong acids, liberating nitrous acid, and may react with oxidizing agents.[4]

Step-by-Step Disposal Procedures

This compound and any materials contaminated with it must be disposed of as hazardous waste.[2][3] Do not discharge this chemical into the environment.[2]

1. Waste Collection and Labeling:

  • Collect excess this compound and any contaminated materials (e.g., gloves, wipes, absorbent paper) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[2][4]

  • The container must be made of a compatible material.

  • Label the container with "HAZARDOUS WASTE," the full chemical name ("this compound"), the approximate amount, and the date of generation.[2]

2. On-Site Chemical Destruction (for liquid waste, if permitted by your institution):

For laboratories equipped and permitted to perform chemical degradation of hazardous waste, several methods have been established for N-nitroso compounds. These procedures should only be carried out by trained personnel.

  • Method 1: Aluminum-Nickel Alloy Reduction : Treatment with aluminum-nickel alloy powder in an increasingly basic aqueous solution can destroy N-nitroso compounds with at least 99.98% efficiency.[5][6] This method reduces the nitrosamine to the corresponding amine.[7]

  • Method 2: Potassium Permanganate Oxidation : Reaction with a potassium permanganate-sulfuric acid solution can be used to oxidize the nitrosamine.[8]

  • Method 3: Hydrobromic Acid Denitrosation : Reaction with 3% hydrobromic acid in glacial acetic acid will denitrosate the compound.[8]

After any chemical treatment, the resulting solution must still be collected and disposed of as hazardous waste.

3. Disposal of Contaminated Solid Waste:

  • Contaminated solid waste, such as absorbent paper used for spills, gloves, and empty containers, should be double-bagged in clear, sealable plastic bags.[2]

  • Label the bags as hazardous waste with the chemical name.

  • Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure storage area with secondary containment.[2]

  • Arrange for a pickup of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • High-temperature incineration in an incinerator equipped with a NOx scrubber is a suitable final disposal method for N-nitroso compounds.[8]

Quantitative Data for Chemical Destruction Methods

MethodReagentsConditionsEfficiencyReference
Aluminum-Nickel Alloy ReductionAluminum-nickel alloy powder, aqueous alkaliProgressively increasing basicity>99.98%[5],[6]
Potassium Permanganate OxidationPotassium permanganate, sulfuric acidN/AN/A[8]
Hydrobromic Acid Denitrosation3% Hydrobromic acid in glacial acetic acidN/AN/A[8]

Experimental Protocol: Aluminum-Nickel Alloy Reduction

The following is a general protocol for the destruction of N-nitroso compounds using an aluminum-nickel alloy. This procedure should be adapted and validated for this compound under the supervision of a qualified chemist and in accordance with institutional safety protocols.

  • In a chemical fume hood, dissolve the N-nitroso compound waste in a suitable solvent.

  • Prepare an aqueous solution of the waste.

  • Add aluminum-nickel alloy powder to the solution.

  • Gradually increase the basicity of the medium by adding an alkali solution (e.g., sodium hydroxide).

  • Allow the reaction to proceed until the N-nitroso compound is completely destroyed. The completeness of the reaction can be monitored by appropriate analytical techniques, such as chromatography.[6]

  • Once the reaction is complete, neutralize the solution.

  • Collect the final reaction mixture as hazardous waste for disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_treatment On-Site Treatment (Optional) cluster_storage Storage & Pickup cluster_final Final Disposal Collect Collect Waste (Liquid & Solid) Label Label Container 'Hazardous Waste' Collect->Label Chem_Destroy Chemical Destruction (e.g., Al-Ni Alloy) Label->Chem_Destroy If permitted Store Store in Designated Area with Secondary Containment Label->Store Direct Disposal Chem_Destroy->Store Pickup Arrange EHS Pickup Store->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.